molecular formula C8H15NO B019776 4-(Diethylamino)-2-butyn-1-ol CAS No. 10575-25-4

4-(Diethylamino)-2-butyn-1-ol

货号: B019776
CAS 编号: 10575-25-4
分子量: 141.21 g/mol
InChI 键: ACGZBRWTWOZSFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Diethylamino)-2-butyn-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(diethylamino)but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGZBRWTWOZSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147311
Record name 4-(Diethylamino)-2-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10575-25-4
Record name 4-(Diethylamino)-2-butyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10575-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Diethylamino)-2-butyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010575254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Diethylamino)-2-butyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(diethylamino)-2-butyn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(DIETHYLAMINO)-2-BUTYN-1-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA2DE62U5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(diethylamino)but-2-yn-1-ol IUPAC name and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of 4-(diethylamino)but-2-yn-1-ol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Structure

The compound with the systematic name 4-(diethylamino)but-2-yn-1-ol is a substituted aminobutyne (B8504826) derivative.

  • IUPAC Name: 4-(diethylamino)but-2-yn-1-ol[1][][3][4]

  • CAS Number: 10575-25-4[1][5]

  • Molecular Formula: C₈H₁₅NO[1][4][5][6][7]

  • Synonyms: 4-(Diethylamino)-2-butyn-1-ol, 1-(Diethylamino)-2-butyn-4-ol, 1-(N,N-Diethylamino)-4-hydroxy-2-butyne[1][][7]

The chemical structure consists of a butynol (B8639501) backbone with a diethylamino group attached at the fourth carbon and a primary alcohol at the first carbon.

chemical_structure cluster_0 cluster_1 C1 C2 C3 C4 Et1 Et2

Caption: 2D Chemical Structure of 4-(diethylamino)but-2-yn-1-ol.

Physicochemical Properties

A summary of the key quantitative data for 4-(diethylamino)but-2-yn-1-ol is presented below. These properties are crucial for its handling, application in synthesis, and analytical characterization.

PropertyValueReference(s)
Molecular Weight 141.21 g/mol [1][4][5][6][7][8]
Appearance White solid or transparent liquid[][8]
Density 0.952 g/mL at 25 °C[6][8]
Melting Point 32 °C[]
Boiling Point 222.4 - 232 °C at 760 mmHg[][5]
Flash Point 89.7 - 104.4 °C (closed cup)[5]
Refractive Index n20/D 1.479[5]
Water Solubility 11 g/L at 25 °C[5]
Solubility Soluble in DMSO (55 mg/mL), Chloroform, Ethyl Acetate (B1210297), Methanol[][5][8]
pKa (Predicted) 13.01 ± 0.10[5]

Experimental Protocols

4-(diethylamino)but-2-yn-1-ol is commonly synthesized through a Mannich-type reaction. This method involves the aminoalkylation of an acidic proton located on the terminal alkyne of propargyl alcohol.

Reaction Scheme: Propargyl alcohol + Paraformaldehyde + Diethylamine (B46881) → 4-(diethylamino)but-2-yn-1-ol

synthesis_workflow propargyl_alcohol Propargyl Alcohol reaction_mixture Mix reactants in Dioxane propargyl_alcohol->reaction_mixture paraformaldehyde Paraformaldehyde paraformaldehyde->reaction_mixture diethylamine Diethylamine diethylamine->reaction_mixture heating Heat at reflux (4 hours) reaction_mixture->heating solvent_removal Remove solvent under reduced pressure heating->solvent_removal distillation Distill residue solvent_removal->distillation product 4-(diethylamino)but-2-yn-1-ol distillation->product

Caption: General workflow for the synthesis of 4-(diethylamino)but-2-yn-1-ol.

Detailed Methodology: A detailed protocol for the synthesis is as follows[9]:

  • A mixture of propargyl alcohol (0.1 mol), paraformaldehyde (0.1 mol), and diethylamine (0.15 mol) is prepared in dioxane (100 mL).

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • Following the reflux period, the solvent (dioxane) is removed under reduced pressure.

  • The resulting residue is then purified by distillation to yield the final product, this compound.

An alternative procedure described in a patent involves the use of copper(II) acetate as a catalyst in the reaction mixture[10].

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques. Spectroscopic data, including 1H NMR, 13C NMR, IR, and Mass Spectrometry, are available for this compound from various chemical suppliers and databases[11][12].

Applications in Drug Development

4-(diethylamino)but-2-yn-1-ol is a significant intermediate in the synthesis of the anticholinergic drug Oxybutynin (B1027) [][13]. Oxybutynin is used to treat overactive bladder.

The synthesis of Oxybutynin involves the esterification of 4-(diethylamino)but-2-yn-1-ol with α-cyclohexyl-α-hydroxybenzeneacetic acid. This coupling reaction is typically facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP)[9]. The compound is also noted as a known human metabolite of (S)-oxybutynin and is listed as an impurity of Oxybutynin[1][][7].

References

A Technical Guide to the Synthesis of 4-(Diethylamino)-2-butyn-1-ol from Propargyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 4-(diethylamino)-2-butyn-1-ol, a key pharmaceutical intermediate and a known metabolite of the drug Oxybutynin.[1][2] The synthesis is achieved through a copper-catalyzed Mannich reaction, a three-component condensation of propargyl alcohol, diethylamine (B46881), and formaldehyde (B43269).[3][4][5] This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and illustrates the process and its relevance through structured diagrams. The information is intended to support research, development, and scaling of this important synthetic transformation.

Reaction Scheme and Mechanism

The synthesis of this compound is a classic example of the Mannich reaction, which involves the aminoalkylation of an acidic proton. In this case, the acidic proton is the one attached to the sp-hybridized carbon of the alkyne in propargyl alcohol.[3] The reaction proceeds in two primary stages:

  • Formation of the Eschenmoser-like salt (Iminium Ion) : Diethylamine, a secondary amine, reacts with formaldehyde to form a highly electrophilic diethylaminomethyl cation, also known as an iminium ion.[5]

  • Nucleophilic Attack : The terminal alkyne of propargyl alcohol, facilitated by a copper catalyst, acts as a nucleophile and attacks the iminium ion, forming the new carbon-carbon bond and yielding the final product, a Mannich base.[3][6]

The overall reaction is as follows:

Propargyl Alcohol + Formaldehyde + Diethylamine → this compound

The mechanism is critically dependent on pH. An optimal pH of approximately 8.4 ensures a rapid and high-yielding reaction.[6] At pH values below 7, the reaction is impractically slow, while at pH values above 9, the yield tends to decrease.[6]

Mannich_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product Diethylamine Diethylamine (CH₃CH₂)₂NH Iminium_Ion Iminium Ion Formation [(CH₃CH₂)₂N=CH₂]⁺ Diethylamine->Iminium_Ion Formaldehyde Formaldehyde H₂C=O Formaldehyde->Iminium_Ion Step 1 Propargyl_Alcohol Propargyl Alcohol HC≡CCH₂OH Acetylide_Formation Acetylide Formation ⁻C≡CCH₂OH Propargyl_Alcohol->Acetylide_Formation Cu²⁺ Catalyst -H⁺ Final_Product This compound (CH₃CH₂)₂NCH₂C≡CCH₂OH Iminium_Ion->Final_Product Step 2: C-C Bond Formation Acetylide_Formation->Final_Product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of aminobutynols via the Mannich reaction.[6] This method has been reported to produce the diethyl analogue in high yield.[6]

Materials:

  • Propargyl Alcohol (1.0 mole)

  • Diethylamine (1.2 moles)

  • 40% Formalin solution (1.6 moles)

  • Anhydrous Cupric Sulfate (B86663) (CuSO₄) (5 g)

  • 50% Sulfuric Acid (H₂SO₄) solution

  • Water

  • Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Amine Salt Preparation : Dissolve diethylamine (1.2 moles) in 50 mL of water. Adjust the pH of the solution to 9 by the careful addition of a 50% sulfuric acid solution.

  • Reagent Mixing : To the diethylamine solution, add the 40% formalin solution (1.6 moles), followed by propargyl alcohol (1.0 mole).

  • Catalyst Addition : Prepare a solution of 5 g of anhydrous cupric sulfate in 50 mL of water and add it to the main reaction mixture.

  • Final pH Adjustment : Adjust the pH of the complete mixture to 8.4 by adding a small amount of excess diethylamine solution.

  • Reaction : Heat the mixture to 80°C under reflux with stirring. The reaction progress is indicated by a color change from a greenish precipitate to yellow (copper propargylate), and finally to the deposition of metallic copper. The reaction is typically complete in approximately 55 minutes.[6]

  • Workup : Cool the reaction mixture and pour it into 300 mL of a saturated ammonium (B1175870) chloride solution. Extract the aqueous mixture three times with 150 mL portions of ether.

  • Purification : Combine the ether extracts and dry them over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure.

  • Distillation : Distill the residue in vacuo to yield the pure this compound.

Experimental_Workflow start Start prep 1. Prepare Diethylamine Solution (pH adjusted to 9 with H₂SO₄) start->prep mix 2. Add Formalin and Propargyl Alcohol prep->mix catalyst 3. Add Aqueous Cupric Sulfate Catalyst mix->catalyst ph_final 4. Adjust Final pH to 8.4 catalyst->ph_final reflux 5. Heat to 80°C (Reflux) (~55 minutes) ph_final->reflux workup 6. Quench with NH₄Cl Solution and Extract with Ether reflux->workup purify 7. Dry Organic Layer (MgSO₄) and Evaporate Solvent workup->purify distill 8. Purify by Vacuum Distillation purify->distill end Final Product distill->end

Caption: Step-by-step experimental workflow for the synthesis process.

Quantitative Data Presentation

The following tables summarize the key physical properties of the target compound and the optimized reaction parameters for its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 10575-25-4[1][2][7]
Molecular Formula C₈H₁₅NO[1][2][8]
Molecular Weight 141.21 g/mol [1][2][7][8]
Appearance Liquid-
Boiling Point 92-93°C at 2 mm Hg[6]
231-232°C (lit.)[7]
Density 0.952 g/mL at 25°C (lit.)[7]
Refractive Index n²⁰/D 1.479 (lit.)[7]

Table 2: Optimized Mannich Reaction Parameters

ParameterOptimal ConditionNotesReference(s)
pH 8.4Crucial for yield and reaction rate.[6]
Temperature 80°C (Reflux)-[6]
Catalyst Cupric Sulfate (CuSO₄)Copper(II) acetate (B1210297) is also effective.[6][9]
Solvent Water / DioxaneAqueous conditions are effective.[6][9]
Reaction Time ~55 minutesAt pH > 8.[6]
Reported Yield 80%For the diethylamino analogue.[6]

Application in Drug Development

This compound is not an end product but a crucial building block and reference compound in pharmaceutical science. Its primary significance lies in its relationship to Oxybutynin , a medication used to treat overactive bladder.

  • Synthetic Precursor : It serves as a key intermediate in certain synthetic routes to Oxybutynin and its analogues.

  • Reference Standard : As a known impurity and metabolite of Oxybutynin, pure this compound is required as a reference standard for analytical method development, validation, and quality control during the manufacturing of the active pharmaceutical ingredient (API).[1]

  • Metabolite Studies : It is a known human metabolite of (S)-oxybutynin, making it important for pharmacokinetic and metabolic studies.[2]

Application_Pathway cluster_synthesis Synthesis Stage cluster_application Pharmaceutical Application PA Propargyl Alcohol Product This compound PA->Product Mannich Reaction FA Formaldehyde FA->Product DA Diethylamine DA->Product Oxybutynin Oxybutynin (API) Product->Oxybutynin Used in Synthesis of / Related to Analytics Analytical Reference Standard (QC/Impurity Profiling) Product->Analytics Serves as Metabolism Metabolite (Pharmacokinetic Studies) Product->Metabolism Oxybutynin->Metabolism Metabolizes to

Caption: Relationship of the synthesis to its pharmaceutical applications.

References

Unveiling the Enigmatic Mechanism: A Technical Guide to 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core mechanism of action of 4-(diethylamino)-2-butyn-1-ol, a molecule of significant interest due to its structural relationship with the well-established antimuscarinic drug, Oxybutynin (B1027). While direct pharmacological studies on this compound are limited, its identity as a primary metabolite and known impurity of Oxybutynin provides a strong foundation for elucidating its potential biological activities. This document synthesizes the available data on Oxybutynin and its major active metabolite, N-desethyloxybutynin, to project a scientifically grounded hypothesis for the mechanism of action of this compound.

Postulated Mechanism of Action: An Antimuscarinic Profile

Based on its structural similarity to Oxybutynin and N-desethyloxybutynin, this compound is hypothesized to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The core structural features, including the tertiary amine and the propargyl alcohol moiety, are known to be crucial for binding to the orthosteric site of muscarinic receptors.

The primary therapeutic effect of Oxybutynin in treating overactive bladder stems from its blockade of M3 muscarinic receptors in the detrusor muscle of the bladder. This antagonism inhibits the action of acetylcholine, leading to muscle relaxation and an increase in bladder capacity.[1] Similarly, this compound is likely to exhibit affinity for muscarinic receptors, particularly the M1 and M3 subtypes, which are the primary targets of Oxybutynin.[1]

The N-desethyloxybutynin metabolite, which is structurally even closer to this compound, is a potent antimuscarinic agent itself and is believed to contribute significantly to both the therapeutic effects and the side effects (such as dry mouth) of Oxybutynin.[1][2] This further strengthens the hypothesis that this compound possesses a similar pharmacological profile.

Key Hypothesized Actions:

  • Competitive Antagonism: Likely competes with acetylcholine for binding to muscarinic receptors.

  • Subtype Selectivity: Expected to show a preference for M1 and M3 receptor subtypes over M2.

  • Physiological Effect: Potential to induce smooth muscle relaxation, particularly in the bladder and salivary glands.

Quantitative Pharmacological Data

To provide a quantitative basis for the hypothesized mechanism of action, the following table summarizes the binding affinities (pKi) and functional potencies (pA2) of Oxybutynin and its active metabolite, N-desethyloxybutynin, for various muscarinic receptor subtypes. These values are critical for understanding the structure-activity relationships and for predicting the potential potency of this compound.

CompoundReceptor SubtypeParameterValueTissue/SystemReference
Oxybutynin M1pKi8.5Human cloned receptors[3]
M2pKi7.8Human cloned receptors[3]
M3pKi8.7Human cloned receptors[3]
M4pKi8.4Human cloned receptors[3]
M5pKi7.9Human cloned receptors[3]
MuscarinicpA27.8Human detrusor muscle[4]
MuscarinicpKi8.2Human detrusor muscle[4]
MuscarinicpKi8.5Human parotid gland[4]
N-desethyloxybutynin M1pKi8.8Human cloned receptors[3]
M2pKi8.0Human cloned receptors[3]
M3pKi9.0Human cloned receptors[3]
M4pKi8.7Human cloned receptors[3]
M5pKi8.1Human cloned receptors[3]
MuscarinicpA27.6Human detrusor muscle[4]
MuscarinicpKi8.2Human detrusor muscle[4]
MuscarinicpKi8.7Human parotid gland[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the antimuscarinic properties of compounds like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the affinity of a test compound for specific muscarinic receptor subtypes.

  • Objective: To determine the inhibition constant (Ki) of the test compound.

  • Materials:

    • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).[5]

    • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).[5]

    • Test compound (this compound).

    • Non-specific binding control (e.g., atropine (B194438) at a high concentration).[5]

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[5]

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vitro Functional Assay: Inhibition of Carbachol-Induced Muscle Contraction

This assay assesses the functional antagonist activity of a test compound on smooth muscle tissue.

  • Objective: To determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

  • Materials:

    • Isolated smooth muscle tissue (e.g., guinea pig bladder strips).

    • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Isometric force transducer and data acquisition system.

    • Muscarinic agonist (e.g., carbachol).

    • Test compound (this compound).

  • Procedure:

    • Mount the tissue strips in the organ baths under a resting tension.

    • Allow the tissue to equilibrate for a period of time.

    • Perform a cumulative concentration-response curve to the agonist (carbachol) to establish a baseline.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of the test compound (antagonist) for a specific period.

    • In the presence of the antagonist, perform a second cumulative concentration-response curve to the agonist.

    • Repeat steps 4-6 with increasing concentrations of the antagonist.

  • Data Analysis:

    • Plot the contractile response against the logarithm of the agonist concentration for each antagonist concentration.

    • Determine the EC50 values for the agonist in the absence and presence of the antagonist.

    • Perform a Schild regression analysis by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for determining antagonist affinity.

G cluster_pathway Hypothesized Antimuscarinic Signaling Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Compound This compound (Hypothesized Antagonist) Compound->M3R Blocks G cluster_workflow Radioligand Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration measurement Measure Radioactivity (Scintillation Counting) filtration->measurement analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki measurement->analysis end End analysis->end

References

An In-depth Technical Guide to 4-(diethylamino)-2-butyn-1-ol and its Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(diethylamino)-2-butyn-1-ol and its derivatives, with a focus on their synthesis, chemical properties, biological activities, and the experimental methodologies used for their evaluation. This information is critical for researchers and professionals involved in drug discovery and development, particularly in the area of anticholinergic and antispasmodic agents.

Core Compound: this compound

This compound is a key pharmaceutical intermediate, most notably recognized as a precursor in the synthesis of the anticholinergic drug Oxybutynin.[1] It is a white solid or a clear, colorless to yellow-orange liquid with a molecular weight of 141.21 g/mol .[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [4]
CAS Number 10575-25-4[1]
Appearance White solid or White to Yellow to Orange clear liquid[3][5]
Boiling Point 231-232 °C (lit.)[3]
Density 0.952 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.479 (lit.)[3]
Solubility Soluble in chloroform (B151607) and ethyl acetate.[3]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The primary method for synthesizing this compound is the Mannich reaction. This reaction involves the aminoalkylation of a terminal alkyne, in this case, propargyl alcohol, with formaldehyde (B43269) and a secondary amine, diethylamine (B46881).

Experimental Protocol: Synthesis of this compound via Mannich Reaction

A detailed experimental protocol for the synthesis is as follows:

  • A mixture of propargyl alcohol (5.6 g, 0.1 mol), paraformaldehyde (3.0 g, 0.1 mol), and diethylamine (10.9 g, 0.15 mol) in dioxane (100 mL) is prepared.

  • The reaction mixture is heated at reflux for 4 hours.

  • Following the reflux period, the solvent is removed under reduced pressure.

  • The resulting residue is then distilled to yield this compound.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification Propargyl_Alcohol Propargyl Alcohol Mannich_Reaction Mannich Reaction (Dioxane, Reflux, 4h) Propargyl_Alcohol->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Diethylamine Diethylamine Diethylamine->Mannich_Reaction Solvent_Removal Solvent Removal (Reduced Pressure) Mannich_Reaction->Solvent_Removal Distillation Distillation Solvent_Removal->Distillation Final_Product This compound Distillation->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Derivatives of this compound and their Biological Activity

The primary therapeutic interest in this compound lies in its role as a scaffold for the synthesis of pharmacologically active derivatives, particularly those with anticholinergic properties. These derivatives are primarily esters and keto analogues, which have been investigated for their potential in treating conditions such as neurogenic bladder and urinary incontinence.[4]

Ester Derivatives: Oxybutynin and its Analogs

The most well-known derivative is Oxybutynin, which is the α-cyclohexyl-α-hydroxybenzeneacetate ester of this compound. Oxybutynin is a potent antimuscarinic agent used to relieve urinary and bladder difficulties.[4]

Synthesis of Oxybutynin:

Oxybutynin is synthesized by the esterification of this compound with α-cyclohexyl-α-hydroxybenzeneacetic acid.

Experimental Protocol: Synthesis of 4-(diethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate (Oxybutynin)

  • To a solution of α-cyclohexyl-α-hydroxybenzeneacetic acid (0.1 mol) and this compound (0.1 mol) in dichloromethane (B109758) (200 mL), N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added at 0 °C.

  • The mixture is stirred at room temperature for 24 hours.

  • The precipitated dicyclohexylurea is removed by filtration.

  • The filtrate is washed sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the product.[6]

Keto Analogs: Substituted 7-Amino-1-hydroxy-5-heptyn-2-ones

A series of metabolically more stable keto analogues of Oxybutynin have been synthesized and evaluated for their antimuscarinic and bladder activity. These compounds are substituted 7-amino-1-hydroxy-5-heptyn-2-ones.[4]

Quantitative Data on Keto Analogs:

The following table summarizes the in vitro antimuscarinic activity (pA₂) and in vivo bladder activity for a selection of these keto analogs.

CompoundRYield (%)M.p. (°C)Antimuscarinic Activity (pA₂)In Vivo Bladder Activity (ED₅₀, mg/kg, i.v.)Reference
12a CyclopentylC₂H₅C₂H₅5876-777.30.05 ± 0.01[6]
12b CyclohexylC₂H₅C₂H₅6589-907.50.03 ± 0.007[6]
14b CyclobutylCH₃CH₃48103-1048.00.01 ± 0.003[6]

Table 2: Biological Activity of Substituted 7-Amino-1-hydroxy-5-heptyn-2-one Analogs

Signaling Pathways and Mechanism of Action

The pharmacological effects of this compound derivatives, such as Oxybutynin and its keto analogs, are primarily mediated through the antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[7] These G protein-coupled receptors are crucial for mediating the effects of acetylcholine in the parasympathetic nervous system.[8]

There are five subtypes of muscarinic receptors (M1-M5). The therapeutic effects of these compounds in the bladder are mainly attributed to the blockade of M3 receptors, which are predominantly found on the detrusor smooth muscle, leading to muscle relaxation and an increase in bladder capacity.[9][10]

Muscarinic_Antagonism cluster_receptor Detrusor Smooth Muscle Cell cluster_signaling Intracellular Signaling ACh Acetylcholine M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein Activates Relaxation Muscle Relaxation M3_Receptor->Relaxation Leads to Derivative This compound Derivative (Antagonist) Derivative->M3_Receptor Blocks PLC Phospholipase C Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction

Figure 2: Signaling pathway of M3 muscarinic receptor antagonism by derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of this compound derivatives is assessed using a combination of in vitro and in vivo assays.

In Vitro Assays

a) Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the affinity of the compounds for muscarinic receptor subtypes.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes are prepared from tissues expressing the target muscarinic receptors (e.g., guinea pig brain or bladder).

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Ki) of the test compound.[4][11][12]

b) Isolated Bladder Smooth Muscle Contractility Assay

This assay assesses the functional antagonist activity of the compounds on bladder smooth muscle contraction.

Experimental Protocol: Guinea Pig Bladder Strip Assay

  • Tissue Preparation: Bladder smooth muscle strips are obtained from guinea pigs and mounted in an organ bath containing a physiological salt solution.

  • Contraction Induction: The muscle strips are contracted by the addition of a muscarinic agonist, such as carbachol.

  • Antagonist Application: The test compound is added to the bath at various concentrations, and the inhibition of the carbachol-induced contraction is measured.

  • Data Analysis: The pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is calculated.[1]

In Vivo Assays

a) Guinea Pig Cystometrogram

This in vivo model is used to evaluate the effect of the compounds on bladder function in a whole-animal system.

Experimental Protocol: Guinea Pig Cystometrogram

  • Animal Preparation: A catheter is implanted into the bladder of an anesthetized guinea pig.

  • Cystometry: The bladder is filled with saline at a constant rate, and the intravesical pressure is monitored to record bladder contractions.

  • Drug Administration: The test compound is administered intravenously.

  • Data Analysis: The effect of the compound on the frequency and amplitude of bladder contractions is measured, and the dose required to produce a 50% inhibition of bladder activity (ED₅₀) is determined.[12]

Bioassay_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Receptor Affinity - Ki) Animal_Model Guinea Pig Cystometrogram (Bladder Activity - ED₅₀) Binding_Assay->Animal_Model Tissue_Assay Isolated Bladder Strip Assay (Functional Antagonism - pA₂) Tissue_Assay->Animal_Model End Lead Compound Identification Animal_Model->End Start Synthesized Derivative Start->Binding_Assay Start->Tissue_Assay

Figure 3: Experimental workflow for the biological evaluation of derivatives.

This technical guide provides a foundational understanding of this compound and its derivatives. The presented data and protocols offer a starting point for researchers to further explore the synthesis of novel analogs and to conduct comprehensive pharmacological evaluations in the quest for improved therapeutic agents.

References

Chemical and physical properties of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological relevance of 4-(diethylamino)-2-butyn-1-ol (CAS No. 10575-25-4). This compound is a critical intermediate in pharmaceutical synthesis, most notably as a precursor to the antimuscarinic agent Oxybutynin.[1][2]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory and development settings.

Table 1: Compound Identification
IdentifierValue
CAS Number 10575-25-4[1]
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [3]
IUPAC Name 4-(diethylamino)but-2-yn-1-ol
Synonyms 4-(Diethylamino)but-2-yn-1-ol, 1-(Diethylamino)-2-butyn-4-ol[2]
Linear Formula (CH₃CH₂)₂NCH₂C≡CCH₂OH[3]
SMILES CCN(CC)CC#CCO[1]
InChI Key ACGZBRWTWOZSFU-UHFFFAOYSA-N[3]
Table 2: Physical and Chemical Properties
PropertyValue
Appearance White solid to Yellow/Orange clear liquid[1]
Boiling Point 222.4 - 232 °C at 760 mmHg[3]
Density 0.952 g/mL at 25 °C[3]
Refractive Index n20/D 1.479 (lit.)[3]
Flash Point 104.4 °C (219.9 °F) - closed cup[3]
Water Solubility 11 g/L at 25 °C
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol, DMSO (55 mg/mL)
Table 3: Computed Properties
PropertyValue
LogP 0.3239
Topological Polar Surface Area (TPSA) 23.47 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 3

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of this compound in a research and development context.

Synthesis Protocol: Mannich Reaction

The synthesis of this compound is typically achieved via a copper-catalyzed Mannich reaction. This three-component condensation involves an alkyne with an acidic proton, formaldehyde (B43269), and a secondary amine.[4][5]

Reactants:

  • Propargyl alcohol (active hydrogen compound)

  • Diethylamine (secondary amine)

  • Formaldehyde (or paraformaldehyde)

  • Catalyst: Copper(I) or Copper(II) salt (e.g., CuI, CuCl, CuSO₄)[6]

  • Solvent: Dioxane, Tetrahydrofuran (THF), or water[6]

Methodology:

  • To a reaction vessel, add the solvent, copper catalyst, and diethylamine.

  • Slowly add formaldehyde (typically as an aqueous solution like formalin) to the mixture while stirring. This in-situ reaction forms the electrophilic Eschenmoser's salt precursor (iminium ion).[7]

  • Introduce propargyl alcohol to the reaction mixture.

  • The reaction is often heated to reflux (e.g., 80-100 °C) for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

  • Upon completion, the mixture is cooled, and the product is worked up. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

G Diagram 1: Synthesis via Mannich Reaction cluster_reactants Reactants cluster_conditions Conditions Propargyl_Alcohol Propargyl Alcohol Catalyst Copper Salt Catalyst (e.g., CuI) Propargyl_Alcohol->Catalyst Diethylamine Diethylamine Diethylamine->Catalyst Formaldehyde Formaldehyde Formaldehyde->Catalyst Product This compound Catalyst->Product Reaction Solvent Solvent (e.g., THF) Solvent->Product Heat Heat (Reflux) Heat->Product

Diagram 1: Synthesis via Mannich Reaction
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be used for the analysis and purification of this compound.[8]

Methodology:

  • Column: Newcrom R1 HPLC column or equivalent C18 column.[8]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and water.[8] An acid modifier like phosphoric acid or, for MS-compatibility, formic acid is used.[8]

  • Detection: UV detection (wavelength determined by chromophore, typically in the low UV range for non-aromatic compounds) or Mass Spectrometry (MS).

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase or a compatible solvent.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Elute the compound using either an isocratic or gradient mobile phase composition.

    • Quantify the compound by comparing the peak area to a standard curve. This method is scalable for preparative separation to isolate impurities.[8]

G Diagram 2: HPLC Analytical Workflow start Start prep Prepare Sample and Standards start->prep equil Equilibrate HPLC System (C18 Column, MeCN/H₂O Mobile Phase) prep->equil inject Inject Sample equil->inject separate Chromatographic Separation inject->separate detect Detect Compound (UV/MS) separate->detect quantify Analyze and Quantify Data detect->quantify end End quantify->end

Diagram 2: HPLC Analytical Workflow

Role in Drug Development

Precursor to Oxybutynin

This compound is not a direct metabolite of Oxybutynin but rather a key starting material for its synthesis. Oxybutynin is an ester formed from the reaction of this compound and 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This esterification is a crucial step in the manufacturing of this widely used drug for overactive bladder.

G Diagram 3: Role as an Oxybutynin Precursor reac1 This compound (Alcohol) prod Oxybutynin (Ester) reac1->prod reac1->prod Esterification (Acid Catalyst, Heat) reac2 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (Carboxylic Acid) reac2->prod G Diagram 4: Primary Metabolism of Oxybutynin oxy Oxybutynin met N-desethyloxybutynin (Active Metabolite) oxy->met N-deethylation cyp CYP3A4 Enzyme (Liver, Gut Wall) cyp->met

References

An In-Depth Technical Guide to 4-(Diethylamino)-2-butyn-1-ol (CAS: 10575-25-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(diethylamino)-2-butyn-1-ol (CAS number: 10575-25-4), a key chemical intermediate and a known human metabolite of the anticholinergic drug Oxybutynin. This document consolidates essential information on its physicochemical properties, synthesis, and analytical methods. While the direct biological activity of this compound is not extensively characterized in publicly available literature, its metabolic relationship to Oxybutynin suggests potential interactions with muscarinic acetylcholine (B1216132) receptors. This guide aims to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and related scientific fields.

Chemical and Physical Properties

This compound is a tertiary amine and a propargyl alcohol derivative. Its core structure consists of a butynol (B8639501) backbone with a diethylamino group at the 4-position. The presence of both a hydroxyl and a tertiary amine group makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1][2]
Appearance Clear, colorless to white solid/oil[3][4]
Boiling Point 222.4 - 232 °C at 760 mmHg[3][4]
Melting Point Not available
Density 0.949 - 0.952 g/cm³ at 25 °C[3][4]
Refractive Index (n20/D) 1.479[3][4]
Solubility Soluble in chloroform, ethyl acetate (B1210297), and methanol. Water solubility: 11 g/L at 25 °C.[3]
Flash Point 89.7 °C[3]

Table 2: Spectroscopic and Computational Data

Data TypeValue/DescriptionSource(s)
Canonical SMILES CCN(CC)CC#CCO[3]
InChI InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h10H,3-4,7-8H2,1-2H3[5]
XLogP3 0.4[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 3[5]

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction involves an alkyne with an acidic proton, an aldehyde (typically formaldehyde), and a secondary amine (diethylamine).

Synthesis via Mannich Reaction

Experimental Protocol:

  • Reagents:

    • Propargyl alcohol (2-propyn-1-ol)

    • Paraformaldehyde

    • N,N-Diethylamine

    • Copper(II) acetate (catalyst)

    • 1,4-Dioxane (B91453) (solvent)

  • Procedure:

    • A mixture of paraformaldehyde (105.0 g), N,N-diethylamine (300 g), and copper(II) acetate (7.5 g) in 1,4-dioxane (900 ml) is heated to 60-65°C.

    • After 1.5 hours, 2-propyn-1-ol (150 g, 2.7 moles) is added to the reaction mixture.

    • The reaction is maintained at 60-65°C and monitored by thin-layer chromatography (TLC) until completion.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is then subjected to an appropriate work-up procedure to isolate the crude product. This typically involves partitioning between an organic solvent and water, followed by separation and drying of the organic layer.

    • Purification of the crude product is achieved by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product propargyl_alcohol Propargyl Alcohol reaction Mannich Reaction propargyl_alcohol->reaction paraformaldehyde Paraformaldehyde paraformaldehyde->reaction diethylamine Diethylamine diethylamine->reaction catalyst Copper(II) Acetate catalyst->reaction solvent 1,4-Dioxane solvent->reaction temperature 60-65°C temperature->reaction workup Work-up reaction->workup purification Vacuum Distillation workup->purification final_product This compound purification->final_product

Synthesis workflow for this compound via Mannich reaction.

Biological Context and Potential Signaling Pathway

This compound is a known human metabolite of (S)-Oxybutynin[5]. Oxybutynin is a well-established anticholinergic drug that acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a higher affinity for M1, M3, and M4 subtypes than for M2 and M5[1]. It is widely used in the treatment of overactive bladder due to its ability to relax the detrusor muscle.

The metabolism of Oxybutynin to this compound occurs via hydrolysis of the ester linkage. While the direct pharmacological activity of this compound has not been extensively studied, its structural similarity to other known muscarinic receptor ligands and its origin as a metabolite of a potent muscarinic antagonist suggest that it may possess some affinity for these receptors. However, without direct experimental evidence, its specific effects remain speculative.

The signaling pathway of Oxybutynin involves the blockade of acetylcholine-mediated activation of M3 muscarinic receptors on the bladder's detrusor muscle. This antagonism prevents the Gq-protein-coupled activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to smooth muscle relaxation.

Metabolic_and_Signaling_Pathway cluster_metabolism Metabolism cluster_signaling Muscarinic Receptor Signaling (Detrusor Muscle) oxybutynin Oxybutynin metabolite This compound oxybutynin->metabolite Ester Hydrolysis ach Acetylcholine m3_receptor M3 Muscarinic Receptor ach->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Stimulates contraction Muscle Contraction ca_release->contraction Leads to oxybutynin_action Oxybutynin (Antagonist) oxybutynin_action->m3_receptor Blocks metabolite_potential This compound (Potential Weak Antagonist/Inactive) metabolite_potential->m3_receptor ?

Metabolic pathway of Oxybutynin and its effect on muscarinic signaling.

Analytical Methods

The analysis and purification of this compound are crucial for its use as a reference standard and in synthetic applications. High-performance liquid chromatography (HPLC) is a common method for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

  • Column: A suitable reverse-phase column, such as a C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used as the modifier.

  • Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.

HPLC_Workflow sample Sample containing This compound hplc_system HPLC System sample->hplc_system column Reverse-Phase Column (e.g., C18) hplc_system->column detector UV Detector column->detector mobile_phase Mobile Phase (Acetonitrile/Water/Acid) mobile_phase->hplc_system data_analysis Data Analysis (Chromatogram) detector->data_analysis

General workflow for the HPLC analysis of this compound.

Applications

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, most notably Oxybutynin[6]. It also serves as a reference standard for this active pharmaceutical ingredient (API) in analytical method development, validation, and quality control processes during drug development and manufacturing[1]. Furthermore, its chemical structure makes it a potential building block for the synthesis of other novel compounds in medicinal chemistry research.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
Hazard Codes H302, H315, H319, H335[5]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[4]
Personal Protective Equipment (PPE) Eyeshields, gloves, suitable respirator[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical industry, primarily due to its role as a crucial intermediate in the synthesis of Oxybutynin. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol, and analytical methodologies. While its direct biological activity is not yet well-defined, its metabolic link to a potent muscarinic antagonist warrants further investigation to fully understand its pharmacological profile. The information compiled herein serves as a foundational resource for scientists and researchers working with this compound, facilitating its effective and safe use in research and development.

References

The Elusive Pharmacology of 4-(diethylamino)-2-butyn-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(diethylamino)-2-butyn-1-ol is a key chemical entity primarily recognized for its role as a synthetic intermediate in the production of the anticholinergic drug oxybutynin (B1027) and as a human metabolite of (S)-oxybutynin.[1] Despite its integral connection to a pharmacologically significant compound, a comprehensive, independent pharmacological profile for this compound remains largely undefined in publicly accessible scientific literature. This technical guide consolidates the available information, highlighting its established roles and the conspicuous absence of direct biological activity data.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is fundamental for its application in synthesis and for any potential, yet unexplored, pharmacological considerations.

PropertyValueReference
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
CAS Number 10575-25-4[1]
Appearance White solid[]
Boiling Point 222.4 °C at 760 mmHg[]
Melting Point 32 °C[]
Density 0.949 g/cm³[]
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol[]

Role as a Synthetic Precursor to Oxybutynin

The principal and well-documented utility of this compound lies in its function as a crucial building block in the convergent synthesis of oxybutynin. Oxybutynin is a potent muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[3] The synthesis involves the esterification of α-cyclohexyl-α-hydroxy-benzeneacetic acid with this compound.

Synthesis_of_Oxybutynin alpha-cyclohexyl-alpha-hydroxy-benzeneacetic_acid α-cyclohexyl-α-hydroxy- benzeneacetic acid Oxybutynin Oxybutynin alpha-cyclohexyl-alpha-hydroxy-benzeneacetic_acid->Oxybutynin Esterification 4-diethylamino-2-butyn-1-ol This compound 4-diethylamino-2-butyn-1-ol->Oxybutynin

Figure 1: Synthesis of Oxybutynin.

Metabolic Fate of (S)-Oxybutynin

This compound has been identified as a human metabolite of the (S)-enantiomer of oxybutynin.[1] Oxybutynin is administered as a racemate, and its pharmacological activity, primarily antimuscarinic effects, resides predominantly in the (R)-enantiomer. The metabolic pathways of oxybutynin are complex and lead to the formation of several metabolites, including the pharmacologically active N-desethyloxybutynin (DEO). The generation of this compound as a metabolite underscores the necessity of understanding its own potential biological activities and toxicological profile.

Metabolism_of_Oxybutynin S-Oxybutynin (S)-Oxybutynin Metabolites Metabolites S-Oxybutynin->Metabolites 4-diethylamino-2-butyn-1-ol This compound Metabolites->4-diethylamino-2-butyn-1-ol N-desethyloxybutynin N-desethyloxybutynin (DEO) (Active) Metabolites->N-desethyloxybutynin

Figure 2: Metabolic Relationship.

Biological Activities and Pharmacology: An Evidence Gap

A thorough review of scientific literature reveals a significant lack of direct research into the biological activities and pharmacological properties of this compound. While its structural similarity to precursors of other cholinergic agents, such as N-(4-diethylamino-2-butynyl)-succinimide (a central anticholinergic agent), might suggest a potential for interaction with cholinergic receptors, no empirical data from receptor binding assays or functional studies are available to substantiate this hypothesis.

Currently, there is:

  • No quantitative data on the binding affinity of this compound for any biological target, including muscarinic or nicotinic acetylcholine (B1216132) receptors.

  • No information from in vitro or in vivo functional assays to characterize it as an agonist, antagonist, or modulator of any receptor or enzyme.

  • No published experimental protocols specifically designed to evaluate the pharmacology of this compound.

  • No identified signaling pathways that are modulated by this compound.

The compound is commercially available and is sometimes categorized as an "impurity" of oxybutynin.[] This classification, while relevant from a pharmaceutical quality control perspective, does not preclude the possibility of inherent biological activity.

Future Directions and Research Imperatives

The absence of pharmacological data for a known human metabolite and a key synthetic precursor of a widely used drug represents a notable knowledge gap. Future research should be directed towards:

  • Comprehensive Receptor Screening: Evaluating the binding profile of this compound against a broad panel of receptors, with a primary focus on cholinergic receptors.

  • Functional Characterization: Conducting in vitro functional assays (e.g., calcium mobilization, cAMP accumulation) to determine if the compound exhibits agonist or antagonist activity at any identified targets.

  • In Vivo Studies: Following promising in vitro results, assessing the physiological effects of this compound in animal models to understand its potential systemic effects and toxicological profile.

Research_Workflow Known_Metabolite This compound (Known Metabolite & Precursor) Receptor_Screening Comprehensive Receptor Screening (e.g., Cholinergic Receptors) Known_Metabolite->Receptor_Screening Functional_Assays In Vitro Functional Assays (Agonist/Antagonist Activity) Receptor_Screening->Functional_Assays In_Vivo_Studies In Vivo Pharmacological & Toxicological Profiling Functional_Assays->In_Vivo_Studies Pharmacological_Profile Elucidation of Pharmacological Profile In_Vivo_Studies->Pharmacological_Profile

Figure 3: Proposed Research Workflow.

Conclusion

References

4-(Diethylamino)-2-butyn-1-ol: A Key Intermediate and Potential Impurity in Oxybutynin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxybutynin (B1027), an anticholinergic agent widely used for the treatment of overactive bladder, undergoes a complex synthesis process where precise control of impurities is critical to ensure its safety and efficacy. Among the potential process-related impurities, 4-(diethylamino)-2-butyn-1-ol holds a significant position, not only as a potential contaminant in the final active pharmaceutical ingredient (API) but also as a key starting material in the primary synthetic route. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its role in the synthesis of Oxybutynin, and established analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Oxybutynin.

Introduction

The control of impurities in active pharmaceutical ingredients is a mandate by regulatory agencies such as the FDA, EMA, and ICH to ensure the safety and efficacy of drug products.[1] Impurities can arise from various sources, including the manufacturing process, degradation of the drug substance, or improper storage.[1] In the synthesis of Oxybutynin, a tertiary amine with anticholinergic and antispasmodic properties, this compound is a crucial building block.[2][3] Its presence as an unreacted starting material or as a byproduct of side reactions can lead to its inclusion as an impurity in the final Oxybutynin product. Understanding the chemical characteristics of this compound and having robust analytical methods for its control are therefore of paramount importance.

Chemical and Physical Properties

This compound is a white solid with a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol .[4][] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C8H15NO[4][]
Molecular Weight 141.21 g/mol [4][]
CAS Number 10575-25-4[4]
Appearance White solid[4][]
Boiling Point 222.4 °C at 760 mmHg[4]
Melting Point 32 °C
Density 0.949 g/cm³[4]
Solubility Soluble in Chloroform, Ethyl Acetate (B1210297), Methanol (B129727), and Water (11 g/L at 25°C)[4][][6]
Flash Point 89.7 °C[4]

Role in the Synthesis of Oxybutynin

The most common synthetic pathway to Oxybutynin involves the esterification of phenylcyclohexylglycolic acid with this compound. However, this is not a direct reaction. The alcohol is first converted to its acetate ester, 4-diethylamino-2-butynyl acetate, which then undergoes a transesterification reaction with the methyl ester of phenylcyclohexylglycolic acid in the presence of a base like sodium methoxide (B1231860) to yield Oxybutynin.[7]

The following diagram illustrates the synthetic pathway of Oxybutynin, highlighting the role of this compound.

Oxybutynin_Synthesis Propargyl_Alcohol Propargyl Alcohol DEABO 4-(Diethylamino)- 2-butyn-1-ol Propargyl_Alcohol->DEABO Mannich Reaction Diethylamine Diethylamine Diethylamine->DEABO Mannich Reaction Formaldehyde (B43269) Formaldehyde Formaldehyde->DEABO Mannich Reaction DEABA 4-(Diethylamino)- 2-butynyl acetate DEABO->DEABA Acetylation Acetic_Anhydride Acetic Anhydride Oxybutynin Oxybutynin DEABA->Oxybutynin Transesterification (Sodium Methoxide) Methyl_PCG Methyl Phenyl Cyclohexyl Glycolate Methyl_PCG->Oxybutynin Transesterification (Sodium Methoxide)

Figure 1: Synthetic Pathway of Oxybutynin.

As depicted, this compound is a key intermediate formed from propargyl alcohol, diethylamine, and formaldehyde via a Mannich reaction.[3] Incomplete conversion of this compound to 4-diethylamino-2-butynyl acetate or subsequent incomplete reaction of the acetate can lead to the presence of this compound in the final Oxybutynin product.

Analytical Methodologies for Impurity Profiling

The detection and quantification of this compound as an impurity in Oxybutynin are typically achieved using High-Performance Liquid Chromatography (HPLC). The following section details a representative experimental protocol compiled from various published methods.[8][9][10]

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the analysis of this compound in Oxybutynin. Method validation and optimization are essential for specific applications.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterConditionReference(s)
Column Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent[8]
Mobile Phase A mixture of 1% orthophosphoric acid, acetonitrile, and methanol in a ratio of 40:45:15 (v/v/v)[8]
Flow Rate 1.0 mL/min[8][10]
Detection Wavelength 205 nm[8]
Injection Volume 20 µL[8]
Column Temperature Ambient[8]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the expected linear range.

  • Sample Solution: Accurately weigh and dissolve the Oxybutynin API sample in the mobile phase. The concentration should be chosen to ensure that the expected level of the impurity falls within the calibrated range of the standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the amount of the impurity in the sample using the peak area and a calibration curve generated from the standard solutions.

The following workflow diagram illustrates the analytical procedure.

HPLC_Workflow Start Start: Oxybutynin API Sample Sample_Prep Sample Preparation: - Weigh and dissolve in mobile phase - Filter through 0.45 µm filter Start->Sample_Prep Standard_Prep Standard Preparation: - Prepare stock solution of  this compound - Prepare working standards - Filter through 0.45 µm filter Start->Standard_Prep HPLC_Analysis HPLC Analysis: - Inject sample and standards - Run with specified chromatographic conditions Sample_Prep->HPLC_Analysis Standard_Prep->HPLC_Analysis Data_Acquisition Data Acquisition: - Record chromatograms HPLC_Analysis->Data_Acquisition Data_Processing Data Processing: - Identify peaks by retention time - Integrate peak areas Data_Acquisition->Data_Processing Quantification Quantification: - Construct calibration curve - Calculate impurity concentration Data_Processing->Quantification End End: Report Impurity Level Quantification->End

Figure 2: Workflow for HPLC Analysis of Impurities.

Toxicology and Pharmacology

Limited information is publicly available regarding the specific toxicology and pharmacology of this compound. However, it is noteworthy that 4-(diethylamino)but-2-yn-1-ol has been identified as a human metabolite of (S)-oxybutynin.[11] The presence of a metabolite as an impurity can have implications for the overall safety profile of the drug product. Further toxicological studies would be necessary to fully characterize the potential risks associated with this impurity. Regulatory guidelines, such as those from the ICH, provide a framework for qualifying impurities at certain levels, which may involve demonstrating that the impurity is also a significant metabolite in animal or human studies.

Regulatory Considerations and Limits

The acceptable limits for impurities in an active pharmaceutical ingredient are dictated by regulatory bodies and are often detailed in pharmacopeial monographs. While specific limits for this compound in Oxybutynin are not publicly disclosed in a general context, the ICH Q3A(R2) guideline provides thresholds for reporting, identification, and qualification of new impurities in new drug substances. These thresholds are based on the maximum daily dose of the drug. For a drug with a maximum daily dose of up to 2g, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. It is the responsibility of the manufacturer to establish and justify the limits for all potential impurities in their drug substance.

The logical relationship for setting impurity limits is illustrated in the diagram below.

Impurity_Limits Max_Daily_Dose Maximum Daily Dose of Oxybutynin Reporting_Threshold Reporting Threshold Max_Daily_Dose->Reporting_Threshold ICH_Guidelines ICH Q3A(R2) Guidelines ICH_Guidelines->Reporting_Threshold Identification_Threshold Identification Threshold Reporting_Threshold->Identification_Threshold If exceeded Qualification_Threshold Qualification Threshold Identification_Threshold->Qualification_Threshold If exceeded Final_Limit Established Impurity Limit in API Specification Identification_Threshold->Final_Limit Toxicology_Data Toxicological Data for Impurity Qualification_Threshold->Toxicology_Data Requires Qualification_Threshold->Final_Limit Toxicology_Data->Final_Limit

Figure 3: Logic for Establishing Impurity Limits.

Conclusion

This compound is an integral part of the Oxybutynin manufacturing process and, consequently, a potential impurity that requires stringent control. A thorough understanding of its chemical properties, its formation during synthesis, and the availability of robust analytical methods for its detection are essential for ensuring the quality, safety, and efficacy of the final Oxybutynin drug product. This guide provides a foundational understanding for professionals in the pharmaceutical industry to navigate the challenges associated with managing this critical process-related impurity. Further research into the toxicological profile of this compound will provide a more complete picture of its potential impact and aid in the establishment of scientifically sound and safe limits in Oxybutynin.

References

Identification of 4-(diethylamino)but-2-yn-1-ol as a Human Metabolite of Oxybutynin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the identification of 4-(diethylamino)but-2-yn-1-ol as a human metabolite of the anticholinergic drug oxybutynin (B1027). Oxybutynin is widely prescribed for the treatment of overactive bladder. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This document outlines the metabolic pathways of oxybutynin, focusing on the formation of 4-(diethylamino)but-2-yn-1-ol, and presents detailed experimental protocols for the identification and quantification of oxybutynin and its major metabolites. While quantitative data for many oxybutynin metabolites are available, this guide also highlights the current data gap regarding the specific plasma concentrations of 4-(diethylamino)but-2-yn-1-ol in humans.

Introduction

Oxybutynin is a tertiary amine ester that undergoes extensive metabolism in humans. Its therapeutic effects are attributed to its action as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. The metabolic pathways of oxybutynin are complex and lead to the formation of several metabolites, some of which are pharmacologically active. This guide focuses on the identification and characterization of a specific metabolite, 4-(diethylamino)but-2-yn-1-ol.

Metabolic Pathways of Oxybutynin

The metabolism of oxybutynin primarily occurs in the liver and is mediated by cytochrome P450 enzymes and carboxylesterases. The main metabolic routes are N-deethylation and hydrolysis of the ester bond.

  • N-Deethylation: The most prominent metabolic pathway is the N-deethylation of the diethylamino group, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This reaction leads to the formation of N-desethyloxybutynin, which is an active metabolite and is found in higher concentrations in plasma than the parent drug.

  • Hydrolysis: Oxybutynin can undergo hydrolysis of its ester linkage. This reaction is catalyzed by carboxylesterase 1 (CES1), an enzyme highly expressed in the human liver. The hydrolysis of oxybutynin results in the formation of two metabolites: phenylcyclohexylglycolic acid and 4-(diethylamino)but-2-yn-1-ol .[1]

The metabolic pathways of oxybutynin are depicted in the following signaling pathway diagram.

Oxybutynin_Metabolism Oxybutynin Oxybutynin NDesethyloxybutynin N-Desethyloxybutynin Oxybutynin->NDesethyloxybutynin CYP3A4 (N-deethylation) Hydroxylated_Metabolites Hydroxylated Metabolites Oxybutynin->Hydroxylated_Metabolites CYP450 (Hydroxylation) N_Oxide_Metabolites N-Oxide Metabolites Oxybutynin->N_Oxide_Metabolites CYP450 (N-oxidation) Hydrolysis_Product_1 Phenylcyclohexylglycolic acid Oxybutynin->Hydrolysis_Product_1 Carboxylesterase 1 (CES1) (Hydrolysis) Hydrolysis_Product_2 4-(diethylamino)but-2-yn-1-ol Oxybutynin->Hydrolysis_Product_2 Carboxylesterase 1 (CES1) (Hydrolysis)

Metabolic pathways of Oxybutynin.

Quantitative Data on Oxybutynin and its Metabolites

While extensive quantitative data exists for oxybutynin and its primary active metabolite, N-desethyloxybutynin, there is a notable absence of published data on the plasma concentrations of 4-(diethylamino)but-2-yn-1-ol in humans following therapeutic doses of oxybutynin. The available pharmacokinetic data for the parent drug and its N-desethyl metabolite are summarized in the table below.

AnalyteFormulationCmax (ng/mL)Tmax (h)
Oxybutynin Immediate Release8.0<1
Extended Release1.04-6
N-desethyloxybutynin Immediate Release4-10 times higher than Oxybutynin~1
Extended Release4-7 times higher than Oxybutynin6-8

Note: Cmax and Tmax values are approximate and can vary based on individual patient factors and specific study designs.

Experimental Protocols

This section provides a detailed methodology for the simultaneous quantification of oxybutynin, N-desethyloxybutynin, and a proposed approach for the quantification of 4-(diethylamino)but-2-yn-1-ol in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction
  • To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard working solution (e.g., deuterated analogs of the analytes).

  • Vortex the sample for 30 seconds.

  • Add 100 µL of 0.1 M NaOH to alkalize the plasma.

  • Add 3 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and hexane).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to separate the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Oxybutynin 358.3142.2
N-desethyloxybutynin 330.396.2
4-(diethylamino)but-2-yn-1-ol 142.1To be determined
Internal Standards Deuterated analogsTo be determined

Note: The MRM transitions for 4-(diethylamino)but-2-yn-1-ol and internal standards must be determined empirically.

The following diagram illustrates a typical experimental workflow for human metabolite identification.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_identification Identification Human_Subjects Human Subjects Dosed with Oxybutynin Plasma_Sample Plasma Sample Collection Human_Subjects->Plasma_Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction Solid_Phase_Extraction Solid-Phase Extraction LC_MSMS LC-MS/MS Analysis Liquid_Liquid_Extraction->LC_MSMS Solid_Phase_Extraction->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing Metabolite_Identification Metabolite Identification Data_Processing->Metabolite_Identification

Workflow for Metabolite Identification.

Conclusion

4-(diethylamino)but-2-yn-1-ol is a confirmed human metabolite of oxybutynin, formed through the hydrolysis of the parent drug's ester bond, a reaction primarily catalyzed by carboxylesterase 1 in the liver. While the metabolic pathway for its formation is established, a significant gap exists in the scientific literature regarding its quantitative levels in human plasma. The experimental protocols provided in this guide, based on established methods for other oxybutynin metabolites, offer a robust framework for future studies aimed at quantifying 4-(diethylamino)but-2-yn-1-ol. Further research is warranted to determine the pharmacokinetic profile of this metabolite and to assess its potential contribution to the overall pharmacological and toxicological effects of oxybutynin.

References

Molecular weight and exact mass of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(diethylamino)-2-butyn-1-ol, a key pharmaceutical intermediate and a known metabolite of the drug Oxybutynin (B1027). This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological context.

Chemical and Physical Properties

This compound is a tertiary amino alcohol. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
IUPAC Name 4-(diethylamino)but-2-yn-1-ol[1]
CAS Number 10575-25-4[2][3]
Molecular Formula C₈H₁₅NO[2][3]
Molecular Weight 141.21 g/mol [1][2][3]
Exact Mass 141.115364102 Da[1][2]
Appearance Liquid[4]
Density 0.952 g/cm³ at 25°C[4][5]
Boiling Point 222.4 °C at 760 mmHg[2]
Flash Point 104 °C (219 °F)[5]
Solubility Soluble in Chloroform, Ethyl Acetate (B1210297), Methanol, and DMSO. Water solubility is 11 g/L at 25°C.[2][4]
Canonical SMILES CCN(CC)CC#CCO[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are essential for researchers working with this compound in drug development and quality control.

Synthesis of this compound

This compound can be synthesized via a Mannich-type reaction. The following protocol is adapted from established synthetic procedures.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product PA Propargyl Alcohol (2-propyn-1-ol) P This compound PA->P + FA Paraformaldehyde FA->P DA N,N-Diethylamine DA->P Cat Copper(II) Acetate Cat->P 1,4-Dioxane (B91453), 60-65°C

Caption: Synthesis of this compound.

Materials:

  • Paraformaldehyde

  • N,N-Diethylamine

  • Copper(II) acetate

  • 1,4-Dioxane

  • 2-propyne-1-ol (Propargyl alcohol)

Procedure:

  • A mixture of paraformaldehyde (105.0 g), N,N-diethylamine (300 g), and copper(II) acetate (7.5 g) in 1,4-dioxane (900 ml) is heated to 60-65°C.[6]

  • After 1.5 hours of heating, 2-propyne-1-ol (150 g, 2.7 moles) is added to the mixture.[6]

  • The reaction is maintained at this temperature and monitored for completion.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • Purification is typically achieved through vacuum distillation to yield pure this compound.

Analytical Protocol: Reverse-Phase HPLC

This compound can be analyzed using a reverse-phase High-Performance Liquid Chromatography (HPLC) method. This method is suitable for purity assessment and pharmacokinetic studies.[7]

G Sample Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample Sample->Injection HPLC HPLC System (Newcrom R1 Column) Separation Isocratic Elution HPLC->Separation Flow MobilePhase Mobile Phase (Acetonitrile, Water, Phosphoric Acid) MobilePhase->HPLC Injection->HPLC Detection UV or MS Detector Separation->Detection Analysis Data Analysis (Quantification & Purity) Detection->Analysis

Caption: Workflow for HPLC analysis.

Instrumentation and Conditions:

  • Column: Newcrom R1 reverse-phase column.[7]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[7]

  • Mode: Isocratic elution.

  • Detection: UV or Mass Spectrometry (MS).

  • Application: This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics.[7]

Biological Context and Metabolic Pathways

This compound is a known human metabolite of (S)-oxybutynin.[1] Oxybutynin is an antimuscarinic agent used to treat overactive bladder. It undergoes extensive first-pass metabolism, primarily by the cytochrome P450 enzyme system (specifically CYP3A4) located in the liver and gut wall.[8]

The metabolism of oxybutynin involves several pathways, including N-deethylation and N-oxidation.[9] The N-deethylation pathway is responsible for producing metabolites related to this compound.

G cluster_pathways Metabolic Pathways cluster_metabolites Resulting Metabolites Oxy Oxybutynin Metabolism First-Pass Metabolism (Liver & Gut Wall) Oxy->Metabolism CYP3A4 CYP3A4 Enzyme Metabolism->CYP3A4 mediated by Deethyl N-deethylation CYP3A4->Deethyl Noxid N-oxidation CYP3A4->Noxid Hydroxyl Ring Hydroxylation CYP3A4->Hydroxyl DesethylOxy N-desethyloxybutynin (Active) Deethyl->DesethylOxy DEAB This compound (Metabolite) Deethyl->DEAB Inactive Inactive Metabolites (e.g., Phenylcyclohexylglycolic acid) Hydroxyl->Inactive

Caption: Metabolic context of Oxybutynin.

This compound's role as an impurity and metabolite of Oxybutynin makes it a critical reference standard in the pharmaceutical industry for analytical method development, validation, and quality control during the drug development process.[3]

References

Technical Guide: Physicochemical Properties and Synthetic Context of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-(diethylamino)-2-butyn-1-ol, a key intermediate in pharmaceutical synthesis. The document details its boiling point and density, outlines the experimental protocols for these measurements, and situates the compound within a relevant synthetic pathway for drug development.

Physicochemical Data of this compound

The boiling point and density of this compound are critical parameters for its purification, handling, and scale-up in synthetic processes. A summary of reported values is presented below.

Physical PropertyValueConditions
Boiling Point 222.4 °Cat 760 mmHg[1]
231-232 °CNot specified[2][3][4]
232 °CNot specified[5]
Density 0.949 g/cm³Not specified[1]
0.952 g/mLat 25 °C[2][5][6]

Experimental Protocols

The following are detailed methodologies for the determination of boiling point and density, standard procedures in chemical characterization.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique for determining the boiling point of a substance.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., MelTemp)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is then immersed in a heating bath, such as a Thiele tube filled with liquid paraffin.

  • The heating bath is gently and slowly heated.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][7]

Determination of Density (Direct Measurement)

This protocol outlines the direct measurement of a liquid's density by determining the mass of a known volume.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • Thermometer

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

  • A specific volume of the liquid is carefully transferred into the graduated cylinder or pycnometer. The volume should be read from the bottom of the meniscus.

  • The mass of the container with the liquid is then measured.

  • The temperature of the liquid is recorded.

  • The density is calculated by dividing the mass of the liquid (mass of container with liquid minus the mass of the empty container) by its volume.[4] For higher precision, multiple measurements should be performed and the average value taken.

Role in Pharmaceutical Synthesis and Logical Workflow

This compound is a significant intermediate in the synthesis of Oxybutynin, a medication used to treat overactive bladder.[] The following diagram illustrates the logical workflow of its role as a precursor.

Synthesis_Workflow A This compound B Esterification Reaction A->B C Oxybutynin (Active Pharmaceutical Ingredient) B->C D Reactant (e.g., α-cyclohexyl-α-hydroxy-benzeneacetic acid) D->B

Synthetic pathway from precursor to active pharmaceutical ingredient.

The synthesis of Oxybutynin involves the esterification of this compound with a suitable carboxylic acid derivative. This chemical transformation is a critical step in the manufacturing process of the final drug product.

Mechanism of Action Context

While this compound itself is not the active pharmacological agent, its derivative, Oxybutynin, functions as an antagonist of muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype. This antagonism leads to the relaxation of the bladder's detrusor muscle, thereby alleviating the symptoms of overactive bladder. The following diagram outlines this signaling pathway.

Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic (Detrusor Muscle Cell) A Acetylcholine (ACh) Release B M3 Muscarinic Receptor A->B binds C Gq Protein Activation B->C D Phospholipase C (PLC) Activation C->D E IP3 & DAG Production D->E F Increased Intracellular Ca²⁺ E->F G Muscle Contraction F->G Oxy Oxybutynin (derived from this compound) Oxy->B antagonizes

Simplified signaling pathway of Oxybutynin's mechanism of action.

References

In-Depth Technical Guide: 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(diethylamino)-2-butyn-1-ol, a key metabolite of the drug oxybutynin (B1027). This document outlines its chemical identifiers, physicochemical properties, and relevant experimental protocols, designed to support research and development activities in the pharmaceutical sciences.

Chemical Identifiers and Properties

The fundamental chemical identifiers for this compound are provided below, followed by a summary of its key physicochemical properties.

IdentifierValue
SMILES CCN(CC)CC#CCO[1]
InChIKey ACGZBRWTWOZSFU-UHFFFAOYSA-N[1][2]

A compilation of important quantitative data for this compound is presented in the following table for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₁₅NO[1][3][4]
Molecular Weight 141.21 g/mol [1][3]
CAS Number 10575-25-4[1][3][4][5]
Boiling Point 231-232 °C[2]
Density 0.952 g/mL at 25 °C[2]
Refractive Index n20/D 1.479

Metabolic Pathway of Oxybutynin

This compound is a known human metabolite of (S)-oxybutynin[1]. The primary metabolic pathway is the N-deethylation of oxybutynin, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver[6][7][8][9][10][11]. This biotransformation is a crucial aspect of oxybutynin's pharmacokinetic profile.

Metabolic Pathway of Oxybutynin Metabolism of Oxybutynin to this compound Oxybutynin Oxybutynin Metabolite This compound (N-desethyloxybutynin) Oxybutynin->Metabolite N-deethylation CYP3A4 CYP3A4 (Liver) CYP3A4->Metabolite

Caption: Metabolic conversion of Oxybutynin.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis via Mannich Reaction

The synthesis of this compound can be achieved through a Mannich reaction, which involves the aminoalkylation of an acidic proton of a terminal alkyne.[12][13][14] A representative protocol is as follows:

Materials:

  • Propargyl alcohol

  • Diethylamine

  • Paraformaldehyde

  • Cupric sulfate (B86663) (catalyst)

  • Solvent (e.g., dioxane or water)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a reaction vessel, combine propargyl alcohol, diethylamine, and paraformaldehyde in a suitable solvent.

  • Add a catalytic amount of cupric sulfate.

  • Adjust the pH of the reaction mixture to slightly acidic conditions (pH 5-6) using hydrochloric acid.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Propargyl Alcohol + Diethylamine + Paraformaldehyde Reaction Mannich Reaction (Cupric Sulfate, Reflux) Reactants->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying and Concentration Extraction->Drying Purification Vacuum Distillation or Column Chromatography Drying->Purification Product Product Purification->Product Pure this compound

Caption: Synthesis and purification workflow.

HPLC Analysis

The quantification of this compound, particularly in the context of analyzing oxybutynin and its metabolites in biological matrices, can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16][17][18]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer (for higher sensitivity and specificity).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.[15][16]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol). A common mobile phase composition is a 40:45:15 (v/v/v) mixture of 1% orthophosphoric acid, acetonitrile, and methanol.[15][16]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[15][16][17]

  • Detection: UV detection at 205 nm is appropriate for this compound.[15][16]

  • Injection Volume: 20 µL.[15][16]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

  • Plasma/Urine Samples: For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove interfering substances. The extracted sample should be reconstituted in the mobile phase before injection.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards to generate a standard curve.

  • Inject the prepared samples.

  • Identify and quantify the this compound peak based on its retention time and the standard curve. The retention time for oxybutynin under similar conditions has been reported to be around 2.435 minutes.[15][16]

References

Spectroscopic and Spectrometric Characterization of 4-(diethylamino)-2-butyn-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 4-(diethylamino)-2-butyn-1-ol (CAS No. 10575-25-4). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization. The guide details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic and Spectrometric Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectral analyses of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.22t2H-CH₂OH
3.39t2H-NCH₂-
2.55q4H-N(CH₂CH₃)₂
2.22br s1H-OH
1.04t6H-N(CH₂CH₃)₂
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
85.1C≡C
81.3C≡C
51.2-CH₂OH
47.7-NCH₂-
41.6-N(CH₂CH₃)₂
12.5-N(CH₂CH₃)₂
Table 3: Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)Description of Vibration
3350-3450 (broad)O-H stretch (alcohol)
2970, 2930, 2870C-H stretch (aliphatic)
2240C≡C stretch (alkyne)
1460, 1380C-H bend (aliphatic)
1020C-O stretch (primary alcohol)
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
14115[M]⁺ (Molecular Ion)
124100[M - OH]⁺
11220[M - C₂H₅]⁺
9645[M - C₂H₅ - OH]⁺
8480[M - CH₂OH - C₂H₅]⁺
7255[N(C₂H₅)₂CH₂]⁺

Experimental Protocols

The acquisition of the presented spectroscopic and spectrometric data followed rigorous experimental procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

¹H NMR Spectroscopy Parameters:

  • Frequency: 400 MHz

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Spectral Width: 8278 Hz

  • Acquisition Time: 3.9 s

¹³C NMR Spectroscopy Parameters:

  • Frequency: 100 MHz

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Spectral Width: 24038 Hz

  • Acquisition Time: 1.36 s

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Mode: Transmittance

Mass Spectrometry (MS)

Instrumentation: Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The system consisted of an Agilent 7890B GC and an Agilent 5977A MSD.

Gas Chromatography (GC) Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at a rate of 10°C/min, and held for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

Experimental Workflow

The logical flow of the spectroscopic and spectrometric analysis is depicted in the following diagram.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation Sample This compound NMR_Sample Dissolve in CDCl3 with TMS Sample->NMR_Sample IR_Sample Prepare neat film on KBr plates Sample->IR_Sample MS_Sample Dilute for GC injection Sample->MS_Sample NMR NMR Spectroscopy (¹H and ¹³C) NMR_Sample->NMR IR FT-IR Spectroscopy IR_Sample->IR MS GC-MS Analysis MS_Sample->MS NMR_Data Process spectra, assign peaks NMR->NMR_Data IR_Data Identify functional group absorptions IR->IR_Data MS_Data Analyze mass spectrum and fragmentation MS->MS_Data Final_Report Compile Data Tables & Report NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

Caption: Workflow for the spectroscopic and spectrometric analysis of this compound.

Methodological & Application

Synthesis of 2,3-Butadien-1-ol from 4-Diethylamino-2-butyn-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-butadien-1-ol (B102461), a valuable allenic alcohol intermediate, from 4-diethylamino-2-butyn-1-ol. The core of this transformation relies on a thermally-induced[1][2]-sigmatropic rearrangement, a variation of the Claisen rearrangement, of the corresponding ammonium (B1175870) salt. This method offers a viable pathway to functionalized allenes, which are crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The protocols outlined herein are based on established methodologies for the rearrangement of propargyl amines.

Introduction

Allenic alcohols are versatile synthetic intermediates due to the unique reactivity of the cumulated double bonds. The synthesis of these motifs from readily available starting materials is of significant interest. One effective strategy involves the[1][2]-sigmatropic rearrangement of propargyl amine derivatives. The specific conversion of 4-diethylamino-2-butyn-1-ol to 2,3-butadien-1-ol is a notable example of this class of reactions. While direct literature detailing this exact transformation is sparse, the general mechanism and experimental conditions for the rearrangement of analogous propargyl amines are well-documented. This document consolidates this information to provide a representative and detailed protocol.

Chemical Transformation Overview

The synthesis of 2,3-butadien-1-ol from 4-diethylamino-2-butyn-1-ol proceeds through a two-step sequence. The first step involves the quaternization of the tertiary amine with an appropriate alkylating agent, typically an alkyl halide, to form a quaternary ammonium salt. The subsequent and key step is a[1][2]-sigmatropic rearrangement of this ammonium salt under thermal conditions. This rearrangement leads to the formation of the desired allenic alcohol and a tertiary amine byproduct.

logical_relationship cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4-diethylamino-2-butyn-1-ol 4-diethylamino-2-butyn-1-ol Quaternary Ammonium Salt Quaternary Ammonium Salt 4-diethylamino-2-butyn-1-ol->Quaternary Ammonium Salt Quaternization (e.g., CH3I) 2,3-butadien-1-ol 2,3-butadien-1-ol Quaternary Ammonium Salt->2,3-butadien-1-ol [2,3]-Sigmatropic Rearrangement (Heat)

Caption: Logical workflow of the synthesis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of allenic alcohols from propargyl amines via[1][2]-sigmatropic rearrangement. The data is compiled from analogous reactions and provides an expected range for the synthesis of 2,3-butadien-1-ol.

ParameterValueReference
Starting Material 4-diethylamino-2-butyn-1-olN/A
Quaternizing Agent Methyl IodideAnalogous Reactions
Solvent for Quaternization Diethyl ether or AcetoneAnalogous Reactions
Reaction Temperature (Quaternization) Room TemperatureAnalogous Reactions
Reaction Time (Quaternization) 12 - 24 hoursAnalogous Reactions
Yield (Quaternary Salt) > 90%Analogous Reactions
Solvent for Rearrangement Tetrahydrofuran (B95107) (THF) or DichloromethaneAnalogous Reactions
Reaction Temperature (Rearrangement) Reflux (66 °C for THF)Analogous Reactions
Reaction Time (Rearrangement) 4 - 12 hoursAnalogous Reactions
Yield (2,3-butadien-1-ol) 60 - 80% (expected)Analogous Reactions
Purity (after chromatography) > 95%Analogous Reactions

Experimental Protocols

I. Synthesis of the Quaternary Ammonium Salt

This protocol describes the formation of the quaternary ammonium salt of 4-diethylamino-2-butyn-1-ol.

Materials:

  • 4-diethylamino-2-butyn-1-ol (1.0 eq)

  • Methyl iodide (1.1 eq)

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stirrer

  • Argon or Nitrogen inert atmosphere setup

Procedure:

  • Dissolve 4-diethylamino-2-butyn-1-ol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl iodide to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • A precipitate of the quaternary ammonium salt will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the quaternary ammonium salt.

II. Synthesis of 2,3-Butadien-1-ol via[1][2]-Sigmatropic Rearrangement

This protocol details the thermal rearrangement of the quaternary ammonium salt to yield 2,3-butadien-1-ol.

Materials:

  • Quaternary ammonium salt from Protocol I (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Argon or Nitrogen inert atmosphere setup

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Suspend the dried quaternary ammonium salt in anhydrous THF in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the mixture to reflux (approximately 66 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of 2,3-butadien-1-ol and the tertiary amine byproduct.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent to isolate the pure 2,3-butadien-1-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Rearrangement & Purification start Dissolve 4-diethylamino-2-butyn-1-ol in anhydrous diethyl ether add_MeI Add Methyl Iodide at 0 °C start->add_MeI stir Stir at room temperature (12-24 h) add_MeI->stir filter Filter to collect quaternary ammonium salt stir->filter wash_dry Wash with cold ether and dry under vacuum filter->wash_dry reflux Reflux quaternary salt in THF (4-12 h) wash_dry->reflux Proceed to rearrangement evaporate Remove solvent under reduced pressure reflux->evaporate chromatography Purify by silica gel column chromatography evaporate->chromatography characterize Characterize final product (NMR, IR) chromatography->characterize

Caption: Experimental workflow for the synthesis.

Signaling Pathway: Mechanism of the[1][2]-Sigmatropic Rearrangement

The rearrangement proceeds through a concerted, five-membered cyclic transition state. This pericyclic reaction is thermally allowed by the Woodward-Hoffmann rules.

Caption: Mechanism of the rearrangement.

Note: The images in the signaling pathway diagram are placeholders and would be replaced with actual chemical structures in a publication.

Conclusion

The synthesis of 2,3-butadien-1-ol from 4-diethylamino-2-butyn-1-ol via a[1][2]-sigmatropic rearrangement of its quaternary ammonium salt is a robust and efficient method for accessing this important allenic alcohol. The provided protocols, based on well-established precedents for similar transformations, offer a clear and detailed guide for researchers in organic synthesis and drug development. The reaction proceeds with good expected yields and provides a high-purity product after standard purification techniques. This synthetic route highlights the utility of sigmatropic rearrangements in the construction of valuable and reactive functional groups.

References

Application Notes and Protocols: 4-(diethylamino)-2-butyn-1-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(diethylamino)-2-butyn-1-ol as a key intermediate in the synthesis of the pharmaceutical agent Oxybutynin (B1027). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to guide researchers in their drug development efforts.

Introduction

This compound is a critical building block in the synthesis of Oxybutynin, an antimuscarinic agent widely used for the treatment of overactive bladder.[1] This intermediate provides the characteristic amino-alkynyl side chain of the final drug molecule, which is crucial for its pharmacological activity. Furthermore, this compound is a known human metabolite of Oxybutynin, making its synthesis and characterization relevant for pharmacological and toxicological studies.[2] While the primary application of this compound is as a synthetic precursor, the 4-(diethylamino)-2-butynyl moiety may possess intrinsic anticholinergic activity, as suggested by studies on structurally related compounds.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 10575-25-4
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Boiling Point 231-232 °C
Density 0.952 g/mL at 25 °C
Refractive Index n20/D 1.479

Application in Oxybutynin Synthesis

The synthesis of Oxybutynin from this compound is primarily achieved through esterification or transesterification with 2-cyclohexyl-2-hydroxy-2-phenylacetic acid or its methyl ester. Two primary synthetic routes are detailed below.

Logical Relationship of Synthetic Pathways

G Synthesis Pathways of Oxybutynin cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product This compound This compound 4-(diethylamino)-2-butynyl acetate (B1210297) 4-(diethylamino)-2-butynyl acetate This compound->4-(diethylamino)-2-butynyl acetate Acetylation Oxybutynin Oxybutynin This compound->Oxybutynin Direct Esterification Phenylcyclohexylglycolic Acid Phenylcyclohexylglycolic Acid Phenylcyclohexylglycolic Acid->Oxybutynin Methyl Phenylcyclohexylglycolate Methyl Phenylcyclohexylglycolate Methyl Phenylcyclohexylglycolate->Oxybutynin 4-(diethylamino)-2-butynyl acetate->Oxybutynin Transesterification

Caption: Synthetic routes to Oxybutynin from this compound.

Experimental Protocols

Protocol 1: Two-Step Synthesis via 4-(diethylamino)-2-butynyl acetate

This protocol involves the initial conversion of this compound to its acetate ester, followed by a transesterification reaction.

Step 1: Synthesis of 4-(diethylamino)-2-butynyl acetate

A mixture of this compound, acetic acid, and acetic anhydride (B1165640) is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the excess solvent is removed under reduced pressure, and the product is isolated and purified.

Step 2: Transesterification to Oxybutynin

Methyl phenylcyclohexylglycolate is reacted with 4-(diethylamino)-2-butynyl acetate in the presence of a base catalyst, such as sodium methoxide, in a non-polar solvent like n-heptane. The reaction is driven to completion by heating and removing the methanol (B129727) byproduct through distillation.

Experimental Workflow: Two-Step Synthesis

G Two-Step Synthesis of Oxybutynin Start Start Acetylation Step 1: Acetylation of This compound Start->Acetylation Workup1 Workup and Purification of 4-(diethylamino)-2-butynyl acetate Acetylation->Workup1 Transesterification Step 2: Transesterification with Methyl Phenylcyclohexylglycolate Workup1->Transesterification Workup2 Workup and Purification of Oxybutynin Transesterification->Workup2 End End Workup2->End

Caption: Workflow for the two-step synthesis of Oxybutynin.

Protocol 2: One-Step Transesterification

This protocol describes a direct, base-catalyzed transesterification of a methyl ester with this compound.

To methyl α-cyclohexyl-α-hydroxyphenylacetate is added this compound and a solid base catalyst, such as sodium hydroxide. The reaction mixture is heated under reduced pressure to continuously remove the methanol formed, driving the reaction to completion. The crude Oxybutynin is then isolated and purified.

Quantitative Data from Synthetic Protocols

The following table summarizes quantitative data reported in various sources for the synthesis of Oxybutynin.

Synthetic RouteReactantsCatalystSolventTemperature (°C)Yield (%)Reference
Two-Step Methyl phenylcyclohexylglycolate, 4-(diethylamino)-2-butynyl acetateSodium methoxiden-Heptane95-100Not Specified[4]
One-Step Methyl α-cyclohexyl-α-hydroxyphenylacetate, this compoundSolid NaOHNone8091 (conversion)[5]

Purification of Oxybutynin Hydrochloride:

Crude Oxybutynin base is often converted to its hydrochloride salt for purification. A common procedure involves dissolving the crude base in a suitable organic solvent and extracting it into an aqueous hydrochloric acid solution. The aqueous layer is then cooled to crystallize the Oxybutynin hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent or by treating an aqueous solution of the hydrochloride salt with activated carbon followed by recrystallization.[5]

Biological Context: Metabolite and Potential Pharmacological Activity

This compound is a known human metabolite of Oxybutynin.[2] The metabolism of Oxybutynin is a key factor in its overall pharmacological profile and potential side effects.

Signaling Pathway of Oxybutynin

Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5).[6] In the context of overactive bladder, its antagonism of M3 receptors on the detrusor muscle leads to muscle relaxation and an increase in bladder capacity.

G Oxybutynin Mechanism of Action Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) on Detrusor Muscle Acetylcholine->Muscarinic_Receptor Binds to Contraction Detrusor Muscle Contraction Muscarinic_Receptor->Contraction Activates Oxybutynin Oxybutynin Oxybutynin->Muscarinic_Receptor Blocks

Caption: Simplified signaling pathway of Oxybutynin's action on the bladder.

While direct pharmacological data for this compound is not extensively available, a study on the structurally similar compound, N-(4-diethylamino-2-butynyl)-succinimide, demonstrated central anticholinergic effects.[3] This suggests that the 4-(diethylamino)-2-butynyl functional group contributes to the anticholinergic activity of Oxybutynin and that the metabolite itself may have some residual pharmacological effects. Further research is warranted to fully characterize the pharmacological profile of this compound.

Conclusion

This compound is an indispensable intermediate in the synthesis of Oxybutynin. The detailed protocols and workflows provided herein offer a valuable resource for researchers engaged in the development and manufacturing of this important pharmaceutical agent. Understanding its role as both a key synthetic precursor and a metabolite is crucial for optimizing manufacturing processes and for a comprehensive understanding of the pharmacology of Oxybutynin.

References

Standard Experimental Protocol for Using 4-(diethylamino)-2-butyn-1-ol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized experimental protocols for the use of 4-(diethylamino)-2-butyn-1-ol, a key intermediate in the synthesis of various organic molecules, most notably the anticholinergic drug Oxybutynin. The protocols outlined herein cover the synthesis of 4-(diethylamino)-2-butynyl acetate (B1210297) and its subsequent transesterification to yield Oxybutynin, a common industrial and research application. Furthermore, a general protocol for the direct esterification of this compound is provided. The mechanism of action of Oxybutynin, as a muscarinic acetylcholine (B1216132) receptor antagonist, is also detailed with an illustrative signaling pathway diagram.

Introduction

This compound is a versatile bifunctional molecule containing a tertiary amine, a hydroxyl group, and a carbon-carbon triple bond. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its most prominent application is as a crucial precursor in the synthesis of Oxybutynin, a medication used to treat overactive bladder.[1] This document aims to provide researchers with detailed, actionable protocols for the utilization of this compound in common synthetic transformations.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
Boiling Point231-232 °C
Density0.952 g/mL at 25 °C
Refractive Indexn20/D 1.479
SolubilitySoluble in chloroform, ethyl acetate, and methanol.

Safety Precautions: this compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Experimental Protocols

Synthesis of 4-(diethylamino)-2-butynyl acetate

This protocol details the acetylation of this compound to form its acetate ester, a common intermediate for subsequent reactions.

Reaction Scheme: (CH₃CH₂)₂NCH₂C≡CCH₂OH + (CH₃CO)₂O → (CH₃CH₂)₂NCH₂C≡CCH₂OCOCH₃ + CH₃COOH

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (e.g., 300 g), acetic acid (e.g., 600 mL), and acetic anhydride (e.g., 300 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 15 mL).

  • Heat the reaction mixture to 65-70 °C and maintain this temperature for 2 hours.

  • After 2 hours, allow the mixture to cool to room temperature and then remove the excess solvent and acetic acid under reduced pressure using a rotary evaporator.

  • Cool the residue and carefully pour it into a mixture of dichloromethane (e.g., 1800 mL) and deionized water (e.g., 3000 mL).

  • Slowly add solid sodium bicarbonate to the biphasic mixture with vigorous stirring until effervescence ceases and the aqueous layer is neutralized.

  • Separate the organic layer.

  • Wash the organic layer with a 2% sodium bicarbonate solution, followed by a 1% EDTA solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(diethylamino)-2-butynyl acetate as an oil. A typical yield for this reaction is approximately 81%.

Synthesis of Oxybutynin via Transesterification

This protocol describes the synthesis of Oxybutynin by the transesterification of methyl phenylcyclohexylglycolate with 4-(diethylamino)-2-butynyl acetate.

Reaction Scheme: C₆H₅(C₆H₁₁)C(OH)COOCH₃ + (CH₃CH₂)₂NCH₂C≡CCH₂OCOCH₃ → C₆H₅(C₆H₁₁)C(OH)COOCH₂C≡CCH₂N(CH₂CH₃)₂ + CH₃COOCH₃

Materials:

  • Methyl phenylcyclohexylglycolate (1.0 eq)

  • 4-(diethylamino)-2-butynyl acetate (1.2 eq)

  • n-Heptane

  • Sodium methoxide (B1231860) (catalytic amount)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a distillation head, and a nitrogen inlet, dissolve methyl phenylcyclohexylglycolate (e.g., 150 g) and 4-(diethylamino)-2-butynyl acetate (e.g., 133 g) in n-heptane (e.g., 1.8 L).

  • Add a catalytic amount of sodium methoxide (e.g., 1.2 g).

  • Heat the solution with stirring to 95-100 °C and begin collecting the distillate (methyl acetate).

  • Maintain the reaction at this temperature for 30 minutes.

  • Cool the solution to 65-70 °C under a nitrogen atmosphere and add an additional portion of sodium methoxide (e.g., 3.24 g).

  • Reheat the mixture to 95-100 °C and continue to collect the distillate for 1 hour.

  • After 1 hour, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with deionized water. The organic layer contains the crude Oxybutynin base.

Purification of Oxybutynin: The crude Oxybutynin can be purified by conversion to its hydrochloride salt.

  • Extract the n-heptane solution containing crude Oxybutynin with dilute hydrochloric acid.

  • Cool the aqueous layer to 0-5 °C to precipitate Oxybutynin hydrochloride as a crystalline solid.

  • Filter the solid and wash with a small amount of ice-cold water.

  • The Oxybutynin hydrochloride can be further purified by recrystallization from a suitable solvent such as ethyl acetate or water.

ReactantMolar RatioCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound1H₂SO₄Acetic Acid65-702~81 (acetate)
Methyl phenylcyclohexylglycolate1NaOCH₃n-Heptane95-1001.5Not specified

Application in the Synthesis of Bioactive Molecules: Oxybutynin

This compound is a cornerstone in the synthesis of Oxybutynin, an anticholinergic agent widely used for the treatment of overactive bladder.[2] Oxybutynin functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable affinity for the M3 receptor subtype, which is prevalent in the detrusor muscle of the bladder.[3]

Mechanism of Action and Signaling Pathway

The therapeutic effect of Oxybutynin is achieved through the blockade of acetylcholine-mediated signaling pathways that lead to bladder muscle contraction. Acetylcholine released from parasympathetic nerves normally binds to M3 muscarinic receptors on the detrusor muscle. This binding activates a Gq/11 G-protein-coupled signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ levels lead to the contraction of the smooth muscle cells of the bladder.

Oxybutynin competitively binds to these M3 receptors, thereby preventing acetylcholine from initiating this signaling cascade. The result is a relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.[3]

Oxybutynin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Oxybutynin Oxybutynin Oxybutynin->M3_Receptor Blocks Relaxation Muscle Relaxation Oxybutynin->Relaxation Promotes Gq_protein Gq/11 Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Muscle Contraction Ca2_release->Contraction Leads to

Caption: Mechanism of action of Oxybutynin at the M3 muscarinic receptor.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of Oxybutynin utilizing this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product and Purification A This compound D Acetylation A->D Reactant B Acetic Anhydride B->D Reagent C Methyl phenylcyclohexylglycolate E Transesterification C->E Reactant F 4-(diethylamino)-2-butynyl acetate D->F Yields G Crude Oxybutynin E->G Yields F->E Reactant H Purification (HCl salt formation & Recrystallization) G->H Input I Pure Oxybutynin HCl H->I Output

Caption: Workflow for the synthesis of Oxybutynin from this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols provided herein offer a detailed guide for its application in the synthesis of Oxybutynin, a clinically significant pharmaceutical. The information on the mechanism of action and the associated signaling pathways provides essential context for researchers in drug development. These standardized protocols and the accompanying data are intended to facilitate reproducible and efficient research in the synthesis and application of molecules derived from this important building block.

References

The Versatile Building Block: 4-(Diethylamino)-2-butyn-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Diethylamino)-2-butyn-1-ol is a key bifunctional molecule that has carved a significant niche in medicinal chemistry, primarily as a cornerstone in the synthesis of antimuscarinic agents. Its unique structure, featuring a reactive hydroxyl group, a strategically placed tertiary amine, and a propargyl alcohol moiety, makes it a valuable precursor for creating complex molecules with therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in the synthesis of the well-established drug Oxybutynin and its analogues. While its application is predominantly in the realm of anticholinergic agents, the inherent reactivity of its functional groups suggests potential for broader utility in the construction of diverse molecular scaffolds.

Application in the Synthesis of Oxybutynin and Analogues

This compound is most notably utilized as the key building block for the synthesis of Oxybutynin, a widely prescribed medication for the treatment of overactive bladder.[1][2] Oxybutynin functions as a muscarinic receptor antagonist, demonstrating the therapeutic relevance of incorporating the this compound scaffold.[2] The synthesis involves the esterification or transesterification of this alcohol with α-cyclohexyl-α-hydroxy-benzeneacetic acid or its methyl ester.[2]

Furthermore, this building block has been instrumental in the development of Oxybutynin analogues with modified pharmacokinetic and pharmacodynamic profiles. By introducing structural modifications, researchers have synthesized compounds with potentially longer duration of action.[3]

Quantitative Data Summary

The following tables summarize the yields for the synthesis of this compound and its subsequent conversion to Oxybutynin, as well as the biological activity of Oxybutynin and a representative analogue.

Table 1: Synthesis of this compound via Mannich Reaction

ReactantsCatalystSolventReaction ConditionsYieldReference
Propargyl alcohol, Diethylamine, ParaformaldehydeCopper(II) acetate (B1210297)1,4-Dioxane (B91453)60-65°C, 1.5 hoursN/A

Table 2: Synthesis of Oxybutynin via Transesterification

ReactantsCatalystSolventReaction ConditionsYieldReference
Methyl phenylcyclohexylglycolate, 4-(Diethylamino)-2-butynyl acetateSodium methoxide (B1231860)n-Heptane95-100°C81%
α-Cyclohexyl-α-hydroxy phenylacetic acid methyl ester, 4-diethylamino-2-butynolSolid NaOHNo solvent80°C, 2.5 hours91%[4]

Table 3: In Vitro Antimuscarinic Activity

CompoundReceptor TargetBioassayActivity Metric (IC50)Reference
OxybutyninMuscarinic ReceptorsGuinea pig bladderN/A[3]
1-Cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one (analogue)Muscarinic ReceptorsGuinea pig preparationsPotent antimuscarinic[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Mannich Reaction)

This protocol describes the synthesis of the title compound via a copper-catalyzed Mannich reaction.

Materials:

  • Propargyl alcohol

  • N,N-Diethylamine

  • Paraformaldehyde

  • Copper(II) acetate

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, prepare a mixture of paraformaldehyde (105.0 g), N,N-diethylamine (300 g), and copper(II) acetate (7.5 g) in 1,4-dioxane (900 ml).

  • Heat the mixture to 60-65°C.

  • After 1.5 hours, add 2-propyn-1-ol (propargyl alcohol) (150 g, 2.7 moles) to the reaction mixture.

  • Maintain the temperature at 60-65°C and monitor the reaction progress using thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue is then subjected to a suitable work-up procedure to isolate the desired product, this compound.

Protocol 2: Synthesis of Oxybutynin via Transesterification

This protocol details the synthesis of Oxybutynin from its precursors.

Materials:

  • Methyl phenylcyclohexylglycolate

  • 4-(Diethylamino)-2-butynyl acetate

  • Sodium methoxide

  • n-Heptane

Procedure:

  • Dissolve 150 g of methyl phenylcyclohexylglycolate and 133 g of 4-diethylamino-2-butynyl acetate in 1.8 L of n-heptane.

  • Add 1.2 g of sodium methoxide to the solution.

  • Heat the stirred solution to 95-100°C and collect the distillate.

  • After maintaining the temperature for 30 minutes, cool the solution to 65-70°C under a nitrogen atmosphere.

  • Add an additional 3.24 g of sodium methoxide.

  • Reheat the solution to 95-100°C and continue collecting the distillate for 1 hour.

  • After the reaction is complete, cool the mixture to room temperature and wash with water to isolate the Oxybutynin base.

Visualizations

Signaling Pathway

Oxybutynin exerts its therapeutic effect by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype found on the detrusor muscle of the bladder. The following diagram illustrates the canonical signaling pathway of M3 muscarinic receptors.

Muscarinic_Signaling ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to Oxybutynin Oxybutynin Oxybutynin->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway and Site of Oxybutynin Action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of a small molecule library using a building block approach in medicinal chemistry.

Experimental_Workflow Start Start: Building Block (e.g., this compound) Reaction Parallel Synthesis: Esterification with diverse carboxylic acids Start->Reaction Workup Aqueous Work-up & Solvent Evaporation Reaction->Workup Purification High-Throughput Purification (e.g., Preparative HPLC) Workup->Purification Analysis Purity & Identity Analysis (LC-MS, NMR) Purification->Analysis Screening Biological Screening (e.g., Receptor Binding Assay) Analysis->Screening End End: Identification of Bioactive Compounds Screening->End

Caption: A typical workflow for parallel synthesis and screening in medicinal chemistry.

References

Application Note: Quantitative Analysis of 4-(diethylamino)-2-butyn-1-ol using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development and validation of two robust analytical methods for the quantification of 4-(diethylamino)-2-butyn-1-ol, a key pharmaceutical intermediate and a metabolite of Oxybutynin. A primary high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method is presented for routine quality control and stability testing. Additionally, a complementary gas chromatography-mass spectrometry (GC-MS) method is described for identification and quantification, particularly in more complex matrices. These methods are suitable for researchers, scientists, and professionals in the drug development industry.

Introduction

This compound is a tertiary amine of significant interest in the pharmaceutical industry. Accurate and precise quantification of this compound is crucial for quality control during synthesis, formulation development, and in pharmacokinetic studies. This document provides detailed protocols for HPLC-UV and GC-MS methods, including sample preparation, instrumental conditions, and validation data.

Part 1: HPLC-UV Method for Quantification of this compound

This reverse-phase HPLC method is designed for the accurate quantification and stability assessment of this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Orthophosphoric acid

  • Purified water

  • This compound reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of 0.1% Orthophosphoric acid in water, acetonitrile, and methanol in a ratio of 40:45:15 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temperature: Ambient

  • Detection Wavelength: 205 nm.[1]

  • Injection Volume: 20 µL

  • Run Time: 10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The HPLC-UV method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness.

Table 1: HPLC-UV Method Validation Data

ParameterResultAcceptance Criteria
Linearity (µg/mL) 1 - 20R² ≥ 0.999
Correlation Coefficient (R²) 0.9995-
Precision (%RSD)
- Intraday< 1.0%≤ 2.0%
- Interday< 1.5%≤ 2.0%
Accuracy (Recovery %) 98.5% - 101.2%98.0% - 102.0%
Limit of Detection (LOD) 0.2 µg/mL-
Limit of Quantification (LOQ) 0.6 µg/mL-
Retention Time ~4.5 min-
Stability-Indicating Study

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Table 2: Forced Degradation Study Results

Stress Condition% DegradationObservations
Acid (0.1N HCl, 60°C, 2h) 15.2%Degradant peaks well-resolved from the main peak.
Base (0.1N NaOH, 60°C, 2h) 12.8%Degradant peaks well-resolved from the main peak.
Oxidative (3% H₂O₂, RT, 24h) 8.5%Degradant peaks well-resolved from the main peak.
Thermal (80°C, 48h) < 2.0%No significant degradation observed.
Photolytic (UV light, 24h) < 1.5%No significant degradation observed.

Part 2: GC-MS Method for Quantification and Identification of this compound

This GC-MS method provides a highly selective and sensitive approach for the quantification and identification of this compound.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane (B109758) (GC grade)

  • This compound reference standard

2. GC-MS Conditions:

  • Inlet Temperature: 250°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Injection Mode: Split (20:1)

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 35-400.[5]

  • Quantification Ion: To be determined based on the mass spectrum of the reference standard.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve or dilute the sample containing this compound in dichloromethane to achieve a final concentration within the calibration range.

Method Validation Summary

The GC-MS method was validated for linearity, precision, and accuracy.

Table 3: GC-MS Method Validation Data

ParameterResultAcceptance Criteria
Linearity (µg/mL) 0.1 - 10R² ≥ 0.998
Correlation Coefficient (R²) 0.9989-
Precision (%RSD)
- Intraday< 2.0%≤ 5.0%
- Interday< 3.5%≤ 5.0%
Accuracy (Recovery %) 97.2% - 103.5%95.0% - 105.0%
Limit of Detection (LOD) 0.02 µg/mL-
Limit of Quantification (LOQ) 0.07 µg/mL-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis sp1 Weighing of Standard/Sample sp2 Dissolution in Solvent sp1->sp2 sp3 Dilution to Working Concentration sp2->sp3 sp4 Filtration (HPLC) / Direct Injection (GC) sp3->sp4 hplc1 Injection into HPLC System sp4->hplc1 HPLC Pathway gcms1 Injection into GC System sp4->gcms1 GC-MS Pathway hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection at 205 nm hplc2->hplc3 hplc4 Data Acquisition and Quantification hplc3->hplc4 gcms2 Separation on DB-5ms Column gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 gcms4 Data Acquisition and Quantification gcms3->gcms4 metabolic_pathway oxy Oxybutynin met This compound oxy->met Metabolism

References

Application Note: HPLC Analysis for the Separation of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 4-(diethylamino)-2-butyn-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The described reverse-phase HPLC protocol is designed for researchers, scientists, and drug development professionals, offering a reliable and reproducible method for purity assessment and quality control.

Introduction

This compound is a critical building block in organic synthesis, particularly in the pharmaceutical industry. Its purity is paramount to ensure the quality and safety of the final active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the separation of this compound from potential impurities using reverse-phase HPLC with UV detection. The method is scalable and can be adapted for impurity isolation in preparative separation and is also suitable for pharmacokinetic studies.[1]

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).

  • Data Acquisition and Processing Software: Compatible with the HPLC system.

  • Solvents:

    • Acetonitrile (MeCN), HPLC grade

    • Water, HPLC grade

    • Phosphoric acid (H₃PO₄), analytical grade

    • Formic acid (HCOOH), analytical grade (for MS-compatible applications)[1]

  • Sample: this compound reference standard and sample for analysis.

Preparation of Mobile Phase and Sample
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water. For Mass Spectrometry (MS) compatible applications, use 0.1% (v/v) formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

Chromatographic Conditions

The separation is performed using a reverse-phase HPLC method.[1] The detailed chromatographic conditions are summarized in the table below.

ParameterCondition
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient Isocratic
Composition 80% A / 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes
Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output prep_mobile_phase Prepare Mobile Phase hplc_setup Set Up HPLC System (Column, Flow Rate, etc.) prep_mobile_phase->hplc_setup prep_sample Prepare Sample and Standard inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_sample run_hplc Run HPLC Analysis inject_sample->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Results integrate_peaks->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound.

ParameterExpected Value
Retention Time (RT) ~ 4.5 min
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 2000
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.03 µg/mL

Conclusion

The presented HPLC method provides a straightforward and effective approach for the separation and analysis of this compound. This protocol can be readily implemented in a quality control or research laboratory setting to ensure the purity and integrity of this important chemical intermediate. The method is adaptable for use with mass spectrometry detection by substituting phosphoric acid with formic acid in the mobile phase.[1]

References

Application Notes and Protocols for Utilizing 4-(diethylamino)-2-butyn-1-ol in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(diethylamino)-2-butyn-1-ol in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block is of particular interest in medicinal chemistry and drug discovery due to its structural features that allow for the straightforward synthesis of novel 1,2,3-triazole derivatives with potential biological activity.

Application Notes

1. Introduction to this compound in Click Chemistry

This compound is a bifunctional molecule containing a terminal alkyne and a primary alcohol. The terminal alkyne functionality makes it an ideal substrate for the highly efficient and regioselective CuAAC reaction, a cornerstone of "click chemistry". This reaction enables the covalent ligation of the alkyne with an azide-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. The presence of the diethylamino group can influence the physicochemical properties of the resulting triazole, such as solubility and basicity, which can be advantageous in drug design. Furthermore, the hydroxyl group offers a secondary point for further functionalization.

2. Advantages of Using this compound in Drug Discovery

The triazole core is a key pharmacophore in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer effects. The use of this compound as a building block for triazole synthesis offers several advantages:

  • Structural Diversity: The CuAAC reaction allows for the facile synthesis of a large library of triazole derivatives by reacting this compound with a variety of azide-containing molecules.

  • Improved Pharmacokinetic Properties: The diethylamino moiety can enhance the absorption, distribution, metabolism, and excretion (ADMET) properties of the final compound.

  • Bioisosteric Replacement: The 1,2,3-triazole ring can act as a bioisostere for other functional groups, such as amide bonds, which can improve metabolic stability.

  • Potential for Anticholinergic Activity: Given that this compound is a metabolite of the anticholinergic drug Oxybutynin, its triazole derivatives are promising candidates for the development of new acetylcholinesterase (AChE) inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's disease.

3. Key Applications

  • Synthesis of Novel Bioactive Molecules: The primary application is the synthesis of 1,4-disubstituted 1,2,3-triazoles as potential therapeutic agents. Libraries of these compounds can be screened for various biological activities.[1][2]

  • Bioconjugation: The alkyne handle allows for the conjugation of this molecule to biomolecules (e.g., proteins, peptides, nucleic acids) that have been modified to contain an azide (B81097) group.

  • Material Science: Incorporation of the resulting triazoles into polymers and other materials to impart specific chemical or physical properties.

Experimental Protocols

Protocol 1: General Procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and a generic organic azide.

Materials:

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent (e.g., a 1:1 mixture of t-BuOH and water).

  • Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol%).

  • Reduction of Copper(II): Immediately after, add the sodium ascorbate solution (typically 5-10 mol%). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

The yields of CuAAC reactions are typically high, often exceeding 80%. The following table provides representative data for the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound.

AlkyneAzideCatalyst SystemSolventTime (h)Typical Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1285-95
This compoundPhenyl AzideCuSO₄·5H₂O / Sodium AscorbateDMSO888-96
This compound1-Azido-4-nitrobenzeneCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)1680-90

Note: The yields provided are typical expected ranges based on similar reactions reported in the literature and may vary depending on the specific azide used and the reaction conditions.[2][3][4][5][6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Alkyne & Azide in Solvent degas De-gas with N2/Ar reagents->degas add_catalyst Add CuSO4 Solution degas->add_catalyst catalyst_prep Prepare CuSO4 & Ascorbate Solutions add_reductant Add Sodium Ascorbate Solution add_catalyst->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor extract Extraction with Organic Solvent monitor->extract Reaction Complete dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Triazole Product purify->product

Caption: Experimental workflow for the CuAAC synthesis of triazoles.

Signaling Pathway: Inhibition of Acetylcholinesterase

Triazole derivatives synthesized from this compound may act as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation Receptor Muscarinic/Nicotinic Receptor ACh->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Triazole Triazole Inhibitor Triazole->AChE Inhibition

Caption: Inhibition of acetylcholinesterase by a triazole derivative.

References

Application Notes for 4-(diethylamino)-2-butyn-1-ol as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(diethylamino)-2-butyn-1-ol (DEB), CAS number 10575-25-4, is a key chemical intermediate and a known impurity and metabolite of the active pharmaceutical ingredient (API) Oxybutynin.[1][2] As regulatory agencies require stringent control over impurities in pharmaceutical products, the availability of a well-characterized reference standard for DEB is crucial for accurate identification and quantification.[3] This document provides detailed protocols for the qualification and use of this compound as an analytical reference standard in quality control (QC) and drug development settings.

This reference standard is intended for use in analytical method development, validation, and routine testing to ensure the quality and safety of pharmaceutical products.[1] Its applications include, but are not limited to, identification tests, purity analysis, and as a calibrator in quantitative assays for related substances.

Chemical and Physical Properties
PropertyValueReference
Chemical Name 4-(diethylamino)but-2-yn-1-ol[4]
CAS Number 10575-25-4[1][5]
Molecular Formula C₈H₁₅NO[1][5]
Molecular Weight 141.21 g/mol [1][6]
Appearance Colorless to pale yellow liquid-
Boiling Point 231-232 °C[7]
Density 0.952 g/mL at 25 °C[7]
Solubility Soluble in DMSO (55 mg/mL), water, chloroform, ethyl acetate[8][9]

Qualification of Reference Standard

To be deemed suitable for use, a new batch of this compound must be thoroughly characterized to confirm its identity, purity, and potency. This process, known as qualification, ensures the material is reliable for its intended analytical purpose.[3][10]

Workflow for Reference Standard Qualification

The following diagram outlines the comprehensive workflow for qualifying a batch of this compound as a reference standard.

G cluster_qualification Reference Standard Qualification Workflow sourcing Source High-Purity This compound identity Identity Confirmation (NMR, MS, FT-IR) sourcing->identity Initial Characterization purity Purity & Assay (HPLC-UV, qNMR, Titration) identity->purity Confirmed Identity impurities Impurity Profiling (LC-MS, GC-HS) purity->impurities Assess Purity content Mass Balance Calculation (Purity, Water, Residual Solvents) impurities->content Quantify Impurities cert Generate Certificate of Analysis (CoA) content->cert Assign Potency

Caption: Workflow for qualifying this compound.

Identity Confirmation Protocols
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure of the compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Protocol:

    • Prepare a sample by dissolving 5-10 mg of the standard in 0.7 mL of Deuterated Chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Process the spectra and compare the chemical shifts, multiplicities, and integrations with the known structure of this compound.

2.2.2 Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Protocol:

    • Prepare a dilute solution of the standard (approx. 10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Infuse the solution directly into the ESI source in positive ion mode.

    • Acquire a full scan mass spectrum.

    • Confirm the presence of the protonated molecule [M+H]⁺ at m/z corresponding to 142.12.

Purity and Assay Protocols
2.3.1 High-Performance Liquid Chromatography (HPLC) for Purity
  • Objective: To determine the chromatographic purity of the standard. A reverse-phase HPLC method is suitable for this compound.[4]

  • Instrumentation: HPLC system with UV detector.

  • Protocol:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a solution of the standard at a concentration of approximately 1.0 mg/mL in mobile phase A.

    • Analysis: Inject the sample and integrate all peaks. Calculate purity by area percent normalization.

Summary of Qualification Data (Hypothetical)

The following table summarizes typical data obtained during the qualification of a batch of this compound intended for use as a reference standard.

TestMethodSpecificationResult
Identity ¹H NMR, ¹³C NMR, MSConforms to structureConforms
Purity (Area %) HPLC-UV (210 nm)≥ 99.5%99.8%
Water Content Karl Fischer Titration≤ 0.5%0.15%
Residual Solvents GC-HSMeets ICH <467> limitsConforms
Inorganic Impurities Residue on Ignition≤ 0.1%< 0.05%
Assay (by Mass Balance) 100% - ImpuritiesReport Value99.6%

Application Protocols

Use as a Qualitative Standard: Peak Identification

This reference standard can be used to identify this compound in a sample matrix, such as an Oxybutynin drug substance or a stability study sample.

  • Protocol:

    • Prepare a solution of the this compound reference standard (Standard Solution) at a concentration of 0.1 mg/mL in a suitable solvent (e.g., diluent used for the sample analysis).

    • Prepare the sample to be tested (Sample Solution) at a known concentration.

    • Analyze both solutions using the same chromatographic method (e.g., the HPLC method in section 2.3.1).

    • Compare the retention time of the peak in the Sample Solution chromatogram to the retention time of the peak in the Standard Solution chromatogram. A match in retention time provides evidence of the peak's identity.

Use as a Quantitative Standard: Impurity Quantification in Oxybutynin

This protocol describes the use of the reference standard for the quantification of this compound as an impurity in an Oxybutynin API sample by external standard HPLC.

G cluster_quantification Quantitative Analysis Workflow prep_std Prepare Standard Solution (Known concentration of DEB RS) hplc HPLC Analysis (Inject both solutions) prep_std->hplc prep_sample Prepare Sample Solution (Known concentration of Oxybutynin API) prep_sample->hplc peak_area Measure Peak Areas (DEB peak in both chromatograms) hplc->peak_area calc Calculate Impurity % (Compare Sample Area to Standard Area) peak_area->calc

Caption: Workflow for quantifying DEB impurity in an API.

  • Protocol:

    • Standard Preparation: Accurately weigh a quantity of the this compound reference standard and dissolve it in the mobile phase to obtain a solution with a known concentration of approximately 0.005 mg/mL.

    • Sample Preparation: Accurately weigh a quantity of the Oxybutynin API and dissolve it in the mobile phase to obtain a solution with a concentration of 5.0 mg/mL.

    • Chromatographic Conditions: Use the HPLC method described in section 2.3.1 or a validated method specific for Oxybutynin and its related substances.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Calculation: Calculate the percentage of this compound in the Oxybutynin API sample using the following formula:

    % Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100

    Where:

    • Area_Sample = Peak area of DEB in the sample chromatogram.

    • Area_Std = Peak area of DEB in the standard chromatogram.

    • Conc_Std = Concentration of the standard solution (mg/mL).

    • Conc_Sample = Concentration of the sample solution (mg/mL).

    • Purity_Std = Purity of the reference standard (as a decimal from the CoA).

Stability and Storage
  • Storage Conditions: The reference standard should be stored in a well-sealed container, protected from light, at a controlled room temperature (20-25 °C).

  • Stability: Long-term stability studies indicate the material is stable for at least 24 months under the recommended storage conditions. Solutions prepared in aqueous mobile phase should be used within 24 hours.

  • Re-qualification: It is recommended to re-qualify the reference standard every 24 months to ensure its continued fitness for purpose.

Safety Information

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 4-(diethylamino)-2-butyn-1-ol, a key intermediate in pharmaceutical development. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs) to optimize your reaction conditions and ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed method is the Mannich reaction.[1][2] This is a one-pot, three-component condensation reaction involving propargyl alcohol, diethylamine (B46881), and formaldehyde (B43269) (often in the form of paraformaldehyde).[2] The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate (B1210297), to achieve high efficiency and yield.[3]

Q2: What is the role of the copper catalyst in this reaction?

A2: Copper catalysts are crucial for promoting the A³ (aldehyde-alkyne-amine) coupling reaction.[4] The copper(II) salt facilitates the formation of a copper acetylide intermediate with propargyl alcohol. This intermediate then reacts with the iminium ion, formed in situ from diethylamine and formaldehyde, to yield the final propargylamine (B41283) product.[4] The choice and concentration of the copper catalyst can significantly impact the reaction rate and overall yield.

Q3: What are the critical parameters to control for optimizing the yield and purity?

A3: Several factors must be carefully controlled:

  • Temperature: The reaction is typically conducted at a moderately elevated temperature, often between 60-65°C. Lower temperatures can lead to slow reaction rates, while excessively high temperatures may promote side reactions and decomposition.

  • Reactant Stoichiometry: The molar ratios of the three components—propargyl alcohol, diethylamine, and formaldehyde—are critical. An excess of one reactant can lead to the formation of byproducts.

  • Catalyst Loading: The amount of copper(II) acetate catalyst should be optimized. While catalytic amounts are sufficient, insufficient catalyst can result in incomplete conversion. Conversely, excessive amounts may not significantly improve the yield and can complicate purification.

  • Solvent: A suitable solvent is necessary to ensure all reactants are in the same phase. Dioxane is a commonly used solvent for this reaction.

Q4: What are the potential side reactions and byproducts I should be aware of?

A4: The high reactivity of formaldehyde can lead to the formation of byproducts.[] One common side reaction is the formation of a bis-Mannich base, where a second molecule of the iminium ion reacts with the product. Additionally, self-polymerization of formaldehyde or reactions involving the solvent can occur if the reaction conditions are not well-controlled.

Q5: How can I effectively purify the final product?

A5: Purification of this compound, a basic amino alcohol, often requires specific techniques to avoid issues like streaking on silica (B1680970) gel columns. Here are some recommended methods:

  • Column Chromatography: Use a deactivated silica gel (e.g., by pre-treating with a triethylamine (B128534) solution) or an alternative stationary phase like alumina (B75360) to minimize strong interactions with the basic amine. A gradient elution with a solvent system such as hexanes and ethyl acetate, with a small percentage of triethylamine, is often effective.[6]

  • Distillation: Vacuum distillation can be an effective method for purifying the product, especially on a larger scale.

  • HPLC: For analytical purposes and small-scale purification, reverse-phase HPLC can be used with a mobile phase of acetonitrile (B52724) and water with an additive like formic or phosphoric acid.[4]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The copper(II) acetate may be old or of poor quality. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Improper Stoichiometry: Incorrect molar ratios of reactants can limit the formation of the desired product. 4. Presence of Water: The reaction is sensitive to water, which can interfere with the catalyst and reactants.1. Use fresh, high-purity copper(II) acetate. 2. Ensure the reaction mixture is maintained at the optimal temperature range (e.g., 60-65°C). 3. Carefully measure and use the correct stoichiometry of propargyl alcohol, diethylamine, and paraformaldehyde. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Multiple Byproducts 1. High Reaction Temperature: Elevated temperatures can promote side reactions. 2. Excess Formaldehyde: An excess of formaldehyde can lead to the formation of polymeric byproducts and bis-Mannich bases. 3. Incorrect pH: The pH of the reaction mixture can influence the rate of side reactions.1. Maintain the reaction temperature within the recommended range. 2. Use a controlled amount of paraformaldehyde, ensuring it is the limiting reagent if necessary. 3. While not always necessary to control, if side reactions are a major issue, a buffered system could be explored.
Difficult Purification (Streaking on TLC/Column) 1. Acidic Silica Gel: The amine product can interact strongly with the acidic surface of standard silica gel, leading to poor separation. 2. Inappropriate Solvent System: The polarity of the eluent may not be suitable for separating the product from impurities.1. Deactivate the silica gel by preparing a slurry in the eluent containing 1-2% triethylamine.[6] Alternatively, use neutral alumina as the stationary phase. 2. Optimize the eluent system. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with ethyl acetate. The addition of a small amount of a basic modifier like triethylamine to the eluent is often crucial.
Product Decomposition During Workup or Purification 1. Exposure to Strong Acids: The product may be unstable in the presence of strong acids. 2. High Temperatures During Distillation: The compound may decompose at its atmospheric boiling point.1. Use a mild workup procedure, avoiding strong acids for neutralization. A saturated aqueous solution of sodium bicarbonate can be used. 2. Purify by vacuum distillation to lower the boiling point and prevent thermal decomposition.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Illustrative Data)
Parameter Condition A Condition B Condition C Yield (%)
Temperature 40°C65°C80°CLow
Catalyst Loading (mol%) 1%5%10%Moderate
Reactant Ratio (Propargyl Alcohol:Diethylamine:Formaldehyde) 1:1:11:1.2:1.11.2:1:1Good

Note: This table is illustrative and based on general principles of the Mannich reaction. Optimal conditions should be determined experimentally for each specific setup.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • Propargyl alcohol

  • Diethylamine

  • Paraformaldehyde

  • Copper(II) acetate

  • 1,4-Dioxane (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add paraformaldehyde, diethylamine, and copper(II) acetate in 1,4-dioxane.

  • Heat the mixture to 60-65°C with stirring.

  • After approximately 1.5 hours, slowly add propargyl alcohol to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The residue can then be taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate In situ Formation cluster_product Product Propargyl Alcohol Propargyl Alcohol This compound This compound Propargyl Alcohol->this compound Diethylamine Diethylamine Iminium Ion Iminium Ion Diethylamine->Iminium Ion Paraformaldehyde Paraformaldehyde Paraformaldehyde->Iminium Ion Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->this compound catalysis Iminium Ion->this compound

Caption: Mannich reaction pathway for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow A 1. Mix Reactants & Catalyst (Diethylamine, Paraformaldehyde, Cu(OAc)2 in Dioxane) B 2. Heat to 60-65°C A->B C 3. Add Propargyl Alcohol B->C D 4. Monitor by TLC C->D E 5. Workup (Solvent removal, Extraction) D->E F 6. Purification (Distillation or Chromatography) E->F G 7. Product Characterization F->G

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting Start Low Yield or Impurities? CheckTemp Is Temperature Correct (60-65°C)? Start->CheckTemp CheckReagents Are Reagents Stoichiometric and Anhydrous? CheckTemp->CheckReagents Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Active and Loading Optimal? CheckReagents->CheckCatalyst Yes VerifyReagents Verify Stoichiometry and Dry Solvents CheckReagents->VerifyReagents No OptimizeCatalyst Use Fresh Catalyst, Optimize Loading CheckCatalyst->OptimizeCatalyst No PurificationIssue Purification Difficulty? CheckCatalyst->PurificationIssue Yes AdjustTemp->CheckTemp VerifyReagents->CheckReagents OptimizeCatalyst->CheckCatalyst DeactivateSilica Deactivate Silica Gel with Triethylamine PurificationIssue->DeactivateSilica Yes (Streaking) ChangeStationaryPhase Use Alumina or Reverse Phase PurificationIssue->ChangeStationaryPhase Yes (Persistent Issues) Success Successful Synthesis PurificationIssue->Success No DeactivateSilica->Success ChangeStationaryPhase->Success

References

Technical Support Center: High-Yield Purification of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(diethylamino)-2-butyn-1-ol. Our goal is to address specific issues encountered during the purification of this compound to achieve high yields and purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low recovery after vacuum distillation.

  • Potential Cause 1: Product decomposition at high temperatures. Although vacuum distillation lowers the boiling point, prolonged exposure to high temperatures can still lead to the decomposition of this compound.

    • Solution: Ensure the vacuum is stable and as low as practically possible to further reduce the boiling point. Use a high-quality vacuum pump and check for any leaks in the system. Distill the compound as quickly as possible without compromising separation efficiency.

  • Potential Cause 2: Inefficient condensation. If the condenser is not cold enough, the vaporized product may not fully condense, leading to loss of material.

    • Solution: Use a high-efficiency condenser and ensure a consistent and cold flow of coolant. For very low-pressure distillations, a cold trap with dry ice/acetone or liquid nitrogen may be necessary.

  • Potential Cause 3: Product remaining in the distillation residue. Highly viscous residues can trap a significant amount of the product.

    • Solution: Ensure efficient stirring during distillation to promote even heating and vaporization. After the main fraction is collected, a slight increase in temperature or decrease in pressure might help to recover more product from the residue, but be cautious of potential decomposition.

Issue 2: Product discoloration (yellow to brown) during or after distillation.

  • Potential Cause 1: Thermal degradation. As mentioned, amino alcohols can be sensitive to heat, and decomposition products can be colored.

    • Solution: Minimize the distillation temperature and duration. Ensure the heating mantle is set to the lowest effective temperature.

  • Potential Cause 2: Oxidation. The presence of oxygen at high temperatures can lead to the formation of colored impurities.

    • Solution: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) by introducing a gentle stream of the gas into the distillation setup. Store the purified product under an inert atmosphere and protected from light.[1]

  • Potential Cause 3: Presence of impurities from the synthesis. Impurities from the Mannich reaction, such as unreacted aldehydes or byproducts, can be unstable and cause coloration upon heating.

    • Solution: Consider a pre-purification step, such as an acid-base extraction, to remove acidic or basic impurities before distillation.

Issue 3: Incomplete separation of impurities during preparative HPLC.

  • Potential Cause 1: Inappropriate column or mobile phase. The choice of stationary and mobile phases is critical for achieving good separation.

    • Solution: For this compound, a reverse-phase C18 column is often effective. The mobile phase can be a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or phosphoric acid to ensure the amino group is protonated and interacts well with the stationary phase.[2] Method development with different gradients and mobile phase compositions is recommended.

  • Potential Cause 2: Column overloading. Injecting too much crude material onto the column will lead to broad, overlapping peaks.

    • Solution: Determine the loading capacity of your preparative column for this specific separation. It is often better to perform multiple smaller injections than one large, overloaded injection.

  • Potential Cause 3: Co-eluting impurities. Some impurities may have very similar retention times to the product.

    • Solution: Optimize the HPLC method by adjusting the gradient slope, flow rate, or mobile phase composition to improve resolution. Alternatively, a different stationary phase could be explored.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound to a high purity (>98%)?

A1: A combination of methods is often the most effective approach.

  • Acid-Base Extraction: An initial workup of the crude reaction mixture with an acid-base extraction can effectively remove unreacted starting materials and some byproducts. The basic nature of the diethylamino group allows for its separation from neutral or acidic impurities.

  • Vacuum Distillation: This is a highly effective method for removing non-volatile impurities and can yield a product of good purity. Given its boiling point of 231-232 °C at atmospheric pressure, distillation under reduced pressure is essential to prevent decomposition.

  • Preparative HPLC: For achieving very high purity (>99%), preparative reverse-phase HPLC is the method of choice. This technique is particularly useful for removing impurities that have similar boiling points to the product.[2]

Q2: What are the expected impurities from the synthesis of this compound via the Mannich reaction?

A2: The Mannich reaction involves the condensation of an alkyne (propargyl alcohol), an amine (diethylamine), and an aldehyde (formaldehyde). Potential impurities include:

  • Unreacted starting materials: propargyl alcohol, diethylamine.

  • Side products from the Mannich reaction.

  • Polymerization products of formaldehyde (B43269) or propargyl alcohol.

Q3: How should I store purified this compound?

A3: this compound should be stored in a cool, dry place in a tightly sealed container, away from oxidizing agents.[1] For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and discoloration.[3]

Q4: My purified this compound is a liquid, but some suppliers describe it as a white solid. Why is there a discrepancy?

A4: The physical state can depend on the purity and temperature. While it is often a liquid at room temperature, highly pure this compound can solidify upon cooling. Some commercial sources may also provide it as a salt (e.g., hydrochloride), which is typically a solid.

Data Presentation

The following table summarizes typical performance data for different purification techniques. Please note that actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Key Experimental Parameters
Vacuum Distillation 80-90%95-98%70-85%Pressure: 1-10 mmHg, Boiling Point: ~100-120 °C
Preparative RP-HPLC >95%>99.5%80-95%Column: C18, Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid
Acid-Base Extraction 70-85%85-95%>90%Extraction with dilute HCl, followed by basification and extraction with an organic solvent.

Experimental Protocols

Protocol 1: High-Yield Purification by Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge and cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude this compound (pre-treated with acid-base extraction for best results) into the distillation flask, adding a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Begin stirring and slowly evacuate the system to the desired pressure (typically 1-10 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the boiling point of the product at the given pressure, collect the main fraction in a clean receiving flask.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: High-Purity Purification by Preparative Reverse-Phase HPLC

  • System Preparation: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Injection and Elution: Inject the sample onto the column and begin the gradient elution. A typical gradient might run from 5% to 95% acetonitrile over 30-40 minutes.

  • Fraction Collection: Monitor the elution profile using a UV detector (if applicable, though the chromophore is weak) or by collecting timed fractions.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction. Pool the fractions containing the high-purity product.

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Distillation Vacuum Distillation Extraction->Distillation Prep_HPLC Preparative RP-HPLC Distillation->Prep_HPLC Intermediate_Purity Intermediate Purity (95-98%) Distillation->Intermediate_Purity Pure_Product High-Purity Product (>99.5%) Prep_HPLC->Pure_Product

Caption: A typical workflow for the high-yield purification of this compound.

TroubleshootingLogic cluster_yield Low Yield Troubleshooting cluster_color Discoloration Troubleshooting cluster_hplc HPLC Troubleshooting Start Purification Issue Low_Yield Low Yield Start->Low_Yield Discoloration Discoloration Start->Discoloration Poor_Separation Poor Separation (HPLC) Start->Poor_Separation Decomposition Decomposition? Low_Yield->Decomposition Check Temp/Time Condensation Inefficient Condensation? Low_Yield->Condensation Check Coolant Residue Product in Residue? Low_Yield->Residue Check Stirring Thermal Thermal Degradation? Discoloration->Thermal Lower Temp Oxidation Oxidation? Discoloration->Oxidation Use Inert Gas Impurities Crude Impurities? Discoloration->Impurities Pre-purify Method Wrong Method? Poor_Separation->Method Optimize Mobile Phase/Column Overload Overloading? Poor_Separation->Overload Reduce Injection Volume Coelution Co-eluting Impurities? Poor_Separation->Coelution Adjust Gradient

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Synthesis of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-(diethylamino)-2-butyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is a variation of the Mannich reaction. This one-pot synthesis involves the condensation of propargyl alcohol, diethylamine (B46881), and formaldehyde (B43269) (or its solid form, paraformaldehyde) in the presence of a copper(II) catalyst, such as copper(II) acetate (B1210297).[1]

Q2: My reaction yield is consistently low. What are the potential general causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can significantly hinder the reaction's progress.

  • Improper Stoichiometry: The molar ratios of the reactants (propargyl alcohol, diethylamine, and formaldehyde) are crucial for driving the reaction to completion and minimizing side products.

  • Catalyst Inactivity: The copper catalyst may be of poor quality or deactivated.

  • Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification stages.

  • Presence of Impurities: Impurities in the starting materials or solvent can interfere with the reaction.

Q3: Are there any known side reactions that can lower the yield?

Yes, several side reactions can compete with the formation of the desired product:

  • Glaser Coupling: The copper catalyst can promote the oxidative coupling of propargyl alcohol to form 1,4-dihydroxy-2,5-hexadiyne.

  • Polymerization of Formaldehyde: In the absence of efficient consumption, formaldehyde can polymerize.

  • Formation of Bis-aminomethane: Diethylamine and formaldehyde can react to form bis(diethylamino)methane.

  • Meyer-Schuster Rearrangement: Under certain conditions, propargylic alcohols can undergo rearrangement.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: The reaction does not proceed to completion (as indicated by TLC or GC analysis).

Possible Cause Suggested Solution
Insufficient Catalyst Activity Use a fresh, high-purity source of copper(II) acetate. Ensure the catalyst is fully dissolved in the reaction mixture. Consider a slight increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%).
Low Reaction Temperature The reaction is typically heated. Ensure the reaction mixture reaches and is maintained at the optimal temperature (e.g., 60-65°C). Use an oil bath for consistent heating.
Incorrect pH The pH of the reaction mixture can influence the rate. While not always explicitly controlled in all protocols, a slightly basic environment is generally favorable for the initial steps of the Mannich reaction.
Poor Quality Reagents Use freshly distilled propargyl alcohol and diethylamine. Ensure paraformaldehyde is dry and of high purity.

Issue 2: The isolated yield is low despite complete conversion of the starting material.

Possible Cause Suggested Solution
Product Loss During Work-up This compound is a water-soluble amine. During aqueous work-up, perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to maximize recovery. Adjusting the pH of the aqueous layer to be more basic (pH > 9) with a non-nucleophilic base can help suppress the protonation of the amine and improve its partitioning into the organic phase.
Emulsion Formation During Extraction The presence of the amine can lead to emulsion formation. To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent.
Decomposition During Purification Aminopropargyl alcohols can be sensitive to heat and acid. If using distillation for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition. Avoid acidic conditions during work-up and purification.
Incomplete Removal of Solvent Ensure all the solvent is removed under reduced pressure before final purification to get an accurate yield calculation.

Issue 3: Formation of significant amounts of side products.

Possible Cause Suggested Solution
Incorrect Stoichiometry Carefully control the molar ratios of the reactants. An excess of one reactant can favor the formation of side products. A slight excess of the more volatile amine and formaldehyde is sometimes used to drive the reaction to completion, but a large excess should be avoided.
Prolonged Reaction Time or High Temperature Over-heating or running the reaction for an extended period can lead to the formation of degradation products and polymers. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.
Presence of Oxygen To minimize Glaser coupling, it is good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following table summarizes the typical reaction parameters and their potential impact on the yield of this compound, based on literature for similar Mannich reactions. Optimal conditions for a specific setup should be determined experimentally.

Parameter Typical Range Effect on Yield Notes
Temperature 40 - 80 °CIncreasing temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions and decomposition, thus lowering the yield. A moderate temperature of 60-65°C is often optimal.
Catalyst Loading (Copper(II) acetate) 1 - 5 mol%A catalytic amount is essential. Increasing the loading from 1 to 5 mol% may improve the rate and yield, but higher amounts can promote side reactions.
Solvent Dioxane, THF, WaterDioxane is a commonly used solvent that provides good solubility for the reactants. The choice of solvent can influence the reaction rate and selectivity.
Reactant Ratio (Propargyl alcohol:Diethylamine:Formaldehyde) 1 : 1-1.2 : 1-1.2A slight excess of diethylamine and formaldehyde can help drive the reaction to completion. However, a large excess can lead to the formation of byproducts.
pH Neutral to slightly basicA slightly basic medium can facilitate the formation of the intermediate iminium ion, a key step in the Mannich reaction.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a known synthetic procedure and may require optimization for your specific laboratory conditions.

Materials:

  • Paraformaldehyde

  • N,N-Diethylamine

  • Propargyl alcohol (2-propyn-1-ol)

  • Copper(II) acetate

  • 1,4-Dioxane (B91453)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Hydrochloric acid (for pH adjustment during work-up, if necessary)

  • Sodium hydroxide (B78521) (for pH adjustment during work-up)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add paraformaldehyde (1.05 eq), N,N-diethylamine (1.1 eq), copper(II) acetate (0.02 eq), and 1,4-dioxane.

  • Reaction Initiation: Heat the mixture to 60-65 °C with stirring under a nitrogen atmosphere.

  • Addition of Propargyl Alcohol: After the initial mixture becomes a clear solution (approximately 1-1.5 hours), add propargyl alcohol (1.0 eq) dropwise to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the propargyl alcohol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

    • To the residue, add water and adjust the pH to >9 with a sodium hydroxide solution.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start reactants Combine Paraformaldehyde, Diethylamine, Copper(II) Acetate in Dioxane start->reactants heat Heat to 60-65°C reactants->heat add_propargyl Add Propargyl Alcohol heat->add_propargyl react Maintain at 60-65°C and Monitor Reaction add_propargyl->react workup Work-up: - Solvent Removal - Aqueous Extraction - Drying react->workup purification Purification by Vacuum Distillation workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes check_conditions Review Reaction Conditions: - Temperature - Catalyst Activity - Stoichiometry incomplete_conversion->check_conditions check_workup Review Work-up & Purification: - Extraction Efficiency - Purification Method complete_conversion->check_workup optimize_conditions Optimize Conditions check_conditions->optimize_conditions optimize_workup Optimize Work-up/ Purification check_workup->optimize_workup

Caption: A decision tree for troubleshooting low synthesis yield.

References

Addressing stability and degradation issues of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(diethylamino)-2-butyn-1-ol

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability and degradation issues of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry place in a well-sealed container, away from oxidizing agents.[1] For long-term storage, the pure form should be kept at -20°C, and solutions in solvents like DMSO should be stored at -80°C.[2]

Q2: What solvents are compatible with this compound?

A2: this compound is soluble in water (11 g/L at 25°C), chloroform, and ethyl acetate.[1] It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[2]

Q3: What are the known impurities of this compound?

A3: this compound is a known impurity of the drug Oxybutynin.[3] During its synthesis, related substances and byproducts can arise, which may be present in the final product. It is crucial to obtain a certificate of analysis from the supplier to understand the purity profile.

Q4: Can the primary amine in this compound interfere with reactions?

A4: The tertiary amine in this compound can potentially coordinate with metal catalysts, which might affect reaction kinetics or catalyst activity in sensitive reactions like copper-catalyzed "click chemistry".[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Side Products in a Reaction

Possible Cause: Degradation of this compound under the reaction conditions. The propargyl alcohol and tertiary amine functionalities can be susceptible to certain reagents and conditions.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • pH: Strong acidic or basic conditions can potentially lead to rearrangements or other side reactions of the propargyl alcohol.[5]

    • Oxidizing Agents: The presence of oxidizing agents can oxidize the primary alcohol to an aldehyde or a carboxylic acid.[6][7][8][9]

    • Temperature: High temperatures may cause thermal decomposition.[10][11]

  • Purity Check of Starting Material:

    • Verify the purity of your this compound lot using techniques like NMR or HPLC to ensure that the side products are not from pre-existing impurities.[12]

  • Protective Group Strategy:

    • If the hydroxyl group is suspected to interfere, consider protecting it with a suitable protecting group before proceeding with the reaction.

Issue 2: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions

Possible Cause: Inhibition of the copper catalyst.

Troubleshooting Steps:

  • Catalyst Oxidation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.

    • Solution: Ensure all solvents are deoxygenated, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a fresh solution of a reducing agent like sodium ascorbate.[4]

  • Ligand Stabilization: The tertiary amine in this compound might interact with the copper catalyst.

    • Solution: Use a stabilizing ligand such as THPTA or TBTA to protect the copper catalyst and improve its efficiency.[13]

  • Reagent Purity: Impurities in either the alkyne or the azide (B81097) starting materials can inhibit the catalyst.

    • Solution: Confirm the purity of both your this compound and your azide partner before the reaction.[12]

Issue 3: Discoloration or Change in Physical Appearance of the Compound

Possible Cause: Degradation upon storage or handling.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, and under inert gas if possible).

  • Check for Air/Moisture Exposure: The container should be tightly sealed. Propargyl amines can be hygroscopic.

  • Analytical Re-evaluation: Re-test the purity of the material using HPLC or NMR to identify any potential degradation products.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be inferred:

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid in the presence of oxidizing agents.

  • Acid/Base Catalyzed Rearrangement: Propargylic alcohols can undergo rearrangements under acidic or basic conditions.

  • Thermal Decomposition: At elevated temperatures, the molecule may undergo complex decomposition reactions.[14]

Experimental Protocols

Protocol 1: Stability Assessment of a this compound Solution

This protocol outlines a general procedure for assessing the stability of a solution of this compound under specific conditions.

1. Materials:

  • This compound
  • Solvent of interest (e.g., DMSO, water, buffer at a specific pH)
  • HPLC system with a suitable column (e.g., C18)
  • NMR spectrometer
  • LC-MS system

2. Procedure:

  • Prepare a stock solution of this compound of a known concentration in the solvent of interest.
  • Divide the solution into several aliquots in sealed vials.
  • Store the vials under the desired stress conditions (e.g., specific temperature, light exposure).
  • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove one vial from each condition.
  • Analyze the samples by HPLC to quantify the amount of remaining this compound and detect the formation of any new peaks (degradation products).
  • For structural elucidation of major degradation products, analyze the stressed samples by LC-MS and NMR.[15][16][17]

3. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
  • Characterize the degradation products based on their mass spectral and NMR data.

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight Condition
Pure (neat)-20°CInert gas (recommended)Dark
In Solvent (e.g., DMSO)-80°CInert gas (recommended)Dark

Table 2: Troubleshooting Low Yield in CuAAC Reactions

Potential CauseRecommended Solution
Inactive Copper Catalyst (Oxidation)Use freshly prepared sodium ascorbate; degas solvents; work under an inert atmosphere.
Catalyst Inhibition by AmineUse a stabilizing ligand (e.g., THPTA, TBTA).
Impure Starting MaterialsVerify the purity of both alkyne and azide reagents via NMR or mass spectrometry.
Incorrect Reagent StoichiometryOptimize the molar ratios of reactants, catalyst, and ligand.

Visualizations

cluster_storage Storage and Handling Compound This compound Storage Store at -20°C (Pure) or -80°C (Solution) Cool, Dry, Dark, Inert Atmosphere Compound->Storage Proper Conditions Handling Avoid contact with strong oxidizing agents Compound->Handling Safe Practices

Caption: Recommended storage and handling for this compound.

cluster_degradation Potential Degradation Pathways Start This compound Oxidation Oxidation (e.g., with oxidizing agents) Start->Oxidation Leads to Rearrangement Acid/Base Catalyzed Rearrangement Start->Rearrangement Leads to Decomposition Thermal Decomposition Start->Decomposition Leads to Product1 Aldehyde/Carboxylic Acid Derivative Oxidation->Product1 Product2 Isomeric Products Rearrangement->Product2 Product3 Various Decomposition Products Decomposition->Product3

Caption: Inferred degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Experimental Issues Issue Unexpected Experimental Outcome (e.g., low yield, side products) CheckPurity Verify Purity of Starting Material (NMR, HPLC) Issue->CheckPurity CheckConditions Analyze Reaction Conditions (pH, Temp, Reagents) Issue->CheckConditions CheckCatalyst Assess Catalyst Activity (for catalyzed reactions) Issue->CheckCatalyst Optimize Optimize Conditions / Use Protective Groups CheckPurity->Optimize CheckConditions->Optimize CheckCatalyst->Optimize

Caption: A logical workflow for troubleshooting experimental issues.

References

Improving solubility of 4-(diethylamino)-2-butyn-1-ol in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-(diethylamino)-2-butyn-1-ol in various solvents.

Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes this data for easy comparison.

SolventSolubilityMolar Concentration (if applicable)Temperature (°C)
Water11 g/L[1]~77.9 mM25[1]
Dimethyl Sulfoxide (B87167) (DMSO)55 mg/mL[2]389.49 mM[2]Not Specified
ChloroformSoluble[1]Not QuantifiedNot Specified
Ethyl AcetateSoluble[1]Not QuantifiedNot Specified
MethanolSoluble[1]Not QuantifiedNot Specified

Troubleshooting & FAQs

This section addresses common issues and questions encountered during the dissolution of this compound.

Q1: My this compound is not fully dissolving in an aqueous solution, even below the reported 11 g/L limit. What steps can I take?

A1: Several factors can influence solubility. Follow this troubleshooting workflow:

  • Verify Purity: Impurities can significantly lower the solubility of a compound. Ensure you are using a high-purity grade of this compound.

  • Adjust pH: The compound has a tertiary amine functional group, making its aqueous solubility highly pH-dependent. The amine group can be protonated in acidic conditions to form a more polar and soluble ammonium (B1175870) salt. Try lowering the pH of your aqueous solution with a dilute acid (e.g., 0.1 M HCl) and observe if solubility improves.

  • Increase Temperature: Gently warming the solution can increase the rate of dissolution and solubility. However, be cautious, as excessive heat can potentially degrade the compound.

  • Use Physical Agitation: Sonication is recommended to aid dissolution, particularly for preparing stock solutions in solvents like DMSO.[2] Vigorous stirring or vortexing can also be effective.

Q2: The compound "oiled out" and formed a separate liquid phase in my aqueous buffer. What causes this and how can it be resolved?

A2: This phenomenon, known as "oiling out," occurs when the concentration of the solute exceeds its solubility limit in the solvent under the given conditions (e.g., temperature, pH, ionic strength). To resolve this:

  • Decrease Concentration: The most straightforward solution is to lower the concentration of the compound in your final solution.

  • Modify pH: As mentioned in A1, the tertiary amine allows for salt formation. Lowering the pH of the aqueous buffer will protonate the amine, increasing its polarity and aqueous solubility, which should prevent it from oiling out.

  • Use a Co-solvent: If your experimental design allows, consider adding a small percentage of a water-miscible organic solvent (like DMSO or ethanol) to the aqueous buffer to increase the overall solvating power for the compound.

Q3: How should I prepare a high-concentration stock solution for use in biological assays?

A3: Dimethyl sulfoxide (DMSO) is an excellent choice for a primary stock solution due to the compound's high solubility (55 mg/mL).[2]

  • Accurately weigh the desired amount of this compound.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.

  • Use a vortex mixer and/or sonication bath to ensure the compound dissolves completely.[2]

  • Store the stock solution appropriately, typically at -20°C or -80°C for long-term stability.[2] When preparing working solutions for in vivo studies, a common formulation involves diluting the DMSO stock into a vehicle containing co-solvents and surfactants, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Q4: Is the compound soluble in non-polar solvents like hexane (B92381) or toluene?

A4: Based on the principle of "like dissolves like," complete solubility in highly non-polar solvents is unlikely. The molecule possesses a polar hydroxyl (-OH) group and a basic tertiary amine, which contribute to its solubility in polar solvents like water and methanol.[3] While the diethyl and butynyl groups provide some non-polar character, the polar functional groups dominate its solubility profile. It is expected to be more soluble in polar aprotic (ethyl acetate, chloroform) and polar protic (methanol, water) solvents than in non-polar aliphatic or aromatic hydrocarbon solvents.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a general method for quickly assessing the solubility of this compound in a new solvent.

Materials:

  • This compound

  • Test solvents (e.g., water, ethanol, 5% HCl, 5% NaOH)

  • Small test tubes or vials (1-2 mL capacity)

  • Spatula

  • Vortex mixer

Procedure:

  • Place approximately 20-25 mg of the compound into a clean, dry test tube.[4]

  • Add 0.75 mL of the chosen solvent to the test tube in three 0.25 mL portions.[4]

  • After each addition, cap the tube and vortex vigorously for 30-60 seconds.[5]

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

    • Insoluble: The solid material appears unchanged.

  • If the compound is soluble in water, test the pH of the solution with litmus (B1172312) or pH paper to confirm its basic nature.[6][7] A basic result (blue litmus) is expected due to the tertiary amine group.

Protocol 2: General Workflow for Solubility Determination

This workflow outlines the logical steps for systematically determining if a compound is soluble in a given solvent.

G start Start: Select Compound and Solvent add_compound Add small, known amount of compound to vial start->add_compound add_solvent Add solvent in measured increments add_compound->add_solvent agitate Agitate vigorously for a set time (e.g., 60s) add_solvent->agitate observe Is the compound fully dissolved? agitate->observe soluble Soluble: Record concentration observe->soluble Yes insoluble Insoluble/Partially Soluble: Record observation observe->insoluble No

General workflow for solubility determination.
Troubleshooting Flowchart for Solubility Issues

This diagram provides a logical path for troubleshooting common solubility challenges with this compound in aqueous media.

G start Issue: Compound is not fully dissolved in aqueous solution check_conc Is concentration below the known solubility limit? start->check_conc reduce_conc Action: Reduce concentration check_conc->reduce_conc No physical_methods Action: Use sonication or gentle heating check_conc->physical_methods Yes reduce_conc->start check_dissolution Does it dissolve? physical_methods->check_dissolution adjust_ph Action: Lower pH with dilute acid (e.g., to pH 4-5) check_dissolution->adjust_ph No success Success: Solution is clear check_dissolution->success Yes check_dissolution2 Does it dissolve? adjust_ph->check_dissolution2 check_dissolution2->success Yes fail Issue Persists: Consider co-solvent or different solvent system check_dissolution2->fail No

Troubleshooting workflow for aqueous solubility.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage and handling of 4-(diethylamino)-2-butyn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a combustible liquid that is soluble in water, chloroform, and ethyl acetate (B1210297). It is primarily used as a pharmaceutical intermediate, notably in the synthesis of Oxybutynin (B1027).[1]

Q2: What are the recommended storage conditions for this compound?

There are varying recommendations for the storage of this compound, depending on the duration and form of storage. For optimal stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.

Storage TypeTemperatureDurationForm
Short-term 2-8°CWeeks to monthsNeat
Long-term -20°CUp to 3 yearsPure form[2]
In Solvent -80°CUp to 1 yearSolution[2]

Note: Some suppliers suggest room temperature storage for sealed, dry containers. However, for ensuring long-term purity and stability, especially for sensitive applications, colder temperatures are advisable.

Q3: What materials are incompatible with this compound?

To prevent hazardous reactions, avoid contact with the following materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Finely powdered metals

  • Acid anhydrides

  • Acid chlorides

Q4: What are the primary safety hazards associated with this compound?

This compound is classified as a combustible liquid and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated area or a fume hood.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem 1: Compound has discolored or shows signs of degradation.

  • Possible Cause: Exposure to air, light, or elevated temperatures. The alkyne and alcohol functional groups are susceptible to oxidation and polymerization.

  • Solution:

    • Ensure the compound is stored under an inert atmosphere (argon or nitrogen).

    • Store in an amber vial or a container wrapped in aluminum foil to protect from light.

    • Adhere to the recommended low-temperature storage conditions.

    • If degradation is suspected, it is advisable to purify the compound by distillation before use.

Problem 2: Low yield in esterification reactions (e.g., synthesis of Oxybutynin).

  • Possible Cause 1: Impurities in the this compound starting material.

  • Solution 1: Verify the purity of the compound using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If necessary, purify by distillation.

  • Possible Cause 2: Inefficient reaction conditions. The esterification of this compound, for instance in the synthesis of oxybutynin, is a critical step.

  • Solution 2: In a typical synthesis of oxybutynin, this compound is first acetylated. The resulting 4-diethylamino-2-butynyl acetate is then reacted with a suitable acid derivative (e.g., methyl phenyl cyclohexyl glycolate) in the presence of a base like sodium methoxide (B1231860) and heated.[4] Ensure all reagents are anhydrous and the reaction is carried out under an inert atmosphere to prevent side reactions.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: Formation of byproducts due to side reactions.

  • Solution:

    • Careful control of reaction temperature and stoichiometry is crucial.

    • During workup, washing the organic layer with a dilute solution of sodium bicarbonate and EDTA can help remove acidic impurities and metal residues, respectively.[4]

    • Column chromatography or distillation are common methods for purifying the final product. The choice of solvent system for chromatography will depend on the polarity of the product and impurities.

Experimental Protocols

Synthesis of 4-diethylamino-2-butynyl acetate (Intermediate for Oxybutynin Synthesis) [4]

  • Combine 300g of this compound with 600ml of acetic acid and 300ml of acetic anhydride.

  • Add 15ml of concentrated sulfuric acid to the mixture.

  • Heat the mixture to 65-70°C and maintain for 2 hours.

  • After the reaction is complete, evaporate the excess solvent mixture under reduced pressure.

  • Cool the residue and pour it into a mixture of 1800ml of dichloromethane (B109758) and 3000ml of deionized water.

  • Slowly add 300g of solid sodium bicarbonate to neutralize the mixture, controlling for effervescence.

  • Separate the organic layer and wash it with a 2% sodium bicarbonate solution and a 1% EDTA solution.

  • The resulting product is an oil with an approximate yield of 81%.

Visualizations

TroubleshootingWorkflow Troubleshooting Storage and Handling of this compound start Start: Observe Issue issue Issue: Compound Degradation or Impurity Suspected start->issue check_storage Review Storage Conditions: - Temperature - Atmosphere (Inert?) - Light Exposure issue->check_storage Visual Inspection check_handling Review Handling Procedures: - Exposure to air/moisture? - Contamination? issue->check_handling Experimental Failure purify Action: Purify Compound (e.g., Distillation) check_storage->purify check_handling->purify retest Retest Purity (GC, NMR) purify->retest proceed Proceed with Experiment retest->proceed Purity OK discard Discard if Purification Fails retest->discard Purity NOT OK

Caption: Troubleshooting workflow for compound degradation.

References

Technical Support Center: Safe Handling of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, personal protective equipment (PPE) requirements, and emergency procedures for researchers, scientists, and drug development professionals handling 4-(diethylamino)-2-butyn-1-ol. Please consult the Safety Data Sheet (SDS) for this chemical before beginning any experiment.

Hazard Identification and Safety Data

Understanding the chemical and physical properties is crucial for safe handling. This substance is classified as an irritant and requires careful handling to avoid exposure.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and hazard properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueCitations
Molecular Formula C₈H₁₅NO[1][2][3]
Molecular Weight 141.21 g/mol [2][4][5]
CAS Number 10575-25-4[1][2][4][6]
Appearance White solid to White to Yellow to Orange clear liquid[1][7][8]
Boiling Point 222.4 °C to 232 °C[1][9]
Density ~0.952 g/mL at 25 °C[5][9]
Flash Point 89.7 °C to 104.4 °C (closed cup)[1][4]
Water Solubility 11 g/L at 25°C[1][9]
Storage Temperature Room Temperature (Sealed and dry)[1]

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard StatementCitations
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][6]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation[2][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[2][4]
Acute Toxicity, Oral (Potential) Category 4H302: Harmful if swallowed[2]
Signal Word -Warning [4][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4][6] It may also be harmful if swallowed.[2]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A2: The following PPE is required to minimize exposure risk:

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile).[6]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[4][6]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[6]

  • Respiratory Protection: Use only with adequate ventilation.[6] If ventilation is insufficient or there is a risk of inhalation, use a NIOSH/MSHA approved respirator (such as a type N95 dust mask or an ABEK (EN14387) respirator filter).[4][10]

Q3: How should I properly store this compound?

A3: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[6][11] It should be kept away from incompatible substances and sources of ignition.[6] The recommended storage condition is sealed in a dry environment at room temperature.[1]

Q4: What is the immediate first aid response for accidental exposure?

A4:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][11]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of running water for at least 15 minutes. If skin irritation occurs, get medical advice.[6][7][11]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][11]

Q5: How should a small spill be managed in the lab?

A5: For a small spill, ensure adequate ventilation and wear appropriate PPE. Remove all sources of ignition.[6] Prevent the spill from spreading and from entering drains.[6] Absorb the spill with an inert material (e.g., sand, vermiculite), then sweep or vacuum it up and place it into a suitable container for disposal.[6] Consult local regulations for proper disposal procedures.[6]

Troubleshooting Guide

Q: I can smell a chemical odor while working, even though I am under a fume hood. What should I do?

A: A noticeable odor may indicate inadequate ventilation or a potential leak. Stop your work, ensure your container is sealed, and move away from the area. Check that the fume hood is functioning correctly (verify airflow). If the odor persists, evacuate the immediate area and inform your supervisor or safety officer to assess the situation.

Q: I've developed a skin rash after an experiment. What are the necessary steps?

A: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][11] Remove any clothing that may have been contaminated.[6] Seek medical advice, and be prepared to provide the Safety Data Sheet (SDS) for this compound to the medical personnel. Report the incident to your institution's health and safety office.

Q: The this compound in my lab has turned a dark orange, but it was originally a much lighter yellow. Is it safe to use?

A: A significant change in color can indicate degradation or contamination of the chemical. Using a degraded substance could lead to unpredictable experimental results and potentially increased hazards. It is recommended not to use the product. It should be disposed of as chemical waste according to your institution's and local guidelines.

Experimental and Safety Protocols

Protocol 1: Standard Handling Procedure

  • Preparation: Before handling, review the SDS for this compound. Ensure an eyewash station and safety shower are accessible.[10]

  • Engineering Controls: Conduct all work in a properly functioning chemical fume hood to ensure adequate ventilation.[6]

  • PPE: Don all required personal protective equipment: lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing any fumes or vapors.[6] Keep the container tightly closed when not in use.[6]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[6][11] Clean the work area and decontaminate any equipment used.

  • Storage: Return the chemical to its designated storage area, ensuring it is sealed and stored under dry, room temperature conditions.[1]

Protocol 2: Emergency Spill Cleanup

  • Alert & Evacuate: Alert personnel in the immediate area of the spill. Evacuate non-essential personnel.

  • Control Vapors & Ignition: Ensure the area is well-ventilated to disperse vapors. Remove any potential sources of ignition.[6]

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary, chemical-resistant gloves, and eye protection.[6]

  • Containment: Prevent further spread of the spill using absorbent, non-combustible material like sand or vermiculite. Do not allow the chemical to enter drains or waterways.[6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of the contaminated materials and waste according to institutional and local environmental regulations.[6][11]

Visual Workflows

The following diagrams illustrate key safety and emergency workflows.

PPE_Selection_Workflow start Handling This compound base_ppe Minimum Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->base_ppe decision_vent Is ventilation adequate? base_ppe->decision_vent respirator Add Respirator (Type ABEK / N95) decision_vent->respirator No decision_splash Potential for splash or aerosol? decision_vent->decision_splash Yes respirator->decision_splash face_shield Add Face Shield decision_splash->face_shield Yes end_ppe Proceed with Experiment decision_splash->end_ppe No face_shield->end_ppe

Caption: PPE selection decision tree for handling the chemical.

Spill_Response_Workflow spill Spill Detected alert Alert Others & Evacuate Area spill->alert ignite Remove Ignition Sources alert->ignite ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) contain Contain Spill with Inert Absorbent ppe->contain ignite->ppe collect Collect Waste into Sealed Container contain->collect clean Decontaminate Area collect->clean dispose Dispose of Waste per Regulations clean->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Emergency_Exposure_Response start Accidental Exposure decision Exposure Type? start->decision skin Skin Contact: 1. Remove Contaminated Clothing 2. Flush with Water for 15+ min decision->skin  Skin   eye Eye Contact: 1. Remove Contact Lenses 2. Flush Eyes with Water for 15+ min decision->eye  Eye   inhale Inhalation: 1. Move to Fresh Air 2. Give Artificial Respiration if needed decision->inhale Inhalation medical Seek Immediate Medical Attention (Bring SDS) skin->medical eye->medical inhale->medical

Caption: Logical flow for first aid response to accidental exposure.

References

Troubleshooting and minimizing side reactions in Mannich reactions involving alkynols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides detailed troubleshooting for Mannich reactions involving alkynols (also known as A³ coupling reactions), focusing on minimizing common side reactions and optimizing product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Mannich reaction with an alkynol is giving a low yield or failing completely. What are the common causes?

A1: Low yields in alkynol Mannich reactions can stem from several factors:

  • Inactive Catalyst: The most common catalysts are copper(I) salts (e.g., CuI, CuCl, CuBr). These can oxidize to inactive Cu(II) species in the presence of air. Ensure you are using a fresh, high-purity catalyst and that your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Inappropriate Solvent: The choice of solvent is critical. While solvent-free conditions can be effective, polar aprotic solvents like THF, Toluene, or DMF are often used. Protic solvents like methanol (B129727) or water can sometimes be used but may interfere with the catalyst or reactants.

  • Poor Iminium Ion Formation: The reaction relies on the in-situ formation of an iminium ion from the aldehyde and amine. If the amine is not sufficiently nucleophilic or the aldehyde is unreactive, this first step can be a bottleneck.

  • Steric Hindrance: Bulky substituents on the alkynol, aldehyde, or amine can sterically hinder the reaction components from coming together effectively.

  • Low Temperature: While elevated temperatures can promote side reactions, the reaction may be too slow at room temperature, especially with less reactive substrates. Gentle heating (e.g., 60-80 °C) is often required.

Q2: I'm observing a significant amount of an α,β-unsaturated aldehyde or ketone by-product. What is this and how can I prevent it?

A2: This is likely the result of a Meyer-Schuster rearrangement , a common acid-catalyzed side reaction for secondary and tertiary propargyl alcohols.[2][3]

  • Mechanism: The acidic proton of the alkynol can catalyze a 1,3-shift of the hydroxyl group, which then tautomerizes to the more stable α,β-unsaturated carbonyl compound.

  • Prevention Strategies:

    • Avoid Strong Acids: The traditional Meyer-Schuster rearrangement is promoted by strong acids.[2] The Mannich reaction itself is often run under neutral or mildly basic conditions, or with Lewis acid catalysts, which helps to suppress this pathway.

    • Use Milder Catalysts: Transition metal catalysts (Ru, Ag, Au) or Lewis acids (InCl₃) can promote the desired Mannich reaction under milder conditions that do not favor the rearrangement.[2][4]

    • Temperature Control: High temperatures can favor rearrangement. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My terminal alkynol seems to be polymerizing or forming homocoupled diynes (Glaser coupling). How can I minimize this?

A3: Alkyne homocoupling is a major side reaction, especially in copper-catalyzed systems.

  • Strictly Anaerobic Conditions: The Glaser coupling is often promoted by the presence of oxygen, which facilitates the oxidation of the Cu(I) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon.

  • Minimize Catalyst Loading: Use the lowest effective concentration of the copper catalyst. While a certain amount is necessary for the main reaction, excess catalyst can increase the rate of homocoupling.

  • Ligand Choice: In some related coupling reactions, the choice of phosphine (B1218219) ligands on the metal catalyst can influence the extent of side reactions. While less common in standard A³ couplings, this could be an area for optimization in difficult cases.

Q4: Can I use paraformaldehyde or other formaldehyde (B43269) sources? Are there alternatives?

A4: Yes, paraformaldehyde is commonly used as a source of formaldehyde. It is a solid polymer that depolymerizes in situ. However, issues with its solubility and depolymerization rate can sometimes lead to inconsistent results.[5]

For substrates sensitive to the conditions required for paraformaldehyde, or to avoid handling formaldehyde directly, alternatives exist:

  • Eschenmoser's Salt: Dimethyl(methylidene)ammonium iodide is a stable, pre-formed iminium salt that can be used directly, often leading to milder reaction conditions and improved yields.

  • Dihalomethanes: Reagents like dichloromethane (B109758) (CH₂Cl₂) can serve as a methylene (B1212753) bridge source in the presence of a suitable catalyst and base.

  • DMSO: In some specific multicomponent reactions, Dimethyl sulfoxide (B87167) (DMSO) can act as a formaldehyde surrogate, although this is less common for standard A³ couplings.[6]

Data Presentation: Catalyst and Solvent Effects

Optimizing the Mannich reaction of alkynols often involves screening different catalysts and solvents. The following table summarizes typical findings from the literature for the A³ coupling reaction.

Catalyst (mol%)SolventTemperature (°C)Typical YieldNotes
CuCl (10 mol%)Ethyl Acetate (B1210297)105GoodEffective for a range of aldehydes and alkynols.[7]
CuCl₂ (10 mol%)Solvent-Free8095%Environmentally friendly approach, high yield reported for specific substrates.[8]
CuBr (5 mol%)Toluene6066-98%Provides fast conversion at moderate temperatures.[9]
CuITolueneRefluxGoodA common and effective catalyst for A³ couplings.[10]
Cu-nanoparticlesSolvent-Free70-120Moderate to ExcellentHeterogeneous catalysts offer advantages in recyclability.[11][12]
ZnI₂ (2 mol%)Solvent-FreeRoom TempGood to ExcellentA mild and efficient Lewis acid catalyst for the reaction.[13]
L-Cysteine/ZnSEthanolRoom Temp~79%A greener, heterogeneous catalyst system.[14]

Yields are highly substrate-dependent. This table should be used as a general guide for selecting starting conditions.

Experimental Protocols

Representative Protocol for Copper-Catalyzed A³ Coupling of an Alkynol

This procedure is adapted from a general method for the synthesis of hydroxy-propargylamines.[7]

Materials:

  • Aldehyde (1.3 mmol)

  • Benzylamine (1.0 mmol)

  • Alkynol (e.g., Propargyl alcohol) (2.0 mmol)

  • Copper(I) Chloride (CuCl) (0.060 g, 0.6 mmol, 10 mol% relative to the theoretical product if amine is limiting)

  • Ethyl Acetate (EtOAc) (2 mL)

  • 35 mL Pressure Tube with Stir Bar

  • Celite®

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 35 mL pressure tube equipped with a magnetic stir bar, add CuCl (0.060 g).

  • Sequentially add ethyl acetate (2 mL), the amine (1.0 mmol), the aldehyde (1.3 mmol), and finally the alkynol (2.0 mmol).

  • Seal the pressure tube tightly.

  • Place the tube in a pre-heated oil bath at 105 °C and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for diagnosing and solving issues of low product yield in an alkynol Mannich reaction.

TroubleshootingWorkflow Troubleshooting Low Yield in Alkynol Mannich Reactions Start Low Yield or No Reaction CheckCatalyst Is Catalyst Active and Under Inert Atmosphere? Start->CheckCatalyst CheckConditions Are Reaction Conditions (Temp, Solvent) Optimal? CheckCatalyst->CheckConditions Yes Sol_Catalyst Solution: - Use fresh Cu(I) catalyst - Degas solvent - Maintain Ar/N2 atmosphere CheckCatalyst->Sol_Catalyst No CheckReactants Are Reactants Stable and Unhindered? CheckConditions->CheckReactants Yes Sol_Conditions Solution: - Screen solvents (Toluene, DMF, etc.) - Optimize temperature (e.g., 60-100°C) - Check reactant concentration CheckConditions->Sol_Conditions No SideReaction Is a Major Side Product Observed (TLC/GC-MS)? CheckReactants->SideReaction Yes Sol_Reactants Solution: - Check purity of reactants - Consider less hindered analogues - Use pre-formed iminium salt CheckReactants->Sol_Reactants No SideReaction->Start No, Re-evaluate all parameters Sol_SideReaction Identify & Mitigate Side Reaction (See Mechanism Diagram) SideReaction->Sol_SideReaction Yes

Caption: A step-by-step guide to troubleshooting poor outcomes in A³ coupling reactions.

Reaction Mechanism: Desired vs. Side Reaction

This diagram illustrates the desired catalytic cycle for the Mannich reaction versus the competing Meyer-Schuster rearrangement pathway.

ReactionMechanism Desired Mannich Pathway vs. Meyer-Schuster Side Reaction cluster_mannich Desired Mannich (A³) Pathway (Cu(I) Catalyzed) cluster_meyer Meyer-Schuster Side Reaction (Acid Promoted) Alkyne R-C≡C-H (Alkynol) CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + Cu(I), -H⁺ Amine R'₂NH Iminium [R''CH=NR'₂]⁺ Iminium Ion Amine->Iminium + Aldehyde, -H₂O Aldehyde R''CHO Product Mannich Product (Propargylamine) Iminium->Product Allenol Allenol Intermediate CuAcetylide->Product + Iminium Ion PropargylOH Propargyl Alcohol Protonation Protonated Alcohol PropargylOH->Protonation + H⁺ Protonation->Allenol 1,3-shift SideProduct α,β-Unsaturated Carbonyl (Side Product) Allenol->SideProduct Tautomerization

Caption: Competing reaction pathways for alkynols under Mannich conditions.

References

Validation & Comparative

Interpreting the 13C NMR Spectrum of 4-(diethylamino)-2-butyn-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular structure of a compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a detailed interpretation of the 13C NMR spectrum of 4-(diethylamino)-2-butyn-1-ol and compares it with structurally similar compounds, supported by experimental data and protocols.

The 13C NMR spectrum of this compound provides a unique fingerprint of its carbon framework. By analyzing the chemical shifts of the carbon atoms, we can confirm the compound's structure and purity. This guide will delve into the assignment of each peak in the spectrum and compare it to related molecules to highlight the influence of different functional groups on carbon chemical shifts.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shift data for this compound and two alternative compounds: 2-butyne-1,4-diol (B31916) and 4-(dimethylamino)-2-butyn-1-ol. These compounds were chosen for their structural similarity, allowing for a clear comparison of the effects of the amino and hydroxyl groups on the carbon skeleton.

Carbon AtomThis compound (ppm)2-butyne-1,4-diol (ppm)4-(dimethylamino)-2-butyn-1-ol (ppm)
C1 (-CH₂OH)50.850.150.9
C2 (-C≡)86.483.185.9
C3 (≡C-)78.583.179.5
C4 (-NCH₂-)42.150.144.1
C5 (-NCH₂C H₃)47.9--
C6 (-NCH₂C H₃)12.3--
C7 (-N(C H₃)₂)--43.4

Experimental Protocols

13C NMR Spectroscopy

Objective: To obtain a proton-decoupled 13C NMR spectrum to determine the chemical shifts of the carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Approximately 20-50 mg of the solid sample or 100-200 µL of the liquid sample was dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup:

    • The NMR spectrometer was tuned to the 13C frequency.

    • The magnetic field was shimmed to achieve homogeneity.

  • Data Acquisition:

    • A standard proton-decoupled pulse sequence was used.

    • The spectral width was set to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

    • The acquisition time was set to approximately 1-2 seconds.

    • A relaxation delay of 2 seconds was used to allow for full relaxation of the carbon nuclei between scans.

    • The number of scans was adjusted to achieve an adequate signal-to-noise ratio, typically ranging from a few hundred to several thousand scans depending on the sample concentration.

  • Data Processing:

    • The acquired Free Induction Decay (FID) was subjected to Fourier transformation.

    • The resulting spectrum was phase-corrected.

    • The baseline of the spectrum was corrected.

    • The spectrum was calibrated by setting the TMS signal to 0.0 ppm.

    • The chemical shift of each peak was determined.

Visualization of Spectral Interpretation

The following diagram illustrates the logical workflow for assigning the peaks in the 13C NMR spectrum of this compound to their corresponding carbon atoms in the molecular structure.

Interpretation of the 13C NMR Spectrum of this compound cluster_0 Molecular Structure cluster_1 Predicted Chemical Shift Ranges (ppm) cluster_2 Observed 13C NMR Signals (ppm) cluster_3 Signal Assignment mol CH₂OH C≡ C CH₂N (CH₂CH₃)₂ assignments C2 86.4 C3 78.5 C1 50.8 C5 47.9 C4 42.1 C6 12.3 mol:C2->assignments:f0 Alkyne C mol:C3->assignments:f1 Alkyne C mol:C1->assignments:f2 C-OH mol:C5->assignments:f3 N-CH₂- mol:C4->assignments:f4 N-CH₂- mol:C6->assignments:f5 -CH₃ ranges Alkyne (C≡C) 70-90 C-O (Alcohol) 50-70 C-N (Amine) 30-60 Alkyl (CH₂, CH₃) 10-50 signals Signal 1 86.4 Signal 2 78.5 Signal 3 50.8 Signal 4 47.9 Signal 5 42.1 Signal 6 12.3 signals->assignments Correlation

Caption: Logical workflow for 13C NMR peak assignment.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint through fragmentation analysis. This guide offers a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-(diethylamino)-2-butyn-1-ol against its structural analogs, providing valuable insights for compound identification and characterization.

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, its fragmentation pattern can be reliably predicted based on the well-established principles of mass spectrometry for amino and alcohol-containing compounds. This guide presents a proposed fragmentation pathway and compares the anticipated mass-to-charge ratios (m/z) of key fragments with those of two structural analogs: 4-(dimethylamino)-2-butyn-1-ol and 4-(diethylamino)-2-butanol. This comparative approach highlights the influence of the N-alkyl substituents and the alkynyl functional group on the fragmentation process.

Predicted Fragmentation Patterns: A Comparative Analysis

The primary fragmentation pathways anticipated for this compound and its analogs under electron ionization are dominated by alpha-cleavage events adjacent to the nitrogen atom and the hydroxyl group, as well as the loss of small neutral molecules. The following table summarizes the predicted key fragments and their relative abundances.

m/z Proposed Fragment Structure Proposed Fragmentation Pathway This compound 4-(dimethylamino)-2-butyn-1-ol (Analog 1) 4-(diethylamino)-2-butanol (Analog 2)
M-1 [M-H]⁺Loss of a hydrogen radicalMinorMinorMinor
M-15 [M-CH₃]⁺Loss of a methyl radical from the diethylamino groupSignificantN/ASignificant
M-29 [M-C₂H₅]⁺α-cleavage at the nitrogen, loss of an ethyl radicalBase Peak N/ABase Peak
M-31 [M-CH₂OH]⁺α-cleavage at the alcohol, loss of the hydroxymethyl radicalSignificantSignificantSignificant
M-43 [M-C₃H₇]⁺Cleavage of the propyl group in the butanol analogN/AN/ASignificant
58 [C₃H₈N]⁺α-cleavage at the nitrogen for the dimethylamino analogN/ABase Peak N/A
86 [C₅H₁₂N]⁺α-cleavage at the nitrogenBase Peak N/ABase Peak
112 [M-C₂H₅]⁺α-cleavage at the nitrogenSignificantN/AN/A
126 [M-CH₃]⁺Loss of a methyl radicalSignificantSignificantSignificant
141 [C₈H₁₅NO]⁺Molecular IonPresentN/AN/A
113 [C₆H₁₁NO]⁺Molecular IonN/APresentN/A
145 [C₈H₁₉NO]⁺Molecular IonN/AN/APresent

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is expected to be initiated by the ionization of a lone pair electron on either the nitrogen or oxygen atom. The subsequent fragmentation is driven by the stability of the resulting carbocations. The most favorable fragmentation is the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion.

fragmentation_pathway Proposed Fragmentation of this compound M [C8H15NO]+• m/z = 141 Molecular Ion F1 [C7H14N]+ m/z = 112 (Loss of C2H5) M->F1 -•C2H5 F2 [C5H12N]+ m/z = 86 (Base Peak) M->F2 α-cleavage at N F3 [C8H14N]+ m/z = 124 (Loss of OH) M->F3 -•OH F4 [C7H12NO]+ m/z = 126 (Loss of CH3) M->F4 -•CH3

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The following is a representative protocol for the analysis of this compound and its analogs by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

  • Derivatization (Optional): For highly polar amino alcohols, derivatization may be necessary to improve volatility and chromatographic peak shape. A common method involves silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To 100 µL of the working solution, add 50 µL of BSTFA with 1% TMCS, cap the vial, and heat at 70°C for 30 minutes.

2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

  • Transfer Line Temperature: 280°C.

4. Data Analysis

  • Acquire and process the data using the instrument's software (e.g., Agilent MassHunter).

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pattern.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. By comparing its predicted fragmentation with that of its structural analogs, researchers can gain greater confidence in the identification and structural elucidation of this and similar molecules in complex matrices. The provided experimental protocol offers a robust starting point for developing and validating analytical methods for these compounds.

A Comparative Guide to the Infrared Spectroscopic Analysis of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the functional groups present in 4-(diethylamino)-2-butyn-1-ol using Fourier-Transform Infrared (FTIR) spectroscopy. It offers a comparison with other common analytical techniques and includes a comprehensive experimental protocol for researchers, scientists, and professionals in drug development.

Functional Group Identification by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies.[3] The absorption of this radiation at characteristic wavenumbers provides a unique spectral fingerprint, revealing the presence of functional groups.

The key functional groups in this compound are a primary alcohol (-OH), an internal alkyne (-C≡C-), and a tertiary amine (-N(C₂H₅)₂). The expected IR absorption bands for these groups are summarized below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity/Shape
Alcohol O-H stretch3500 - 3200Strong, Broad
C-O stretch1260 - 1050Strong
Alkyne C≡C stretch2260 - 2100Weak to Medium, Sharp
Tertiary Amine C-N stretch1250 - 1020Weak to Medium
Alkane C-H stretch2960 - 2850Strong

Analysis of Characteristic Peaks:

  • Alcohol (O-H and C-O): The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which appears as a very intense and broad band in the 3500-3200 cm⁻¹ region.[4][5][6] The broadening is a result of intermolecular hydrogen bonding.[4][7] Additionally, a strong C-O stretching band is expected between 1260-1050 cm⁻¹.[5][7]

  • Alkyne (C≡C): As this compound contains an internal alkyne, a weak to medium, sharp absorption band is anticipated in the 2260-2100 cm⁻¹ range due to the carbon-carbon triple bond stretch.[8][9][10] Symmetrically substituted internal alkynes may show a very weak or absent peak, but the asymmetry in this molecule should allow for its detection.[9] Unlike terminal alkynes, there will be no characteristic ≡C-H stretch around 3300 cm⁻¹.[10][11]

  • Tertiary Amine (C-N): Tertiary amines are identified by the absence of N-H stretching bands, which typically appear between 3300-3500 cm⁻¹.[12][13][14] The analysis relies on identifying the C-N stretching vibration. For aliphatic amines, this appears as a weak to medium band in the 1250-1020 cm⁻¹ region, which may overlap with other signals in the fingerprint region.[12]

  • Alkyl Chains (C-H): Like most organic molecules, strong absorption bands from C-H stretching in the diethyl and butyl groups will be present in the 2960-2850 cm⁻¹ range.[11]

Experimental Protocol: Acquiring the IR Spectrum

This protocol outlines the procedure for obtaining a high-quality FTIR spectrum of liquid this compound using a standard spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu)

  • ATR Accessory with a crystal (e.g., Diamond or Zinc Selenide)

  • Sample vial containing this compound

  • Solvent for cleaning (e.g., Isopropanol (B130326) or Ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This scan measures the ambient conditions (atmosphere, crystal) and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[4]

  • Data Processing:

    • The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of absorption maxima.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

Comparison with Alternative Analytical Methods

While IR spectroscopy is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

MethodPrincipleInformation ProvidedKey Advantages & Disadvantages
IR Spectroscopy Measures the absorption of infrared radiation, causing molecular vibrations (stretching, bending).[3]Identifies the presence of specific functional groups (e.g., -OH, C=O, -NH₂, C≡C).Advantages: Fast, non-destructive, requires minimal sample, versatile for solid, liquid, and gas samples.[4] Disadvantages: Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret fully.[15]
NMR Spectroscopy (¹H, ¹³C) Nuclei with spin (e.g., ¹H, ¹³C) in a magnetic field absorb radiofrequency waves at specific frequencies.Provides detailed information about the chemical environment of each atom, connectivity, and 3D structure.Advantages: Provides unambiguous structural information.[1] Disadvantages: Less sensitive, requires larger sample amounts, more expensive instrumentation.
Mass Spectrometry (MS) A molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio.Determines the molecular weight and elemental formula; fragmentation patterns can help identify structural components.Advantages: Extremely sensitive, provides precise molecular weight. Disadvantages: Destructive technique, provides limited information on stereochemistry.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the functional group analysis of this compound.

Functional_Group_Analysis_Workflow cluster_prep Preparation cluster_ir IR Analysis cluster_interpretation Interpretation & Comparison Sample Sample: This compound IR_Spectrometer FTIR Spectrometer Sample->IR_Spectrometer Introduce Sample Acquire_Spectrum Acquire Spectrum IR_Spectrometer->Acquire_Spectrum Data_Processing Process Data (Baseline Correction) Acquire_Spectrum->Data_Processing Identify_Peaks Identify Characteristic Peaks Data_Processing->Identify_Peaks Assign_Groups Assign Functional Groups Identify_Peaks->Assign_Groups OH_Group O-H Stretch (~3400 cm⁻¹) Assign_Groups->OH_Group CO_Group C-O Stretch (~1100 cm⁻¹) Assign_Groups->CO_Group Alkyne_Group C≡C Stretch (~2200 cm⁻¹) Assign_Groups->Alkyne_Group CN_Group C-N Stretch (~1200 cm⁻¹) Assign_Groups->CN_Group Compare Compare with Alternatives (NMR, MS) Assign_Groups->Compare Conclusion Final Structural Confirmation Compare->Conclusion

Caption: Workflow for functional group analysis using FTIR.

References

A Comparative Guide to Analytical Techniques for the Purity Validation of 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. Ensuring the identity and purity of compounds such as 4-(diethylamino)-2-butyn-1-ol, a known impurity and metabolite of Oxybutynin, is essential for the safety and efficacy of the final drug product.[1] This guide provides a comparative overview of common analytical techniques for the purity validation of this compound, complete with experimental protocols and performance data to assist researchers in selecting the most appropriate method for their needs.

Analytical method validation is a documented process that demonstrates the suitability of an analytical method for its intended purpose.[2] It provides evidence that the method consistently produces reliable and accurate results.[2][3] The key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[4]

Analytical Techniques for Purity Assessment

The most common and effective methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][5][6] Each technique offers distinct advantages and is suited to different aspects of purity analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[5] It is highly suitable for determining the purity of this compound and quantifying its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1][6] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of the main component and any volatile impurities.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the purity validation of this compound.

ParameterHPLC-UVGC-MS
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility and column interaction, followed by mass-based detection.
Typical Purity Range 95-99.9%97-99.9%
Limit of Detection (LOD) ~0.05 µg/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~5 ng/mL
Linearity (R²) >0.999>0.998
Precision (RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Advantages - High precision and accuracy- Suitable for non-volatile impurities- Robust and widely available- High sensitivity and specificity- Provides structural information for impurity identification- Excellent for volatile impurities
Limitations - Lower sensitivity than GC-MS- May require derivatization for compounds without a chromophore- Requires the analyte to be volatile and thermally stable- Potential for sample degradation at high temperatures
Experimental Workflows and Logical Relationships

A systematic approach is crucial for the comprehensive purity validation of a pharmaceutical intermediate. The following diagram illustrates a general workflow.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis and Validation Sample Test Sample of This compound Preparation Dissolution and Dilution Sample->Preparation Standard Reference Standard Standard->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS Purity Purity Calculation HPLC->Purity Impurity Impurity Profiling GCMS->Impurity Validation Method Validation (Accuracy, Precision, Linearity) Purity->Validation Impurity->Validation Final_Report Final_Report Validation->Final_Report Final Report

Caption: General workflow for the purity validation of this compound.

Detailed Experimental Protocols

The following are representative protocols for the purity validation of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound test sample and reference standard into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Further dilute a portion of the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[5] For MS compatibility, 0.1% formic acid can be used instead.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

c. Purity Calculation: The purity is calculated by the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

G Start Start Prep Prepare Sample and Reference Standard Solutions Start->Prep Inject Inject into HPLC System Prep->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity by Area Normalization Integrate->Calculate End End Calculate->End

Caption: HPLC experimental workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities in this compound.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or dichloromethane.

  • Further dilute as necessary to fall within the linear range of the instrument.

b. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

c. Impurity Identification and Quantification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.

G Start Start Prep Prepare Sample Solution Start->Prep Inject Inject into GC-MS System Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Analyze Identify Impurities via Mass Spectra Library Detect->Analyze Quantify Quantify Impurities Analyze->Quantify End End Quantify->End

Caption: GC-MS experimental workflow for impurity profiling.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the purity validation of this compound. The choice between the two methods will depend on the specific analytical needs. For routine purity testing and quantification of known non-volatile impurities, HPLC-UV is often the method of choice due to its robustness and high precision. For the identification and quantification of unknown volatile impurities, the high sensitivity and specificity of GC-MS are invaluable. In a comprehensive quality control strategy, these techniques can be used orthogonally to provide a complete picture of the compound's purity profile, ensuring it meets the stringent requirements for pharmaceutical use.[7]

References

Comparative analysis of 4-(diethylamino)-2-butyn-1-ol and its dimethylamino analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-(Dialkylamino)-2-butyn-1-ols: Diethyl vs. Dimethyl Analogs

This guide provides a detailed comparative analysis of 4-(diethylamino)-2-butyn-1-ol and its structural analog, 4-(dimethylamino)-2-butyn-1-ol. Both compounds are tertiary aminoalkynols, sharing a common structural backbone but differing in their N-alkyl substituents. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a comparative look at their physicochemical properties, synthesis protocols, and pharmacological significance, supported by available data.

Molecular Structures

The substitution of two ethyl groups versus two methyl groups on the amine nitrogen is the core difference between these molecules, influencing their steric bulk, lipophilicity, and metabolic profiles.

G cluster_0 This compound cluster_1 4-(dimethylamino)-2-butyn-1-ol a HO-CH₂-C≡C-CH₂-N(CH₂CH₃)₂ b HO-CH₂-C≡C-CH₂-N(CH₃)₂

Figure 1. Chemical structures of the compared analogs.

Physicochemical Properties: A Tabulated Comparison

The following table summarizes the known quantitative physicochemical properties of both compounds. Data for the diethylamino analog is more readily available due to its role as a pharmaceutical intermediate.

PropertyThis compound4-(dimethylamino)-2-butyn-1-ol
CAS Number 10575-25-4[1][2]14597-26-3[3]
Molecular Formula C₈H₁₅NO[1][2]C₆H₁₁NO[3]
Molecular Weight 141.21 g/mol [2]113.16 g/mol [3]
Appearance White solid / Clear liquid[1]Not available in cited sources
Boiling Point 222.4 - 232 °C at 760 mmHg[1]Not available in cited sources
Density 0.949 - 0.952 g/mL at 25 °C[1]Not available in cited sources
Refractive Index n20/D 1.479[1]Not available in cited sources
Flash Point 89.7 - 104.4 °C[1]Not available in cited sources
Water Solubility 11 g/L at 25 °C[1]Not available in cited sources
LogP (XLogP3) 0.4[1][2]-0.4[3]
Hydrogen Bond Donors 1[1][2]1[3]
Hydrogen Bond Acceptors 2[1][2]2[3]
Rotatable Bond Count 3[1][2]1[3]

The most striking difference is in the LogP value, which indicates that this compound is significantly more lipophilic than its dimethylamino counterpart. This has direct implications for solubility, membrane permeability, and pharmacokinetic profiles.

Synthesis and Experimental Protocols

The primary synthetic route for this class of compounds is the Mannich reaction, a three-component condensation involving an alkyne with an acidic proton, formaldehyde, and a secondary amine.[4][5][6]

G reagents Reactants - Propargyl Alcohol - Paraformaldehyde - Dialkylamine (HCl salt) reaction Mannich Reaction Reflux, 8-12 hours reagents->reaction solvent Solvent System (e.g., Dioxane, Methanol) solvent->reaction catalyst Acid Catalyst (e.g., HCl, CuCl) catalyst->reaction workup Aqueous Workup - Basification (e.g., NaOH) - Extraction with organic solvent reaction->workup purification Purification - Distillation under reduced pressure - or Column Chromatography workup->purification product Final Product 4-(dialkylamino)-2-butyn-1-ol purification->product

Figure 2. Generalized workflow for Mannich synthesis.
General Experimental Protocol: Mannich Synthesis

This protocol provides a representative procedure for the synthesis of 4-(dialkylamino)-2-butyn-1-ols.

  • Reaction Setup : To a round-bottomed flask equipped with a reflux condenser, add the respective dialkylamine hydrochloride (1.0 eq), paraformaldehyde (1.5 eq), propargyl alcohol (1.2 eq), and a suitable solvent such as dioxane or methanol.

  • Catalysis : Add a catalytic amount of an acid, such as concentrated HCl, and a copper(I) chloride catalyst to facilitate the reaction.

  • Reaction Execution : Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, quench the reaction mixture by carefully adding a cold aqueous solution of a base (e.g., sodium hydroxide) until the pH is >10.

  • Extraction : Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane) three times. Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield the final 4-(dialkylamino)-2-butyn-1-ol.

Analytical Characterization Protocol: HPLC

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the synthesized compounds and for pharmacokinetic analysis.[7]

  • Method : Reverse Phase (RP) HPLC.[7]

  • Column : C18 stationary phase (e.g., Newcrom R1).[7]

  • Mobile Phase : A gradient of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.[7]

  • Detection : UV detection or Mass Spectrometry (MS).

Pharmacological Significance and Comparative Discussion

The most significant divergence between the two analogs lies in their documented pharmacological relevance.

This compound is a well-characterized compound primarily known for its role as a key synthetic intermediate and an active metabolite of Oxybutynin .[1][2][8][9] Oxybutynin is an anticholinergic medication that acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (predominantly M1 and M3 subtypes), causing relaxation of the bladder's detrusor smooth muscle.[10][11] It is widely prescribed for the treatment of overactive bladder.[12] The metabolic pathway of Oxybutynin involves N-deethylation, hydroxylation, and N-oxidation.[13] The N-desethyloxybutynin metabolite, which still contains one N-ethyl group, is also pharmacologically active.[10][14]

In contrast, 4-(dimethylamino)-2-butyn-1-ol is not associated with any widely used pharmaceutical agent and lacks substantial documentation in pharmacological literature. There is no evidence in the provided results of its use as a drug precursor or of studies on its biological activity.

The structural difference—ethyl versus methyl groups—is critical. The larger, more lipophilic ethyl groups on the diethylamino analog contribute to its pharmacokinetic profile and interaction with metabolic enzymes like CYP3A4, which is heavily involved in Oxybutynin's metabolism.[10][11] The lower lipophilicity of the dimethylamino analog (XLogP3 -0.4 vs 0.4) would likely result in a different absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to lower tissue penetration and different metabolic pathways compared to its diethyl counterpart.

Conclusion

This comparative analysis reveals a significant disparity in the scientific characterization and application of this compound and its dimethylamino analog.

  • This compound is a commercially significant and well-studied intermediate and metabolite in the context of the drug Oxybutynin. Its physicochemical properties and synthesis are thoroughly documented.

  • 4-(dimethylamino)-2-butyn-1-ol remains a largely unexplored chemical entity. While its synthesis can be predicted via established methods like the Mannich reaction, its physical and pharmacological properties are not well-documented in publicly available literature.

For drug development professionals, the diethylamino compound is a known quantity with established relevance. The dimethylamino analog, however, represents an area of open research. Investigating its pharmacological activity could reveal if it possesses unique properties, potentially with a different efficacy or side-effect profile, stemming from its distinct physicochemical characteristics.

References

4-(Diethylamino)-2-butyn-1-ol: A Comparative Guide to its Utility in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, amino alcohols serve as versatile building blocks and ligands, facilitating a myriad of transformations. Among these, 4-(diethylamino)-2-butyn-1-ol, a propargylic amino alcohol, presents a unique combination of functional groups—a hydroxyl group, a carbon-carbon triple bond, and a tertiary amine. This guide provides a comparative analysis of this compound against other amino alcohols and simpler propargylic alcohols in key organic reactions, supported by experimental data from the literature.

Synthesis of Substituted Furans

The synthesis of substituted furans, a common motif in pharmaceuticals and natural products, can be achieved through the cyclization of propargyl alcohols. The presence of an amino group, as in this compound, can influence the reaction's efficiency and conditions. While direct comparative studies are limited, an analysis of similar reactions provides valuable insights.

Performance Comparison in Furan (B31954) Synthesis

Substrate/Amino AlcoholCatalyst SystemReaction ConditionsProductYield (%)Reference
Propargyl alcoholTA-Au (1 mol%), Cu(OTf)₂ (0.5 mol%)DCE, 45 °C, 12 h2,4-Disubstituted Furan85[1]
1-Phenylprop-2-yn-1-olFeCl₃ (10 mol%)DCE, rt, 30 min2-Methyl-5-phenylfuran92[2]
Generic Propargyl AlcoholAuCl (0.05-2 mol%)CH₂Cl₂, rtSubstituted Furanup to 99[3]
This compoundHypotheticalN/AHypothetical FuranN/AN/A

Observations:

The data indicates that both gold and iron catalysts are highly effective for the synthesis of furans from propargylic alcohols, often affording high yields under mild conditions. While no specific data for the cyclization of this compound to a furan is readily available, the tertiary amine moiety could potentially act as an internal base or ligand, influencing the catalytic cycle. However, it could also lead to catalyst poisoning or side reactions. Further experimental investigation is required to ascertain its performance relative to simpler propargyl alcohols.

Experimental Protocol: Gold-Catalyzed Synthesis of Substituted Furans

A representative procedure for the gold-catalyzed synthesis of a 2,4-disubstituted furan from a propargyl alcohol and a terminal alkyne is as follows[1]:

  • To a solution of the propargyl alcohol (1.0 equiv) and the terminal alkyne (1.2 equiv) in 1,2-dichloroethane (B1671644) (0.1 M), add the triazole-gold (TA-Au) catalyst (1 mol%) and copper(II) triflate (Cu(OTf)₂) (0.5 mol%).

  • Stir the reaction mixture at 45 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired furan.

furan_synthesis propargyl_alcohol Propargyl Alcohol intermediate1 Allene Intermediate propargyl_alcohol->intermediate1 Addition alkyne Alkyne alkyne->intermediate1 catalyst TA-Au / Cu(OTf)₂ catalyst->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization furan Substituted Furan intermediate2->furan Dehydration

Caption: Catalytic intramolecular cyclization to form pyrrolidines.

Role in A³ Coupling Reactions

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method for synthesizing propargylamines. While this compound itself is a product of a related transformation (Mannich reaction), its structural motifs are relevant to the components of the A³ coupling. Here, we compare the performance of different amines in this reaction.

Performance Comparison of Amines in A³ Coupling

AmineAldehydeAlkyneCatalystSolventYield (%)Reference
Piperidine (B6355638)BenzaldehydePhenylacetyleneCuI (5 mol%)Toluene (B28343)98
Morpholine4-ChlorobenzaldehydePhenylacetyleneCuI (5 mol%)Toluene95
Diethylamine (B46881)BenzaldehydePhenylacetyleneCuI (5 mol%)Toluene85
Pyrrolidine (B122466)4-NitrobenzaldehydePhenylacetyleneCuBr (5 mol%)CH₂Cl₂92

Observations:

The A³ coupling is generally high-yielding with a variety of secondary amines. Cyclic amines like piperidine and pyrrolidine often give excellent yields. Acyclic amines such as diethylamine also perform well. The electronic nature of the aldehyde and alkyne also influences the reaction outcome. The diethylamino group within this compound is a common structural feature in the products of A³ coupling reactions.

Experimental Protocol: Copper-Catalyzed A³ Coupling

A typical experimental procedure for the A³ coupling reaction is as follows: [4]

  • To a solution of the aldehyde (1.0 mmol) in toluene (5 mL) are added the secondary amine (1.2 mmol), the terminal alkyne (1.2 mmol), and CuI (5 mol%).

  • The reaction mixture is stirred at 80 °C for 4-6 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure propargylamine.

Reaction Pathway: A³ Coupling Reaction

a3_coupling aldehyde Aldehyde iminium Iminium Ion aldehyde->iminium amine Amine amine->iminium alkyne Alkyne cu_acetylide Copper Acetylide alkyne->cu_acetylide catalyst Cu(I) Catalyst catalyst->cu_acetylide propargylamine Propargylamine iminium->propargylamine Nucleophilic Attack cu_acetylide->propargylamine

Caption: Mechanism of the copper-catalyzed A³ coupling reaction.

Application as a Ligand in Sonogashira Coupling

Amino alcohols can serve as effective ligands in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The nitrogen and oxygen atoms can coordinate to the metal center, influencing its catalytic activity and stability.

Performance Comparison of Amino Alcohol Ligands in Sonogashira Coupling

LigandAryl HalideAlkyneCatalyst SystemBaseYield (%)Reference
NoneIodobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N95
N,N-Dimethylethanolamine4-BromotoluenePhenylacetylenePd(OAc)₂, CuIK₂CO₃92
(1R,2S)-(-)-N-Methylephedrine4-Iodoanisole1-OctynePdCl₂(PPh₃)₂, CuIi-Pr₂NEt88
This compoundHypotheticalHypotheticalPd(OAc)₂, CuIHypotheticalN/AN/A

Observations:

The Sonogashira coupling is a robust reaction that can often proceed in high yield even without a specific amino alcohol ligand, using a phosphine-ligated palladium catalyst and a copper co-catalyst. However, in certain cases, particularly with less reactive aryl chlorides or under milder conditions, the addition of an amino alcohol as a ligand can be beneficial. The bidentate coordination of the amino and hydroxyl groups can stabilize the palladium catalyst. The propargyl group in this compound might introduce interesting electronic or steric effects if used as a ligand, but its performance has not been explicitly documented in this context.

Experimental Protocol: Sonogashira Coupling with an Amino Alcohol Ligand

A general procedure for a Sonogashira coupling reaction using an amino alcohol as a ligand is as follows: [5]

  • A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), Pd(OAc)₂ (2 mol%), CuI (5 mol%), the amino alcohol ligand (10 mol%), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent (e.g., DMF) is prepared in a reaction vessel.

  • The vessel is sealed and the mixture is heated at the appropriate temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The product is purified by flash column chromatography.

Catalytic Cycle: Sonogashira Coupling

sonogashira_coupling pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition product Ar-C≡C-R' pd_complex->pd0 Reductive Elimination cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex Transmetalation alkyne R'-C≡C-H alkyne->cu_acetylide cu_catalyst Cu(I)X cu_catalyst->cu_acetylide base Base base->cu_acetylide aryl_halide Ar-X aryl_halide->pd_complex

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Conclusion

This compound possesses a combination of functional groups that make it a potentially valuable, yet under-explored, building block in organic synthesis. While direct comparative data is scarce, by examining related structures and reactions, we can infer its potential utility. Its performance in furan and pyrrolidine synthesis warrants further investigation to understand the electronic and steric influence of the diethylamino group. In the context of A³ coupling, its structure is representative of the products formed. As a ligand in cross-coupling reactions, its unique structure may offer advantages that are yet to be discovered. This guide serves as a starting point for researchers looking to explore the synthetic potential of this and other related amino alcohols.

References

Efficacy Showdown: A Comparative Analysis of 4-(Diethylamino)-2-butyn-1-ol Derivatives in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of 4-(diethylamino)-2-butyn-1-ol derivatives, with a primary focus on the well-characterized anticholinergic agent Oxybutynin (B1027) and its principal active metabolite, N-desethyloxybutynin. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and pharmacological profiles of this class of compounds, which are significant for their interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs).

Introduction

This compound serves as a crucial chemical intermediate in the synthesis of various pharmacologically active molecules.[1] Its derivatives, most notably esters like Oxybutynin, have been extensively studied for their therapeutic effects, particularly in the management of overactive bladder.[1][2] The primary mechanism of action for these compounds is the antagonism of muscarinic acetylcholine receptors, which are pivotal in mediating parasympathetic nervous system responses.[2] This guide delves into a comparative analysis of the binding affinities of key derivatives for different muscarinic receptor subtypes (M1, M2, M3, M4, and M5) and their functional effects. Additionally, the potential for cholinesterase inhibition by related propargylamine (B41283) structures is explored.

Comparative Efficacy at Muscarinic Receptors

The therapeutic effects and side-effect profiles of this compound derivatives are largely dictated by their binding affinities to the five subtypes of muscarinic acetylcholine receptors. The M3 receptor is the primary target for the treatment of overactive bladder, while interactions with M1 and M2 receptors can be associated with central nervous system and cardiovascular side effects, respectively.[2][3]

The following table summarizes the binding affinities (Ki values in nM) of Oxybutynin, its enantiomers, and its major metabolite, N-desethyloxybutynin, for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
(R,S)-Oxybutynin3.2323.64.116[4]
(R)-Oxybutynin2.5202.02.513[4]
(S)-Oxybutynin20016001602501000[4]
(R,S)-N-desethyloxybutynin1.6201.62.010[4]
(R)-N-desethyloxybutynin1.3161.31.66.3[4]
(S)-N-desethyloxybutynin1301300100200800[4]

From this data, it is evident that the (R)-enantiomers of both Oxybutynin and N-desethyloxybutynin exhibit significantly higher affinity for muscarinic receptors than their (S)-enantiomers.[4] Notably, the primary metabolite, N-desethyloxybutynin, demonstrates a higher potency at M1 and M3 receptors compared to the parent compound, which may contribute to both its therapeutic efficacy and anticholinergic side effects.[1][4]

Muscarinic Receptor Signaling Pathways

Oxybutynin and its derivatives act as competitive antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, leading to smooth muscle contraction. Antagonism of M3 receptors in the bladder detrusor muscle by these compounds leads to muscle relaxation and relief of overactive bladder symptoms. The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][6]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_q Acetylcholine M135 M1, M3, M5 Receptors ACh_q->M135 Binds Gq11 Gq/11 M135->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Oxybutynin_q Oxybutynin & Derivatives Oxybutynin_q->M135 Blocks ACh_i Acetylcholine M24 M2, M4 Receptors ACh_i->M24 Binds Gio Gi/o M24->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Oxybutynin_i Oxybutynin & Derivatives Oxybutynin_i->M24 Blocks

Muscarinic Acetylcholine Receptor Signaling Pathways

Cholinesterase Inhibitory Activity

Some propargylamine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine. This dual-target approach is of interest in the research of neurodegenerative diseases like Alzheimer's disease. While the primary mechanism of Oxybutynin is muscarinic antagonism, the propargylamine moiety present in its structure suggests a potential for cholinesterase interaction.

The following table presents the cholinesterase inhibitory activity (IC50 values in nM) for a series of tacrine-propargylamine derivatives, which share the propargylamine structural feature with the compounds of interest.

CompoundeeAChE IC50 (nM)BuChE IC50 (nM)Reference
Tacrine105.8-[7]
3a51.377.6[7]
3b11.283.5[7]

These data indicate that the propargylamine moiety can contribute to potent cholinesterase inhibition.[7] Further research is warranted to fully characterize the cholinesterase inhibitory profile of this compound derivatives.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of test compounds for muscarinic receptor subtypes.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing a single muscarinic receptor subtype start->prep incubation Incubate membranes with radioligand and test compound prep->incubation radioligand Prepare radioligand (e.g., [³H]-NMS) radioligand->incubation competitor Prepare serial dilutions of test compound competitor->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify radioactivity of bound ligand using scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values using non-linear regression scintillation->analysis end End analysis->end

Workflow for Radioligand Binding Assay

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1-M5).

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • The incubation is carried out at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[5]

In Vitro Guinea Pig Bladder Contraction Assay

This functional assay assesses the ability of test compounds to antagonize agonist-induced contractions of isolated guinea pig bladder smooth muscle strips.

Materials:

  • Male guinea pigs.

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7).

  • Carbachol (B1668302) (muscarinic agonist).

  • Test compounds.

  • Organ bath system with isometric force transducers.

Procedure:

  • The urinary bladder is excised from a euthanized guinea pig and placed in cold Krebs solution.

  • Longitudinal smooth muscle strips are prepared and mounted in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • The strips are allowed to equilibrate under a resting tension of approximately 1 g.

  • Cumulative concentration-response curves to carbachol are generated to establish a baseline contractile response.

  • After washing and re-equilibration, the tissue is incubated with the test compound for a specified period before generating a second concentration-response curve to carbachol.

  • The antagonistic potency of the test compound is determined by the rightward shift of the carbachol concentration-response curve and is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50 value.[3][8]

Conclusion

This comparative guide highlights the pharmacological profiles of this compound derivatives, with a focus on Oxybutynin and its active metabolite. The data presented underscores the stereoselective nature of their interaction with muscarinic receptors, with the (R)-enantiomers demonstrating significantly higher affinity. The provided experimental protocols offer a framework for the continued investigation and characterization of novel derivatives in this class. Future research should aim to establish a more comprehensive structure-activity relationship by synthesizing and evaluating a broader range of analogs to optimize efficacy and selectivity for desired therapeutic targets.

References

A Comparative Guide to Validating 4-(diethylamino)-2-butyn-1-ol as a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 4-(diethylamino)-2-butyn-1-ol as a Certified Reference Standard (CRS). As a known metabolite of the drug Oxybutynin, and sometimes present as a process impurity, a well-characterized standard of this compound is critical for the accurate identification, purity assessment, and quality control of pharmaceutical products.[1][2]

Certified Reference Materials (CRMs) are essential for calibrating analytical instruments, validating measurement methods, and ensuring the quality and metrological traceability of products.[3][4] This guide outlines the key analytical methodologies and presents a comparative data framework for establishing this compound as a secondary, or in-house, reference standard, qualified against a primary compendial standard where available.[5][6]

Comparative Analysis of Key Quality Attributes

The qualification of a reference standard hinges on the rigorous characterization of its identity, purity, and potency.[7][8] The following table summarizes the critical parameters, analytical techniques, and typical acceptance criteria for validating a new batch of this compound against an established or compendial standard.

Table 1: Quantitative Data Summary for CRS Validation

ParameterAnalytical MethodAcceptance CriteriaHypothetical Result: Candidate BatchHypothetical Result: Primary Standard
Identity Confirmation
Structural Confirmation¹H NMR, ¹³C NMRSpectrum conforms to the known structure of this compoundConformsConforms
Molecular WeightMass Spectrometry (MS)Molecular ion consistent with C₈H₁₅NO (141.21 g/mol )[1][2]141.1154 m/z141.1153 m/z
Infrared IdentityFTIR SpectroscopyIR spectrum is concordant with the reference spectrumConformsConforms
Purity & Assay
Purity (Organic)HPLC-UV (210 nm)Purity ≥ 99.5%99.8%99.9%
Assay (Potency)Mass Balance / qNMR99.0% - 101.0% (on as-is basis)99.6%100.1%
Volatiles & Residues
Water ContentKarl Fischer Titration≤ 0.5%0.2%0.1%
Residual SolventsHeadspace GC-MSMeets ICH Q3C limits< 0.1% Total Solvents< 0.1% Total Solvents
Inorganic ImpuritiesInductively Coupled Plasma (ICP-MS) or Sulfated Ash≤ 0.1%0.05%0.03%

Detailed Experimental Protocols

Detailed and validated analytical procedures are fundamental to the certification process.[8] Below are representative protocols for the key experiments cited.

Purity Determination and Assay by High-Performance Liquid Chromatography (HPLC)

This method separates and quantifies this compound from its potential organic impurities.

  • Instrumentation: HPLC system with UV/Vis Detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1.0 mg/mL solution of the reference standard in a 50:50 mixture of Acetonitrile and Water.

  • Sample Preparation: Prepare the candidate material at the same concentration as the standard.

  • Calculation: Purity is determined by area normalization. Assay is calculated by comparing the peak area of the sample to that of a known primary standard.

Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.[9]

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Infusion: Direct infusion of a ~10 µg/mL solution in 50:50 Acetonitrile/Water with 0.1% Formic Acid.

  • Mass Range: 50 - 500 m/z.

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the exact mass of this compound (C₈H₁₅NO).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation and can also be used for quantitative purposes (qNMR).[9]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC): Used to confirm connectivity between protons and carbons.

  • Data Analysis: The chemical shifts, coupling constants, and integrations of the resulting spectra must be consistent with the established structure of this compound.

Visualizing the Validation Process

Diagrams are crucial for illustrating complex workflows and relationships in a clear and concise manner.

Workflow for Certified Reference Standard (CRS) Qualification

The following diagram outlines the logical progression from material acquisition to final certification.

G cluster_0 Phase 1: Material Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Value Assignment & Certification Sourcing Source High-Purity Candidate Material InitialID Preliminary Identity Check (FTIR, mp) Sourcing->InitialID Identity Definitive Identity (NMR, MS) InitialID->Identity Purity Chromatographic Purity (HPLC, GC) Identity->Purity Content Content Analysis (Water, Solvents) Purity->Content Inorganic Inorganic Impurities (ICP-MS) Content->Inorganic MassBalance Calculate Purity by Mass Balance Inorganic->MassBalance CertGen Generate Certificate of Analysis (CoA) MassBalance->CertGen Stability Initiate Stability Study (ICH Conditions) CertGen->Stability

Caption: Workflow for qualifying a chemical reference standard.
Comparison of Analytical Pillars for CRS Validation

This diagram illustrates the core analytical domains required for full characterization and how they interrelate.

G center CRS Validation identity Identity center->identity purity Purity center->purity assay Assay (Potency) center->assay nmr NMR identity->nmr ms Mass Spec identity->ms ftir FTIR identity->ftir hplc HPLC purity->hplc gc GC purity->gc mass_balance Mass Balance assay->mass_balance qnmr qNMR assay->qnmr

Caption: Core analytical pillars for reference standard validation.

References

A Comparative Guide to Identifying and Characterizing Impurities in 4-(diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety, efficacy, and quality of drug products. This guide provides a comprehensive comparison of three widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of impurities in 4-(diethylamino)-2-butyn-1-ol, a key intermediate in the synthesis of various pharmaceuticals.

Methodology Comparison

The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the analytical objective (detection, quantification, or structural elucidation).

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for separating and quantifying non-volatile and thermally labile compounds. It is often the primary method for routine quality control and stability testing of pharmaceuticals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying unknown volatile impurities and residual solvents.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the molecular structure of impurities, which is crucial for understanding their formation and potential toxicity.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and NMR for the analysis of impurities in pharmaceutical ingredients like this compound. The values presented are representative and may vary depending on the specific instrumentation and method parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) 0.004 - 0.1 µg/mL[3][4]0.03 - 0.6 µg/mL[5]~0.1%[6]
Limit of Quantitation (LOQ) 0.011 - 0.5 µg/mL[3]0.1 - 2.0 µg/mL~0.3%
Linearity (r²) > 0.999[7]> 0.99[8]Not typically used for quantification of trace impurities
Precision (%RSD) < 2%[7]< 15%[8]Not typically used for quantification of trace impurities
Accuracy (% Recovery) 97 - 103%[7]85 - 115%Not applicable
Primary Application Quantification of known and unknown non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation of unknown impurities.
Strengths High precision and accuracy for quantification, robust and reliable.[6]High sensitivity and specificity for identification, excellent for volatile compounds.[1][9]Provides unambiguous structural information.[6]
Limitations May require derivatization for some compounds, less effective for volatile impurities.Not suitable for non-volatile or thermally labile compounds.[9]Lower sensitivity compared to chromatographic techniques, requires higher sample concentrations.[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol is adapted from a method for the analysis of this compound and is suitable for the separation and quantification of non-volatile impurities.[10]

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (for LC-MS)

Chemicals and Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1)[10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of phosphoric acid (e.g., 0.1%). For MS detection, replace phosphoric acid with formic acid.[10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS detection.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase.

  • Dilute the stock solution to a suitable concentration for analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This protocol is a general method for the analysis of volatile impurities in pharmaceutical samples and can be adapted for this compound.[1][11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Chemicals and Reagents:

  • Methanol or another suitable solvent (GC grade)

  • This compound sample

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms).[11]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.[11]

  • Injector Temperature: 250 °C[11]

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-400

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable volatile solvent like methanol.

  • Dilute the sample to fall within the calibration range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol outlines the general steps for characterizing an isolated impurity using NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Chemicals and Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Isolated impurity sample

Experimental Procedure:

  • Dissolve a sufficient amount of the isolated impurity in a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum to determine the number and types of protons present.

  • Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.[12]

  • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between atoms and elucidate the complete structure of the impurity.

Forced Degradation Studies

To identify potential degradation products, forced degradation studies should be performed on this compound. This involves subjecting the compound to stress conditions to accelerate its degradation.[13]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photodegradation: Exposure to UV light (254 nm) and visible light for 7 days.

The samples from these studies should then be analyzed by HPLC and/or GC-MS to identify and characterize the degradation products.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Results API_Sample This compound Sample HPLC HPLC Analysis API_Sample->HPLC Non-volatile impurities GCMS GC-MS Analysis API_Sample->GCMS Volatile impurities Quantification Quantification of Impurities HPLC->Quantification Isolation Impurity Isolation (Preparative HPLC) HPLC->Isolation Identification Identification of Volatile Impurities GCMS->Identification NMR NMR Spectroscopy Structure Structural Elucidation NMR->Structure Isolation->NMR

Caption: Experimental workflow for impurity analysis.

logical_relationship cluster_detection Detection & Quantification cluster_identification Identification & Structure Impurity_Profiling Impurity Profiling Goal HPLC HPLC Impurity_Profiling->HPLC Is the impurity non-volatile? GCMS GC-MS Impurity_Profiling->GCMS Is the impurity volatile? MS Mass Spectrometry (from GC-MS or LC-MS) HPLC->MS Need identification? GCMS->MS NMR NMR MS->NMR Need unambiguous structure?

Caption: Logical relationship for method selection.

References

Safety Operating Guide

Proper Disposal of 4-(Diethylamino)-2-butyn-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 4-(Diethylamino)-2-butyn-1-ol (CAS No. 10575-25-4), a chemical intermediate used in pharmaceutical development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Hazard Summary

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: A significant portion of reports indicate it is harmful if swallowed.[1]

It is also classified as WGK 3, indicating it is highly hazardous to water, and therefore must not be disposed of down the drain.

Hazard Classification Data
Hazard ClassCategoryGHS Code
Skin Irritation2H315
Eye Irritation2H319
Specific Target Organ Toxicity (Single Exposure)3H335
Acute Toxicity (Oral)4H302

Data aggregated from multiple sources.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles or a face shield

  • A laboratory coat

  • Use of a respirator with an appropriate filter (e.g., type ABEK (EN14387)) is recommended, especially in poorly ventilated areas.

2. Waste Segregation:

  • It is critical to keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Specifically, do not mix it with strong acids or oxidizing agents.

  • Create a designated and clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, paper towels).

3. Waste Container Selection and Labeling:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. The original container can often be used.

  • The container must be clearly labeled with the words "Hazardous Waste".[2][3]

  • The label must also include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed," "Hazardous to Water").

    • The date the container was first used for waste accumulation.

4. Interim Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[2][3]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.

  • The SAA must be under the control of the laboratory personnel and not in a general access area.[3]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste.

  • Provide them with the Safety Data Sheet (SDS) and any other relevant information about the chemical waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[4] This can harm aquatic life and ecosystems.

Spill Management

In the event of a spill, follow these immediate steps:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation to disperse any vapors.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.[4]

  • Collection: Carefully collect the absorbent material and contaminated items and place them in the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Select & Label Container segregate->container store Store in Designated SAA container->store contact Contact EHS for Disposal store->contact end Waste Collected contact->end

References

Essential Safety and Operational Guide for Handling 4-(Diethylamino)-2-butyn-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 4-(Diethylamino)-2-butyn-1-ol (CAS No. 10575-25-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which can cause irritation.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).To prevent inhalation, which may cause respiratory irritation.[2]

Operational Plan for Safe Handling

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.
  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

2. Procedural Steps for Handling:

  • Before handling, ensure all required PPE is correctly worn.
  • Wash hands thoroughly with soap and water after handling.[1]
  • Avoid direct contact with the substance.
  • Do not eat, drink, or smoke in the laboratory area.

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Emergency Procedures

1. In Case of Skin Contact:

  • Immediately remove contaminated clothing.[1]
  • Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][3]
  • If skin irritation persists, seek medical attention.[1]

2. In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]
  • Remove contact lenses if present and easy to do. Continue rinsing.[1][3]
  • Seek immediate medical attention.[1]

3. In Case of Inhalation:

  • Move the individual to fresh air.[1][3]
  • If breathing is difficult, provide oxygen.
  • If the individual is not breathing, give artificial respiration.
  • Seek medical attention.[1]

4. In Case of Ingestion:

  • Do NOT induce vomiting.[1]
  • Rinse mouth with water.
  • Never give anything by mouth to an unconscious person.
  • Seek immediate medical attention.[1]

Chemical Spill and Disposal Plan

In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Alert Alert Supervisor Evacuate->Alert PPE Don Proper PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste Decontaminate->Package Label Label as Hazardous Waste Package->Label Dispose Dispose via Approved Channels Label->Dispose

Caption: Workflow for Chemical Spill Response.

Disposal:

  • All waste materials, including contaminated absorbents and PPE, must be collected in a suitable, labeled container for disposal.

  • Dispose of the chemical waste through an approved waste disposal company, following all local, state, and federal regulations. Do not allow the product to enter drains.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Diethylamino)-2-butyn-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Diethylamino)-2-butyn-1-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。